Product packaging for 6-nitro-3,4-dihydroquinolin-2(1H)-one(Cat. No.:CAS No. 22246-16-8)

6-nitro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B022647
CAS No.: 22246-16-8
M. Wt: 192.17 g/mol
InChI Key: NQMSVHWAVMTBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-nitro-3,4-dihydroquinolin-2(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O3 B022647 6-nitro-3,4-dihydroquinolin-2(1H)-one CAS No. 22246-16-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-9-4-1-6-5-7(11(13)14)2-3-8(6)10-9/h2-3,5H,1,4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMSVHWAVMTBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408452
Record name 6-nitro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-16-8
Record name 3,4-Dihydro-6-nitro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22246-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-nitro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Nitro-3,4-dihydroquinolin-2(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 6-nitro-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 6-nitro-3,4-dihydroquinolin-2(1H)-one, a valuable intermediate in the development of various pharmacologically active molecules. The synthesis is primarily achieved through a two-step process: the formation of the 3,4-dihydroquinolin-2(1H)-one core via intramolecular Friedel-Crafts cyclization, followed by electrophilic nitration. This document details the experimental protocols, summarizes key quantitative data, and illustrates the synthetic workflow and reaction mechanism.

Synthetic Strategy Overview

The synthesis of this compound is efficiently carried out in two principal stages. The first stage involves the preparation of the precursor, 3,4-dihydroquinolin-2(1H)-one, through an intramolecular Friedel-Crafts reaction. The second stage is the regioselective nitration of this precursor at the 6-position of the aromatic ring.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Nitration Aniline Aniline N-phenyl-3-chloropropanamide N-phenyl-3-chloropropanamide Aniline->N-phenyl-3-chloropropanamide Acylation 3,4-dihydroquinolin-2(1H)-one 3,4-dihydroquinolin-2(1H)-one N-phenyl-3-chloropropanamide->3,4-dihydroquinolin-2(1H)-one Intramolecular Friedel-Crafts Cyclization This compound This compound 3,4-dihydroquinolin-2(1H)-one->this compound Electrophilic Aromatic Nitration

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 3,4-dihydroquinolin-2(1H)-one

This stage involves two reactions: the acylation of aniline to form N-phenyl-3-chloropropanamide, followed by its intramolecular cyclization.

2.1.1. Synthesis of N-phenyl-3-chloropropanamide

Protocol:

  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve aniline in a suitable solvent such as methyl ethyl ketone.

  • Add triethylamine (Et3N) to the solution to act as a base.

  • Cool the slurry to 10°C.

  • Slowly add 3-chloropropionyl chloride to the cooled mixture. An exothermic reaction will occur, and the temperature should be allowed to rise to approximately 60°C during the addition.

  • After the addition is complete, reflux the mixture for 1 hour.

  • Cool the mixture to 50°C.

  • Collect the solid product by filtration, wash with water, and dry at 50°C to a constant weight to yield N-phenyl-3-chloropropanamide.

2.1.2. Intramolecular Friedel-Crafts Cyclization to 3,4-dihydroquinolin-2(1H)-one

Protocol:

  • In a reaction vessel, create a blend of N-phenyl-3-chloropropanamide and anhydrous aluminum chloride (AlCl3).

  • Heat the mixture with rapid stirring to approximately 150°C to produce a melt.

  • Maintain the temperature at 150°C for 30 minutes to allow for the intramolecular Friedel-Crafts cyclization to occur.

  • Cool the reaction mixture to ambient temperature.

  • Carefully quench the reaction by pouring the mixture into water.

  • The crude product can be purified by recrystallization from a suitable solvent to yield 3,4-dihydroquinolin-2(1H)-one.

Stage 2: Synthesis of this compound

This stage involves the electrophilic aromatic nitration of the previously synthesized 3,4-dihydroquinolin-2(1H)-one. A similar procedure for a related compound has been reported to give a good yield of the 6-nitro derivative.[1]

Protocol:

  • Dissolve 3,4-dihydroquinolin-2(1H)-one in glacial acetic acid in a reaction flask.

  • Cool the solution to 15°C in an ice bath.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid (65%) to concentrated sulfuric acid (97%) at 0°C.

  • Add the cooled nitrating mixture dropwise to the solution of 3,4-dihydroquinolin-2(1H)-one while maintaining the temperature at 15°C.

  • After the addition is complete, stir the reaction mixture at 15°C for an additional 10 minutes.

  • Remove the ice bath and continue stirring at room temperature for 30 minutes.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry.

  • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Quantitative Data Summary

The following tables summarize the typical reaction conditions and yields for the synthesis of this compound. Yields for each step in the synthesis of related 3,4-dihydro-2(lH)quinolinone derivatives have been reported to be in the range of 86.5% to 99.6%.[2]

Table 1: Synthesis of 3,4-dihydroquinolin-2(1H)-one

StepKey ReagentsCatalyst/SolventTemperature (°C)Time (h)Yield (%)
AcylationAniline, 3-chloropropionyl chlorideEt3N, Methyl ethyl ketone60 (reflux)1High
CyclizationN-phenyl-3-chloropropanamideAlCl31500.5Moderate to High

Table 2: Nitration of 3,4-dihydroquinolin-2(1H)-one

ReactantNitrating AgentSolventTemperature (°C)Time (min)Yield (%)
3,4-dihydroquinolin-2(1H)-oneHNO3/H2SO4Acetic Acid15 -> Room Temp.40~77

Reaction Mechanism

The nitration of 3,4-dihydroquinolin-2(1H)-one is a classic example of an electrophilic aromatic substitution reaction. The key steps are the generation of the nitronium ion (NO2+) electrophile, the nucleophilic attack by the benzene ring of the quinolinone, and the subsequent rearomatization.

G cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Rearomatization HNO3 HNO3 Protonated_HNO3 H2O+-NO2 HNO3->Protonated_HNO3 + H+ (from H2SO4) H2SO4 H2SO4 HSO4- HSO4- H2SO4->HSO4- - H+ Nitronium_Ion NO2+ Protonated_HNO3->Nitronium_Ion - H2O H2O H2O Quinolinone 3,4-dihydroquinolin-2(1H)-one Sigma_Complex Sigma Complex (Resonance Stabilized) Quinolinone->Sigma_Complex + NO2+ Final_Product This compound Sigma_Complex->Final_Product - H+

Figure 2: Mechanism of electrophilic nitration of 3,4-dihydroquinolin-2(1H)-one.

This technical guide provides a foundational understanding of the synthesis of this compound. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling the efficient production of this key chemical intermediate. Further optimization of reaction conditions may be possible to improve yields and purity.

References

Technical Guide: Chemical Properties of 6-Nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone class. The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the chemical and physical properties of the molecule, making it a subject of interest in medicinal chemistry and organic synthesis. Quinolone derivatives are known to exhibit a wide range of biological activities, and the introduction of a nitro group can modulate this activity, offering a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 22246-16-8
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
Appearance Off-white to yellowish-brown solid[1]
Melting Point 201-202 °C[1]
Boiling Point 420.3 ± 45.0 °C (Predicted)[1]
Density 1.366 ± 0.06 g/cm³ (Predicted)[1]
pKa 13.45 ± 0.20 (Predicted)[1]
Solubility Soluble in DMSO and Methanol[1]

Synthesis

The primary synthetic route to this compound involves the electrophilic nitration of the parent compound, 3,4-dihydroquinolin-2(1H)-one. The regioselectivity of this reaction is crucial, and studies have shown that nitration can be directed to the 6-position under controlled conditions.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the nitration of quinolinone derivatives.

Materials:

  • 3,4-dihydroquinolin-2(1H)-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3,4-dihydroquinolin-2(1H)-one to concentrated sulfuric acid. Stir the mixture until all the solid has dissolved.

  • Cool the resulting solution to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with constant stirring.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product is then recrystallized from ethanol to afford pure this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow Start 3,4-dihydroquinolin-2(1H)-one Step1 Dissolve in conc. H₂SO₄ Start->Step1 Step2 Cool to 0-5 °C Step1->Step2 Step3 Add Nitrating Mixture (HNO₃/H₂SO₄) Step2->Step3 Step4 Stir at 0-5 °C Step3->Step4 Step5 Quench with Ice Step4->Step5 Step6 Filter and Wash Step5->Step6 Step7 Recrystallize from Ethanol Step6->Step7 End This compound Step7->End

Caption: Synthetic workflow for this compound.

Spectral Data

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H-1 (NH)~10.5br s-
H-5~8.0d~2.5
H-7~7.9dd~8.8, 2.5
H-8~7.1d~8.8
H-4 (CH₂)~2.9t~7.5
H-3 (CH₂)~2.6t~7.5
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
CarbonPredicted Chemical Shift (ppm)
C-2 (C=O)~170
C-4a~125
C-5~120
C-6~145 (due to NO₂)
C-7~128
C-8~115
C-8a~140
C-3~30
C-4~25

Reactivity

The chemical reactivity of this compound is largely dictated by the presence of the nitro group and the lactam functionality.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a key intermediate, 6-amino-3,4-dihydroquinolin-2(1H)-one, which is a versatile precursor for the synthesis of a wide range of derivatives with potential pharmacological activities.

Experimental Protocol: Reduction to 6-amino-3,4-dihydroquinolin-2(1H)-one

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

  • Ethanol or Acetic Acid

Procedure (using SnCl₂):

  • Suspend this compound in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Cool the mixture and neutralize it with a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization or column chromatography.

Reaction Pathway:

Reduction_Pathway Start This compound End 6-amino-3,4-dihydroquinolin-2(1H)-one Start->End Reduction Reagents SnCl₂·2H₂O / HCl or Fe / AcOH

Caption: Reduction of the nitro group to an amine.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity and quantifying the amount of this compound.

Proposed HPLC Method

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Gradient Program:

  • 0-5 min: 20% B

  • 5-20 min: 20% to 80% B

  • 20-25 min: 80% B

  • 25-26 min: 80% to 20% B

  • 26-30 min: 20% B Flow Rate: 1.0 mL/min Detection: UV at 254 nm Injection Volume: 10 µL Column Temperature: 30 °C

Experimental Workflow for HPLC Analysis:

HPLC_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection Inject 10 µL onto HPLC Sample->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Analysis Data Analysis (Purity Assessment) Detection->Analysis

Caption: Workflow for HPLC purity analysis.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of quinolinone derivatives has been extensively studied for various pharmacological activities.[2] The nitroaromatic scaffold is also a known pharmacophore in several antimicrobial and anticancer agents.

The mechanism of action for many quinolinone-based drugs involves the inhibition of key enzymes. For instance, fluoroquinolone antibiotics target bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication.[3] Other substituted quinolinones have been investigated as inhibitors of various kinases, which are crucial components of cellular signaling pathways.[3]

The introduction of a nitro group can influence the electronic properties of the quinolinone core, potentially altering its binding affinity to biological targets. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

Hypothesized Signaling Pathway Inhibition:

Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Compound This compound Compound->Kinase_Cascade Inhibition

Caption: Hypothesized inhibition of a kinase signaling pathway.

Conclusion

This compound is a valuable synthetic intermediate with potential for further functionalization to generate novel compounds with diverse biological activities. This guide provides a foundational understanding of its chemical properties, synthesis, and analytical characterization. The provided experimental protocols and data serve as a resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery to further explore the potential of this and related nitro-substituted quinolinone scaffolds.

References

"6-nitro-3,4-dihydroquinolin-2(1H)-one CAS number 22246-16-8"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-nitro-3,4-dihydroquinolin-2(1H)-one (CAS 22246-16-8)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, with CAS number 22246-16-8, is a heterocyclic organic compound belonging to the dihydroquinolinone class. Its structure features a bicyclic system with a nitro group substituent on the aromatic ring, making it a subject of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of the strongly electron-withdrawing nitro group not only influences the molecule's chemical reactivity but also serves as a versatile functional handle for further molecular elaboration.[1][2] This compound is a crucial intermediate in the synthesis of various pharmacologically active molecules, including cardiotonic agents.[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and biological significance, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is typically an off-white to yellowish-brown solid.[4] Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReferences
CAS Number 22246-16-8[5][6]
Molecular Formula C₉H₈N₂O₃[6]
Molecular Weight 192.17 g/mol [6][7]
IUPAC Name 6-nitro-3,4-dihydro-1H-quinolin-2-one-
Synonyms 6-nitro-3,4-dihydrocarbostyril, 3,4-Dihydro-6-nitro-2(1H)-quinolinone[4][5]
Appearance Off-white to yellowish-brown solid, White powder[4][8]
Melting Point 201-202°C; 210.5-211°C[4][5]
Boiling Point 420.3 ± 45.0 °C (Predicted)[4][5]
Density 1.4 ± 0.1 g/cm³; 1.366 ± 0.06 g/cm³ (Predicted)[4][5]
Solubility Soluble in DMSO, Methanol[4]
Storage Sealed in dry, room temperature or freezer (-20°C)[4][7]
Hazard Class IRRITANT[4][5]

Synthesis and Reactivity

The primary synthetic route to this compound involves the electrophilic nitration of the parent 3,4-dihydroquinolin-2(1H)-one scaffold. The regioselectivity of this reaction, favoring substitution at the 6-position, is a critical aspect of the synthesis.[1][9]

General Synthesis Workflow

The synthesis is typically achieved by treating the dihydroquinolinone precursor with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The workflow involves the reaction itself followed by purification to isolate the target compound.

G precursor 3,4-Dihydroquinolin-2(1H)-one (Precursor) reaction Electrophilic Aromatic Substitution (Nitration) precursor->reaction Substrate reagents Nitrating Agents (HNO₃ / H₂SO₄) reagents->reaction Reagents product This compound (Crude Product) reaction->product Yields purification Purification (e.g., Recrystallization) product->purification final_product Pure Product (CAS 22246-16-8) purification->final_product

Caption: General workflow for the synthesis of this compound.

Key Chemical Transformation: Reduction of the Nitro Group

A pivotal reaction of this compound is the reduction of its nitro group to form 6-amino-3,4-dihydroquinolin-2(1H)-one. This transformation is crucial as it converts an electron-withdrawing group into an electron-donating one, significantly altering the molecule's electronic properties and providing a primary amine for further functionalization.[1][3] This amino derivative is a key precursor for various bioactive compounds.[3]

G start This compound (Starting Material) reaction Reduction Reaction start->reaction reagents Reducing Agents (e.g., Zinc powder, NH₄Cl in Methanol) reagents->reaction product 6-amino-3,4-dihydroquinolin-2(1H)-one (Product) reaction->product workup Filtration & Workup product->workup

Caption: Reaction workflow for the reduction of the nitro group.

Experimental Protocols

Detailed methodologies are essential for reproducibility in a research setting. Below is a key experimental protocol derived from the literature.

Protocol: Synthesis of 6-amino-3,4-dihydroquinolin-2(1H)-one

This protocol details the reduction of the title compound, illustrating its utility as a synthetic intermediate.[3]

StepProcedureDetails
1. Reaction Setup Dissolve this compound (3 g) in methanol (60 mL).Cool the solution to 0 °C in an ice bath.
2. Addition of Reagents Sequentially add zinc powder (5 eq.) and ammonium chloride (5 eq.) to the solution.The addition should be done carefully while monitoring the temperature.
3. Reaction Stir the reaction mixture at room temperature for 1 hour.Monitor the reaction progress using Thin Layer Chromatography (TLC).
4. Filtration Upon completion, filter the mixture through a bed of diatomaceous earth (Celite).This removes the solid zinc residues and other inorganic salts.
5. Concentration Concentrate the filtrate under reduced pressure.This removes the methanol solvent.
6. Extraction Dissolve the residue in a dichloromethane solution containing 5% methanol and wash with water.This separates the organic product from water-soluble impurities.
7. Drying & Isolation Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.This yields the final product, 6-amino-3,4-dihydroquinolin-2(1H)-one.

Biological Context and Therapeutic Potential

While this compound is primarily known as a synthetic intermediate, its structural backbone and the nitro functional group place it in a class of compounds with significant biological relevance.

  • Dihydroquinolinone (DHQO) Scaffold: The core DHQO structure is found in numerous natural and synthetic compounds that exhibit a wide array of biological effects, showing potential in treating various disorders.[10]

  • Precursor to Bioactive Agents: Its most direct application is as a key intermediate. The reduction product, 6-amino-3,4-dihydrocarbostyril, is explicitly used to prepare cardiotonic agents, which are drugs that increase the force of heart muscle contraction.[3]

  • Role of the Nitro Group: The nitro group is a well-established pharmacophore in medicinal chemistry.[11][12] Nitro-containing compounds are used as antimicrobial, antihypertensive, and antineoplastic agents.[11][13] For instance, related nitroquinoline structures have been investigated for antibacterial activity and enzyme inhibition.[14][15] This suggests that this compound or its derivatives could be explored for similar activities.

The logical progression from the basic chemical structure to potential therapeutic applications highlights the compound's importance in the drug discovery pipeline.

G core Dihydroquinolinone Core Structure nitration Nitration core->nitration target This compound (Key Intermediate) nitration->target reduction Reduction target->reduction amine 6-amino Derivative (Versatile Precursor) reduction->amine synthesis Further Synthetic Steps amine->synthesis application Bioactive Agents (e.g., Cardiotonics, Antimicrobials) synthesis->application

Caption: Logical pathway from the core scaffold to potential therapeutic applications.

Analytical Methods

Quality control and characterization of this compound are crucial for its use in synthesis and research. Standard analytical techniques employed include:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[5]

  • Proton Nuclear Magnetic Resonance (¹H NMR): Used to confirm the chemical structure and identify any impurities.[5]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

This compound (CAS 22246-16-8) is more than a simple chemical; it is a strategic building block in the development of complex, biologically active molecules. Its synthesis via regioselective nitration and its key reactivity, particularly the reduction of the nitro group, make it an invaluable intermediate for medicinal chemists. Understanding its properties, synthesis, and chemical utility provides researchers and drug development professionals with the foundational knowledge to leverage this compound in the creation of novel therapeutics.

References

Technical Guide: Physicochemical Properties of 6-Nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-3,4-dihydroquinolin-2(1H)-one is a nitroaromatic derivative of the 3,4-dihydroquinolin-2(1H)-one core structure. Compounds within this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The nitro group, being a strong electron-withdrawing moiety, can profoundly influence the physicochemical properties and pharmacological effects of the parent molecule.[1][2] Understanding the fundamental properties of this compound, such as its melting point, is a critical first step in its characterization for further research and development. This guide provides a concise overview of the melting point of this compound, a detailed experimental protocol for its determination, and a logical workflow for its synthesis and characterization.

Physicochemical Data

The melting point is a crucial physical constant for the identification and purity assessment of a solid crystalline compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound22246-16-8C₉H₈N₂O₃192.17210.5 - 211
Data sourced from Biosynce.[3]

Experimental Protocol: Melting Point Determination

The following is a standard methodology for the determination of the melting point of a solid organic compound like this compound using the capillary method.

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus and Materials:

  • Melting point apparatus (e.g., Electrothermal Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound, finely powdered and dry

  • Spatula

  • Mortar and pestle (if the sample is not already a fine powder)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry. If necessary, dry the sample under vacuum.

    • If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube:

    • Take a capillary tube and tap the open end into the powdered sample to collect a small amount of the compound.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom.

    • The packed sample should be approximately 2-3 mm high.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • Set the heating rate to a rapid setting initially to approach the expected melting point (around 190-200°C).

    • Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. This slow heating rate is crucial for an accurate determination.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

  • Data Recording:

    • Record the melting point as a range from the temperature of initial melting to the temperature of complete melting (e.g., 210.5 - 211°C).

    • Perform at least two more measurements to ensure the reproducibility of the result.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and a lab coat.

  • Handle the hot apparatus with care to avoid burns.

  • Dispose of the used capillary tubes in the designated glass waste container.

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved through a multi-step process, followed by characterization to confirm its identity and purity. A general workflow is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials (e.g., Aniline and 3-chloropropionyl chloride) B Cyclization A->B Reaction C Nitration B->C Reaction D Crude Product (this compound) C->D E Recrystallization D->E F Purified Product E->F G Melting Point Determination F->G H Spectroscopic Analysis (NMR, HPLC) F->H I Purity Assessment G->I H->I

References

A Technical Guide to the Physicochemical Properties of 6-nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive overview of the known and predicted physicochemical properties of 6-nitro-3,4-dihydroquinolin-2(1H)-one (CAS No: 22246-16-8). Due to the absence of experimentally determined boiling point data in publicly accessible literature, this guide focuses on computationally predicted values and outlines standard experimental protocols for the determination of boiling points for high-melting solids. The methodologies behind computational prediction models are also discussed. This whitepaper is intended to serve as a technical resource for professionals in chemistry and drug development requiring data on this specific chemical entity.

Introduction

This compound is a heterocyclic organic compound belonging to the quinolinone class. Its structure is characterized by a dihydroquinolinone core functionalized with a nitro group at the 6-position. Compounds of the quinolinone family are significant scaffolds in medicinal chemistry and materials science. Understanding the fundamental physicochemical properties, such as the boiling point, is critical for process development, purification, reaction condition optimization, and safety assessments. This guide collates the available data for this compound, focusing on its boiling point.

Physicochemical Data

The quantitative properties for this compound are summarized below. It is critical to note that the boiling point is a computationally predicted value, as no experimentally verified data has been reported in the reviewed literature.

PropertyValueData TypeSource
Boiling Point 420.3 ± 45.0 °C (at 760 mmHg)Predicted[1]
Melting Point 210.5 - 211 °CExperimental[1]
Molecular Formula C₉H₈N₂O₃-[2]
Molecular Weight 192.17 g/mol -[2]
Density 1.4 ± 0.1 g/cm³Predicted[1]
CAS Number 22246-16-8-[1][2]

Boiling Point: Prediction and Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[3][4] For high-molecular-weight, non-volatile solids like this compound, direct experimental determination can be challenging and often requires specialized equipment.

Computational Prediction of Boiling Point

In the absence of experimental data, computational models provide valuable estimates for physical properties. The predicted boiling point of 420.3 ± 45.0 °C was likely generated using a Quantitative Structure-Property Relationship (QSPR) model.[1][5]

QSPR models are mathematical algorithms that correlate a compound's chemical structure with its physical properties.[5][6] These models use molecular descriptors—numerical values derived from the molecular structure (e.g., molecular weight, topology, electronic properties)—to predict properties like the boiling point.[5][7] Machine learning and regression analysis are commonly employed to build these predictive tools.[6][7][8]

G cluster_0 Computational Prediction Workflow A Molecular Structure (SMILES/MOL file) B Descriptor Calculation (e.g., MW, LogP, Topology) A->B Input C QSPR Model (Machine Learning Algorithm) B->C Features D Predicted Boiling Point C->D Output

Computational Boiling Point Prediction Workflow.
Biological Activity and Signaling Pathways

A thorough review of scientific literature and chemical databases did not yield information on specific biological activities or signaling pathways associated with this compound. While related quinolinone structures are known to possess biological activities, this particular compound is primarily documented as a chemical intermediate.

Experimental Protocol: Boiling Point Determination for a High-Melting Solid

While no specific protocol for this compound is available, the following general-purpose method, the Thiele tube method, is suitable for determining the boiling point of small quantities of high-melting organic solids.[9] This method relies on observing the temperature at which the vapor pressure of the substance equals the atmospheric pressure.[10]

Objective: To determine the boiling point of a high-melting organic solid.

Materials:

  • Sample of this compound

  • Thiele tube

  • High-temperature heating oil (e.g., silicone oil)

  • High-range thermometer (-10 to 400 °C)

  • Small test tube (ignition tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Bunsen burner or micro-burner

  • Safety goggles and lab coat

Procedure:

  • Sample Preparation: Place a small amount (approximately 10-20 mg) of the solid compound into the small test tube.

  • Heating Bath Setup: Gently heat the test tube to melt the solid.

  • Capillary Tube Insertion: Place the capillary tube into the molten liquid with its open end submerged. Allow the setup to cool and the sample to re-solidify, trapping the capillary tube.

  • Assembly: Attach the test tube containing the sample to the thermometer using a rubber band or wire. Ensure the sample is aligned with the thermometer bulb.

  • Thiele Tube Setup: Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is below the side-arm of the tube and fully immersed in the heating oil.

  • Heating: Gently and slowly heat the side arm of the Thiele tube with a burner.[9] The design of the tube facilitates even heat distribution via convection currents.

  • Observation: As the temperature rises, the solid will melt. Continue heating and watch for a rapid and continuous stream of bubbles to emerge from the open end of the capillary tube. This indicates that the vapor pressure of the substance has exceeded the atmospheric pressure.

  • Temperature Reading: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[9][10]

  • Recording: Record this temperature as the boiling point. Also, record the ambient atmospheric pressure.

G A Sample Preparation (Solid into ignition tube) B Melt Sample & Insert Capillary A->B C Assemble Apparatus (Attach to thermometer, insert into Thiele tube) B->C D Heat Thiele Tube Gently C->D E Observe Continuous Bubbles D->E Temp rises F Remove Heat & Cool Slowly E->F G Liquid Enters Capillary F->G Temp drops H Record Temperature (Boiling Point) G->H

Experimental Workflow for Thiele Tube Method.

Conclusion

The boiling point of this compound has been predicted to be 420.3 ± 45.0 °C. While this value serves as a crucial estimate for theoretical and process considerations, it has not been experimentally verified. The high melting point of the compound suggests that its boiling point is indeed high, consistent with the prediction. For applications requiring precise data, experimental determination using a standard protocol for high-boiling solids, such as the Thiele tube method, is recommended. The lack of data on biological activity suggests its current utility is primarily in synthetic chemistry.

References

An In-Depth Technical Guide to 6-nitro-3,4-dihydroquinolin-2(1H)-one: Molecular Structure, Synthesis, and Biological Prospects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-nitro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the 3,4-dihydroquinolin-2(1H)-one scaffold, which is present in several FDA-approved drugs, this molecule holds potential for the development of novel therapeutic agents. The presence of a nitro group on the quinolinone core is known to influence the bioactivity of related compounds, suggesting that this compound may exhibit noteworthy pharmacological properties. This technical guide provides a comprehensive overview of its molecular structure, methods of synthesis, and a review of the biological activities of structurally related compounds, offering insights into its potential as a lead compound in drug discovery.

Molecular Structure and Chemical Properties

This compound possesses a bicyclic structure consisting of a benzene ring fused to a dihydropyridinone ring. The nitro group is substituted at the 6-position of the quinolinone core.

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 6-nitro-3,4-dihydro-1H-quinolin-2-one[1]
CAS Number 22246-16-8[1]
Molecular Formula C₉H₈N₂O₃[2]
Molecular Weight 192.17 g/mol [2]
Melting Point 210.5-211 °C
Boiling Point 420.3 ± 45.0 °C at 760 mmHg
SMILES C1CC(=O)NC2=C1C=C(C=C2)--INVALID-LINK--[O-][1]
InChI Key Not available

Synthesis and Characterization

General Synthetic Approach: Nitration of 3,4-dihydroquinolin-2(1H)-one

A plausible synthetic route to this compound involves the electrophilic nitration of the 3,4-dihydroquinolin-2(1H)-one precursor. The reaction conditions would need to be carefully controlled to favor nitration at the 6-position of the aromatic ring.

Synthesis_Workflow Start 3,4-dihydroquinolin-2(1H)-one Reaction Electrophilic Aromatic Substitution (Nitration) Start->Reaction Reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) Reagents->Reaction Product This compound Reaction->Product

A general workflow for the synthesis of this compound.
Experimental Protocol (Adapted from a related synthesis)

The following protocol is adapted from the synthesis of 6-nitro-4-hydroxy-2-quinolone and can serve as a starting point for the preparation of this compound. Optimization of reaction conditions would be necessary.

Materials:

  • 3,4-dihydroquinolin-2(1H)-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve 3,4-dihydroquinolin-2(1H)-one in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) with continuous stirring.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid to the solution, maintaining the low temperature.

  • After the addition is complete, continue stirring the reaction mixture at the low temperature for a specified period to ensure complete nitration.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the solid product, wash it with cold water to remove any residual acid, and dry it.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Spectroscopic Characterization

The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques. While the complete spectral data for the title compound is not publicly available, the expected characteristic signals are outlined below based on the analysis of related structures.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Aromatic protons in the deshielded region (around 7-8 ppm), with splitting patterns indicative of the substitution on the benzene ring. Methylene protons of the dihydropyridinone ring would appear as triplets in the aliphatic region (around 2.5-3.5 ppm). The N-H proton would likely appear as a broad singlet.
¹³C NMR Carbonyl carbon signal around 170 ppm. Aromatic carbon signals between 110-150 ppm, with the carbon attached to the nitro group being significantly deshielded. Aliphatic carbon signals for the methylene groups would be observed in the upfield region.
FTIR (cm⁻¹) Strong absorption bands for the C=O stretching of the amide (around 1650-1680 cm⁻¹). Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹). N-H stretching vibration around 3200-3400 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.17 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the dihydropyridinone ring.

Biological Activity and Potential Therapeutic Applications

While there is a lack of specific biological data for this compound, the broader class of nitro-containing quinolinone derivatives has demonstrated a range of pharmacological activities, including anticancer properties. The nitro group can be a critical pharmacophore, and its position on the aromatic ring can significantly influence the biological effect.

Studies on structurally related nitroaromatic compounds have shown that they can induce apoptosis and cell cycle arrest in cancer cells. For instance, 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, another nitro-containing heterocyclic compound, has been shown to induce significant cytotoxicity in various human tumor cell lines, leading to apoptosis mediated by the activation of caspases 3 and 6.[1][3][4] This suggests that this compound could potentially exhibit similar anticancer activities.

Postulated Mechanism of Action: Apoptosis Induction

Based on the activity of related compounds, a hypothetical signaling pathway for the anticancer effect of this compound could involve the induction of apoptosis.

Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Events This compound This compound Cellular_Uptake Cellular Uptake This compound->Cellular_Uptake ROS_Generation Reactive Oxygen Species (ROS) Generation Cellular_Uptake->ROS_Generation Potential interaction with cellular components Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Mitochondrial_Stress->Caspase_Activation Release of cytochrome c Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

A hypothetical signaling pathway for apoptosis induction by this compound.

This postulated pathway suggests that the compound, upon entering a cancer cell, could induce oxidative stress through the generation of reactive oxygen species (ROS). This, in turn, could lead to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway, culminating in programmed cell death.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While current literature provides a foundation for its synthesis and potential bioactivity, further research is imperative.

Key areas for future investigation include:

  • Development of a robust and high-yielding synthesis protocol.

  • Comprehensive spectroscopic characterization to establish a definitive analytical profile.

  • In-depth evaluation of its biological activity, particularly its anticancer potential, against a panel of cancer cell lines to determine IC₅₀ values.

  • Elucidation of its mechanism of action, including its effects on specific signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.

References

The Biological Potential of 6-Nitro-3,4-dihydroquinolin-2(1H)-one Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the biological activities of 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives is limited. This guide provides an in-depth analysis based on the most closely related studied compounds, particularly 6-substituted-4-hydroxy-1-(2-substituted alicyclicaminoacetyl)-3-nitroquinolin-2(1H)-ones, to infer potential therapeutic applications, mechanisms of action, and experimental methodologies.

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a nitro group, a potent electron-withdrawing moiety, at the 6-position of the 3,4-dihydroquinolin-2(1H)-one ring system is anticipated to significantly modulate its pharmacological profile. Nitroaromatic compounds are known for their diverse biological activities, including anticancer and antimicrobial effects.[1] This technical guide consolidates the available data on closely related analogs to provide a predictive overview of the biological potential of this compound derivatives, with a primary focus on their potential as anticancer agents.

Anticancer Activity

While direct studies on this compound are scarce, research on structurally similar 6-substituted-4-hydroxy-1-(2-substituted alicyclicaminoacetyl)-3-nitroquinolin-2(1H)-one derivatives has demonstrated significant in vitro anticancer activity. These findings suggest that the 6-nitroquinolin-2-one core is a promising pharmacophore for the development of novel cytotoxic agents.

Quantitative Cytotoxicity Data

A study investigating a series of 6-substituted-4-hydroxy-1-(2-substituted alicyclicaminoacetyl)-3-nitroquinolin-2(1H)-one derivatives revealed their cytotoxic potential against the KB (oral cancer) cell line. The half-maximal inhibitory concentration (IC50) values for the most active compounds from this series are summarized below.

Compound ID6-Substituent1-Substituent (Alicyclic Amine)IC50 (µM/mL) against KB Cells
IVc-1 ClPiperidin-1-yl0.2844
IVc-2 ClMorpholin-4-yl0.2406
IVc-3 ClN-methylpiperazin-1-yl0.3011
IVd-1 BrPiperidin-1-yl0.3216
IVd-2 BrMorpholin-4-yl0.2985
IVd-3 BrN-methylpiperazin-1-yl0.3411

Data extracted from a study on 6-substituted-4-hydroxy-1-(2-substituted alicyclicaminoacetyl)-3-nitroquinolin-2(1H)-one derivatives.[2]

Potential Mechanism of Action: EGFR Tyrosine Kinase Inhibition

Docking studies performed on the aforementioned 6-substituted-3-nitroquinolin-2-one derivatives suggest a potential mechanism of action involving the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] EGFR is a key regulator of cellular proliferation, and its aberrant activation is a hallmark of many cancers. Inhibition of EGFR's tyrosine kinase activity can block downstream signaling pathways, leading to cell cycle arrest and apoptosis. This hypothesis is further supported by studies on 6-nitro-4-substituted quinazolines, which have also been shown to target EGFR.[3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras P Ligand Ligand (e.g., EGF) Ligand->EGFR Quinolinone 6-Nitro-3,4-dihydroquinolin -2(1H)-one Derivative Quinolinone->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Proposed mechanism of action via EGFR signaling pathway inhibition.

Experimental Protocols

The following is a representative experimental protocol for evaluating the in vitro anticancer activity of this compound derivatives, based on methodologies used for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture:

    • Human cancer cell lines (e.g., KB, MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well.

    • Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • The test compounds are dissolved in DMSO to prepare stock solutions.

    • Serial dilutions of the compounds are prepared in the culture medium.

    • The medium from the cell plates is replaced with the medium containing various concentrations of the test compounds. A control group receives medium with DMSO only.

    • Plates are incubated for 48-72 hours.

  • MTT Assay:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for another 4 hours at 37°C.

    • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the control group.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

MTT_Assay_Workflow start Start cell_culture 1. Cell Culture (e.g., KB cells) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_treatment 3. Compound Treatment (Varying concentrations) cell_seeding->compound_treatment incubation 4. Incubation (48-72 hours) compound_treatment->incubation mtt_addition 5. MTT Addition incubation->mtt_addition formazan_solubilization 6. Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading 7. Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis 8. Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Potential Antimicrobial Activity

The presence of the nitroaromatic scaffold in this compound derivatives suggests a potential for antimicrobial activity. Many nitro-containing heterocyclic compounds exhibit antibacterial and antifungal properties.[1] For instance, nitroxoline, a nitroquinoline derivative, is a known antibacterial agent. The mechanism of action for many nitroaromatic antimicrobials involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular macromolecules such as DNA and proteins.

Further investigation is warranted to explore the antimicrobial spectrum and potency of this compound derivatives against various bacterial and fungal strains. Standard antimicrobial susceptibility testing, such as broth microdilution or disk diffusion assays, would be suitable for this purpose.

Conclusion and Future Directions

While direct experimental evidence remains to be established, the analysis of structurally related compounds strongly suggests that this compound derivatives are a promising class of compounds with potential anticancer and antimicrobial activities. The demonstrated cytotoxicity of closely related analogs against oral cancer cells, coupled with a plausible mechanism of action through EGFR tyrosine kinase inhibition, provides a solid foundation for future research.

Key future directions should include:

  • The synthesis of a focused library of this compound derivatives with diverse substitutions to establish structure-activity relationships.

  • Comprehensive in vitro screening against a panel of cancer cell lines and microbial strains to determine their efficacy and spectrum of activity.

  • In-depth mechanistic studies to validate the inhibition of EGFR and explore other potential molecular targets.

  • Preclinical evaluation of lead compounds in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The exploration of this chemical space holds significant promise for the discovery of novel therapeutic agents.

References

"starting materials for 6-nitro-3,4-dihydroquinolin-2(1H)-one synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for 6-nitro-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of various pharmacologically active compounds. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a crucial building block in medicinal chemistry. Its structure, featuring a dihydroquinolinone core with a nitro group at the 6-position, serves as a versatile scaffold for the development of novel therapeutic agents. The synthesis of this compound is a critical first step in the discovery and development of new drugs. This guide focuses on the most common and efficient synthetic route, proceeding via a three-step sequence: Friedel-Crafts acylation, intramolecular Friedel-Crafts cyclization, and subsequent nitration.

Primary Synthetic Pathway

The most widely employed synthetic route to this compound commences with the acylation of an appropriate aniline derivative with 3-chloropropionyl chloride. This is followed by an intramolecular Friedel-Crafts cyclization to form the 3,4-dihydroquinolin-2(1H)-one core, which is then nitrated to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Nitration Aniline Aniline N_Phenyl_3_chloropropanamide N-Phenyl-3-chloropropanamide Aniline->N_Phenyl_3_chloropropanamide Acylation ChloropropionylChloride 3-Chloropropionyl Chloride ChloropropionylChloride->N_Phenyl_3_chloropropanamide Dihydroquinolinone 3,4-Dihydroquinolin-2(1H)-one N_Phenyl_3_chloropropanamide_ref->Dihydroquinolinone Intramolecular Friedel-Crafts Cyclization NitroDihydroquinolinone This compound Dihydroquinolinone_ref->NitroDihydroquinolinone Nitration

Figure 1: Overall synthetic workflow for this compound.

Starting Materials and Reagents

A comprehensive list of starting materials and reagents required for the synthesis is provided in the table below.

Compound Name Role Step Notes
AnilineStarting Material1
3-Chloropropionyl chlorideReagent1Highly reactive, handle with care.
Aluminum chloride (AlCl₃)Catalyst2Lewis acid catalyst for Friedel-Crafts cyclization.
Nitric acid (HNO₃)Reagent3Nitrating agent.
Sulfuric acid (H₂SO₄)Reagent/Solvent3Used as a solvent and catalyst for nitration.
Dichloromethane (CH₂Cl₂)Solvent1, 2Common solvent for acylation and cyclization.
Water (H₂O)Quenching/Washing1, 2, 3Used in work-up procedures.
Sodium bicarbonate (NaHCO₃)Base1, 2, 3Used for neutralization.
Anhydrous sodium sulfate (Na₂SO₄)Drying agent1, 2, 3Used to dry organic extracts.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropanamide

This step involves the Friedel-Crafts acylation of an aniline derivative. For improved regioselectivity in the subsequent cyclization and nitration steps, p-anisidine is often used as the starting aniline derivative.

Procedure:

  • Dissolve p-anisidine in a suitable solvent such as dichloromethane in a reaction flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 3-chloropropionyl chloride to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding water.

  • Separate the organic layer, wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-methoxyphenyl)-3-chloropropanamide.

  • The crude product can be purified by recrystallization.

Step 2: Synthesis of 3,4-dihydroquinolin-2(1H)-one

This step involves an intramolecular Friedel-Crafts cyclization of the N-acylated intermediate.

Procedure:

  • To a flask containing anhydrous aluminum chloride, add the N-(4-methoxyphenyl)-3-chloropropanamide.

  • Heat the mixture to a temperature between 130-150 °C for several hours.

  • Cool the reaction mixture to room temperature and then carefully quench by adding crushed ice, followed by the slow addition of concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield 3,4-dihydroquinolin-2(1H)-one.

Step 3: Synthesis of this compound

The final step is the nitration of the dihydroquinolinone core.

Procedure:

  • In a flask, dissolve 3,4-dihydroquinolin-2(1H)-one in concentrated sulfuric acid at 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at a low temperature for a specified time.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated product, this compound, is collected by filtration, washed thoroughly with water until neutral, and then dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data

The following table summarizes the typical yields for each step of the synthesis.

Step Product Yield (%) Reference
1. AcylationN-Phenyl-3-chloropropanamide85-95General synthetic knowledge
2. Cyclization3,4-Dihydroquinolin-2(1H)-one70-85General synthetic knowledge
3. NitrationThis compound~90[1]

Logical Relationships in Synthesis

The synthesis of this compound is a sequential process where the product of each step serves as the starting material for the next. The logical flow is crucial for the successful synthesis of the target molecule.

Logical_Flow Start Starting Materials (Aniline, 3-Chloropropionyl Chloride) Acylation Step 1: Acylation (Formation of N-Aryl-3-chloropropanamide) Start->Acylation Cyclization Step 2: Intramolecular Friedel-Crafts Cyclization (Formation of Dihydroquinolinone Ring) Acylation->Cyclization Intermediate 1 Nitration Step 3: Nitration (Introduction of Nitro Group) Cyclization->Nitration Intermediate 2 FinalProduct Final Product (this compound) Nitration->FinalProduct

Figure 2: Logical flow of the synthetic sequence.

Conclusion

This technical guide has outlined a reliable and well-established synthetic route for the preparation of this compound. By following the detailed experimental protocols and considering the quantitative data provided, researchers and drug development professionals can efficiently synthesize this important intermediate for their research and development endeavors. Adherence to standard laboratory safety procedures is paramount, especially when handling corrosive and reactive reagents such as 3-chloropropionyl chloride, aluminum chloride, and the nitrating acid mixture.

References

An In-depth Technical Guide to the Electrophilic Nitration of 3,4-Dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic nitration of 3,4-dihydroquinolin-2(1H)-one, a key reaction in the synthesis of various biologically active compounds. This document details the underlying chemical principles, regioselectivity, experimental protocols, and quantitative data associated with this important transformation.

Introduction

3,4-Dihydroquinolin-2(1H)-one is a bicyclic lactam that serves as a core scaffold in numerous pharmaceutical agents. The introduction of a nitro group onto its aromatic ring via electrophilic aromatic substitution is a critical step in the functionalization of this molecule, enabling further synthetic modifications and the exploration of structure-activity relationships. The position of the nitro group is highly dependent on the reaction conditions and the directing effects of the substituents on the aromatic ring. This guide will explore the factors governing the regioselectivity of this reaction and provide detailed methodologies for the synthesis of various nitro-isomers.

Mechanism of Electrophilic Nitration

The electrophilic nitration of 3,4-dihydroquinolin-2(1H)-one follows the general mechanism of electrophilic aromatic substitution. The reaction is typically carried out using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

The reaction mechanism can be visualized as a three-step process:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

  • Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of 3,4-dihydroquinolin-2(1H)-one acts as a nucleophile, attacking the nitronium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Deprotonation and Re-aromatization: A weak base, typically water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted product.

Electrophilic Nitration Mechanism General Mechanism of Electrophilic Nitration cluster_0 Generation of Nitronium Ion cluster_1 Attack and Sigma Complex Formation cluster_2 Deprotonation and Product Formation HNO3 HNO₃ H2ONO3+ H₂O⁺-NO₂ HNO3->H2ONO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- NO2+ NO₂⁺ (Nitronium ion) H2ONO3+->NO2+ - H₂O Substrate 3,4-Dihydroquinolin-2(1H)-one H2O H₂O H3O+ H₃O⁺ H2O->H3O+ SigmaComplex Sigma Complex (Arenium Ion) Substrate->SigmaComplex + NO₂⁺ Product Nitro-3,4-dihydroquinolin-2(1H)-one SigmaComplex->Product + H₂O

Figure 1: General mechanism of electrophilic nitration.

Regioselectivity

The regioselectivity of the nitration of 3,4-dihydroquinolin-2(1H)-one is influenced by the electronic effects of the substituents on the benzene ring. The amide group in the lactam ring is a deactivating group but an ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring. The alkyl portion of the dihydro-ring is weakly activating.

The primary positions for nitration are C-5, C-6, C-7, and C-8. The directing effects of the lactam functionality and the steric hindrance from the dihydropyridinone ring play a crucial role in determining the final product distribution.

  • Position 6: This position is para to the nitrogen atom of the lactam and is electronically favored for substitution.

  • Position 8: This position is ortho to the nitrogen atom, but substitution is sterically hindered by the adjacent methylene group of the dihydro-ring.

  • Position 7: This position is meta to the nitrogen atom but is activated by the alkyl portion of the dihydro-ring.

  • Position 5: This position is also ortho to the carbonyl group and meta to the nitrogen atom.

Experimental evidence suggests that nitration often leads to a mixture of isomers, with the 6-nitro and 7-nitro derivatives being common products. The choice of nitrating agent and reaction conditions can be tuned to favor a particular isomer. For instance, nitration of a 6-substituted 3,4-dihydroquinolin-2(1H)-one derivative with sodium nitrite in acetic acid alone has been reported to yield a 7.5:1 mixture of the 7-nitro and 5-nitro isomers.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of nitro-substituted 3,4-dihydroquinolin-2(1H)-ones.

Synthesis of 6-Nitro-3,4-dihydroquinolin-2(1H)-one

This protocol is adapted from the nitration of a similar substrate and is expected to yield the 6-nitro isomer as a major product.

Reagents and Materials:

  • 3,4-Dihydroquinolin-2(1H)-one

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65%)

  • Ice

  • Deionized Water

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Beaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dihydroquinolin-2(1H)-one (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the solution while maintaining the temperature at 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Workflow_6_Nitro start Start dissolve Dissolve 3,4-dihydroquinolin-2(1H)-one in conc. H₂SO₄ at 0 °C start->dissolve add_nitrating_mixture Add pre-cooled HNO₃/H₂SO₄ dropwise at 0-5 °C dissolve->add_nitrating_mixture stir Stir at 0-5 °C for 1 hour add_nitrating_mixture->stir quench Pour onto crushed ice stir->quench extract Extract with CH₂Cl₂ or EtOAc quench->extract wash Wash organic layer with NaHCO₃ and brine extract->wash dry_concentrate Dry over Na₂SO₄ and concentrate wash->dry_concentrate purify Purify by recrystallization or column chromatography dry_concentrate->purify end This compound purify->end

Figure 2: Experimental workflow for the synthesis of this compound.

Synthesis of 7-Nitro-3,4-dihydroquinolin-2(1H)-one

This protocol is based on conditions reported to favor the formation of the 7-nitro isomer on a substituted analog.

Reagents and Materials:

  • 3,4-Dihydroquinolin-2(1H)-one

  • Acetic Acid

  • Trifluoroacetic Acid (TFA)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Beaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a mixture of acetic acid and trifluoroacetic acid.

  • Add sodium nitrite (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 30 minutes to 1 hour.

  • Pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate 7-nitro-3,4-dihydroquinolin-2(1H)-one.

Quantitative Data

The yields and isomer ratios are highly dependent on the specific reaction conditions. The following table summarizes available data from the literature.

Nitrating AgentAcid/SolventTemperatureProduct(s)YieldReference
HNO₃/H₂SO₄H₂SO₄0-5 °C6-Nitro86.5-99.6%[1]
NaNO₂AcOH/TFARoom Temp.7-Nitro (on 6-substituted derivative)Not Specified
NaNO₂AcOHRoom Temp.7-Nitro / 5-Nitro (7.5:1 ratio on 6-substituted derivative)Not Specified

Characterization of Nitro-Isomers

The characterization of the different nitro-isomers is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).

¹H NMR: The position of the nitro group can be determined by the splitting patterns and chemical shifts of the aromatic protons.

  • This compound: A ¹H NMR spectrum is available for this isomer.[2]

Conclusion

The electrophilic nitration of 3,4-dihydroquinolin-2(1H)-one is a versatile reaction for the synthesis of key intermediates in drug discovery. The regioselectivity of the reaction can be controlled to some extent by the choice of nitrating agent and reaction conditions, allowing for the targeted synthesis of specific nitro-isomers. This guide provides a foundation for researchers to further explore and optimize this important transformation.

References

A Technical Guide to the Regioselective Nitration of Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the regioselectivity in the nitration of tetrahydroquinolines. The document details the reaction mechanisms, summarizes quantitative data from key studies, provides explicit experimental protocols, and illustrates the core concepts through diagrams. This information is critical for chemists aiming to synthesize specific nitro-substituted tetrahydroquinoline derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction: The Importance of Tetrahydroquinoline Nitration

Tetrahydroquinoline (THQ) and its derivatives are prevalent structural motifs in a wide array of biologically active compounds and pharmaceuticals.[1] The introduction of a nitro group onto the aromatic ring of the THQ scaffold via electrophilic aromatic substitution (EAS) is a pivotal transformation, as the nitro group can be readily converted into other functional groups, such as amines, or used to modulate the electronic properties of the molecule.

However, the nitration of tetrahydroquinoline is not straightforward. The regioselectivity of the reaction—that is, the position at which the nitro group is introduced (C-5, C-6, C-7, or C-8)—is highly dependent on the reaction conditions and, most importantly, on the nature of the substituent on the nitrogen atom.[2][3] Historical literature on the subject has presented conflicting results, necessitating a careful and systematic approach to achieve the desired regioselectivity.[2][3]

This guide aims to clarify these complexities by presenting a consolidated view of the factors governing the regioselectivity of THQ nitration, supported by experimental data and detailed methodologies.

Mechanistic Overview: Directing Effects in Tetrahydroquinoline Nitration

The nitration of aromatic compounds typically proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the nitronium ion (NO₂⁺) acts as the electrophile.[4][5] In the case of tetrahydroquinoline, the fused aliphatic amine ring significantly influences the outcome of the reaction. The two primary factors at play are the electronic effect of the nitrogen substituent and the protonation state of the nitrogen atom under the reaction conditions.

  • Unprotected Tetrahydroquinoline: In strongly acidic media, the nitrogen atom of the unprotected tetrahydroquinoline is protonated, forming a tetrahydroquinolinium ion. The -NH₂⁺- group is a powerful deactivating and meta-directing group. Consequently, nitration tends to occur at the C-7 position, which is meta to the deactivating group. Some C-5 substitution may also be observed.

  • N-Protected Tetrahydroquinolines: When the nitrogen is protected with an acyl group (e.g., acetyl, trifluoroacetyl) or a sulfonyl group (e.g., tosyl), the lone pair of electrons on the nitrogen is delocalized into the carbonyl or sulfonyl group, respectively. This makes the nitrogen less basic and prevents protonation under nitrating conditions.[2][3] The N-acyl or N-sulfonyl group is an activating, ortho, para-directing group. Therefore, nitration is directed to the C-6 (para) and C-8 (ortho) positions. The steric bulk of the protecting group and the substituents on the ring can further influence the ortho/para ratio.

The general mechanism for the electrophilic nitration of an N-protected tetrahydroquinoline is depicted below.

EAS_Mechanism General Mechanism of Electrophilic Aromatic Substitution on N-Protected THQ THQ N-Protected Tetrahydroquinoline pi_complex π-Complex THQ->pi_complex + NO₂⁺ NO2_plus NO₂⁺ (Electrophile) sigma_complex σ-Complex (Arenium Ion) pi_complex->sigma_complex Rate-determining step Product Nitro-Tetrahydroquinoline sigma_complex->Product - H⁺ H_plus H⁺

Caption: General mechanism for the electrophilic nitration of N-protected tetrahydroquinoline.

The directing effects of the nitrogen substituent are crucial for controlling the regioselectivity. The following diagram illustrates the different outcomes for protonated and N-protected tetrahydroquinoline.

Directing_Effects Directing Effects in Tetrahydroquinoline Nitration cluster_0 Protonated THQ (Acidic Conditions) cluster_1 N-Protected THQ THQ_H Tetrahydroquinolinium Ion -NH₂⁺ (meta-directing) meta_product 7-Nitro-THQ (Major Product) THQ_H:f1->meta_product Nitration THQ_P N-Acyl/Sulfonyl-THQ -N(R)COR' (ortho, para-directing) para_product 6-Nitro-THQ (Para Product) THQ_P:f1->para_product Nitration ortho_product 8-Nitro-THQ (Ortho Product) THQ_P:f1->ortho_product Nitration

Caption: Influence of the nitrogen substituent on the regioselectivity of nitration.

Quantitative Data on Regioselectivity

A systematic study by Cordeiro et al. has provided reliable quantitative data on the nitration of tetrahydroquinoline and its N-protected derivatives under various conditions.[2][3] The results are summarized in the table below.

Substrate (N-Substituent)Nitrating Agent/Conditions5-Nitro (%)6-Nitro (%)7-Nitro (%)8-Nitro (%)Total Yield (%)Reference
H (unprotected)HNO₃/H₂SO₄, 0 °C--65-65[6]
H (unprotected)KNO₃/H₂SO₄ (82%)-2371-94[6]
Acetyl (Ac)KNO₃/H₂SO₄, 0 °C-4522-67[7]
Acetyl (Ac)NO₂BF₄/MeCN, -40 °C to rt-70-1080[2]
Trifluoroacetyl (TFA)NO₂BF₄/MeCN, -25 °C-95-5>95[2]
Tosyl (Ts)HNO₃ (70%)/Ac₂O, 0 °C-80-2090[2]
Formyl (CHO)NO₂BF₄/MeCN, -40 °C to rt-65-1580[2]
Benzoyl (Bz)NO₂BF₄/MeCN, -40 °C to rt-75-1085[2]

Data compiled from Cordeiro et al. (2011) and other cited literature.[2][6][7]

As the data indicates, the choice of the N-protecting group and the nitrating agent has a profound impact on the regiochemical outcome. For instance, the use of a trifluoroacetyl group leads to a high degree of selectivity for the 6-nitro isomer.[2]

Detailed Experimental Protocols

The following are representative experimental protocols for the nitration of tetrahydroquinoline and its N-acetyl derivative, adapted from the literature.[2][6]

Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline[6]
  • Preparation of the Nitrating Mixture: A mixture of concentrated sulfuric acid (15 mL) and concentrated nitric acid (10 mL) is prepared and cooled to 0 °C in an ice-salt bath.

  • Reaction: 1,2,3,4-Tetrahydroquinoline (5 g, 37.5 mmol) is added dropwise to the cold nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 5 °C.

  • Work-up: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0 °C and then poured onto crushed ice (100 g). The resulting solution is neutralized with a concentrated aqueous solution of sodium hydroxide until it is alkaline to litmus paper.

  • Isolation: The precipitated product is collected by filtration, washed with cold water, and recrystallized from ethanol to afford 7-nitro-1,2,3,4-tetrahydroquinoline.

Synthesis of N-Acetyl-6-nitro-1,2,3,4-tetrahydroquinoline and N-Acetyl-8-nitro-1,2,3,4-tetrahydroquinoline[2]
  • Dissolution of Starting Material: N-Acetyl-1,2,3,4-tetrahydroquinoline (1.0 g, 5.7 mmol) is dissolved in anhydrous acetonitrile (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: The solution is cooled to -40 °C using an acetonitrile/dry ice bath.

  • Addition of Nitrating Agent: Nitronium tetrafluoroborate (NO₂BF₄) (0.83 g, 6.3 mmol) is added in one portion with vigorous stirring.

  • Reaction Progression: The reaction mixture is stirred at -40 °C for 30 minutes and then allowed to warm to room temperature over 1 hour.

  • Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (20 mL). The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to separate the 6-nitro and 8-nitro isomers.

The following diagram outlines a general experimental workflow for the nitration of an N-protected tetrahydroquinoline.

Experimental_Workflow General Experimental Workflow for Nitration of N-Protected THQ start Start: N-Protected THQ dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to Low Temperature dissolve->cool add_nitrating_agent Add Nitrating Agent (e.g., NO₂BF₄) cool->add_nitrating_agent react Stir and Allow to Warm add_nitrating_agent->react quench Quench with Aqueous Base react->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify (Chromatography) extract->purify product Isolated Nitro-THQ Isomers purify->product

Caption: A typical experimental workflow for the nitration of N-protected THQ.

Conclusion

The regioselective nitration of tetrahydroquinolines is a tunable process that is highly dependent on the electronic nature of the nitrogen substituent. Unprotected tetrahydroquinoline undergoes nitration primarily at the 7-position under acidic conditions due to the formation of a deactivating ammonium ion. In contrast, N-acylated or N-sulfonylated tetrahydroquinolines direct nitration to the 6- and 8-positions. By carefully selecting the protecting group and reaction conditions, chemists can achieve high selectivity for a desired nitro-substituted tetrahydroquinoline isomer. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this important chemical transformation.

References

Methodological & Application

Application Notes and Protocols for 6-nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-nitro-3,4-dihydroquinolin-2(1H)-one is a synthetic compound belonging to the quinolinone class of heterocyclic molecules. The quinolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group at the 6-position is anticipated to modulate the electronic properties of the molecule, potentially influencing its biological activity. While specific experimental data for this compound is limited in publicly available literature, the broader family of quinolinone and nitroquinoline derivatives has demonstrated significant potential in oncology and infectious disease research. They have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key cellular targets like tubulin and protein kinases.[1][2]

These application notes provide a comprehensive guide for the investigation of this compound, drawing upon established protocols for structurally related compounds. The following sections detail a representative synthesis method, protocols for evaluating its potential anticancer activity, and methodologies for investigating its impact on key signaling pathways.

Synthesis Protocol

A plausible synthetic route to this compound involves a two-step process starting from 3,4-dihydroquinolin-2(1H)-one, which can be synthesized from aniline and 3-chloropropionyl chloride.[3] The subsequent step is the nitration of the dihydroquinolinone ring.

Protocol: Synthesis of this compound

Materials and Reagents:

  • 3,4-dihydroquinolin-2(1H)-one

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice (from deionized water)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, beakers)

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure: [4]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Addition of Starting Material: Slowly add 3,4-dihydroquinolin-2(1H)-one to the cooled sulfuric acid while stirring. Ensure complete dissolution before proceeding.

  • Nitration: While maintaining the low temperature, add fuming nitric acid dropwise to the reaction mixture using a dropping funnel. The addition should be slow to control the exothermic reaction and maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will cause the product to precipitate.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the product from the aqueous layer using dichloromethane. Repeat the extraction three times to ensure maximum recovery.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography to yield the final product.

Safety Note: This procedure involves the use of highly corrosive and strong oxidizing agents. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Data Presentation: Anticancer Activity of Structurally Related Nitro-Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
7-methyl-8-nitro-quinolineCaco-2 (Colon)1.87[5]
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinolineCaco-2 (Colon)0.93[5]
8-nitro-7-quinolinecarbaldehydeCaco-2 (Colon)0.53[5]
5-nitrofuran-containing 4-thiazolidinone derivative 2bMCF-7 (Breast)>10[6]
5-nitrofuran-containing 4-thiazolidinone derivative 12bMCF-7 (Breast)2.21[6]
5-nitrofuran-containing 4-thiazolidinone derivative 14bMCF-7 (Breast)1.37[6]

Experimental Protocols: Anticancer Activity Assessment

Based on the activity of related compounds, the following protocols are recommended for evaluating the anticancer potential of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Tubulin Polymerization Inhibition Assay

Objective: To investigate if this compound inhibits tubulin polymerization, a mechanism employed by several anticancer drugs.[7][8]

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, polymerization buffer, and a fluorescent reporter)

  • This compound

  • Positive control (e.g., Colchicine)

  • Negative control (e.g., DMSO)

  • Fluorimeter

Procedure: [9]

  • Reaction Setup: In a 96-well plate, add the polymerization buffer and the fluorescent reporter.

  • Compound Addition: Add different concentrations of this compound, colchicine, or DMSO to the respective wells.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate polymerization.

  • Fluorescence Measurement: Immediately place the plate in a fluorimeter pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for at least 60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase in the presence of the compound indicates inhibition of tubulin polymerization. Calculate the IC50 value for inhibition.

Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To determine the effect of this compound on key cancer-related signaling pathways, such as PI3K/AKT and MAPK.[10][11]

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Visualization of Signaling Pathways and Workflows

G Experimental Workflow for Anticancer Activity Screening cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of 6-nitro-3,4-dihydro- quinolin-2(1H)-one purification Purification & Characterization (NMR, MS) synthesis->purification mtt MTT Assay (Cytotoxicity) purification->mtt tubulin Tubulin Polymerization Assay mtt->tubulin apoptosis Apoptosis Assay (Flow Cytometry) mtt->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle western Western Blot (Signaling Pathways) mtt->western

Caption: Workflow for evaluating the anticancer potential of this compound.

G Hypothesized Inhibition of the PI3K/AKT Signaling Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt AKT pip3->akt activates downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream phosphorylates survival Cell Survival, Proliferation downstream->survival compound 6-nitro-3,4-dihydro- quinolin-2(1H)-one compound->pi3k inhibits? compound->akt inhibits? G Hypothesized Inhibition of the MAPK/ERK Signaling Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Differentiation transcription->proliferation compound 6-nitro-3,4-dihydro- quinolin-2(1H)-one compound->raf inhibits? compound->mek inhibits?

References

Application Notes and Protocols: 6-Nitro-3,4-dihydroquinolin-2(1H)-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Nitro-3,4-dihydroquinolin-2(1H)-one is a key synthetic intermediate, primarily utilized in the preparation of various biologically active molecules. Its strategic importance lies in the versatile chemistry of the nitro group, which can be readily transformed into other functional groups, and the dihydroquinolinone core, a scaffold present in numerous pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis and key transformations of this compound, with a focus on its role in the synthesis of precursors for drug candidates like Cilostazol.

Synthetic Applications

The primary application of this compound in organic synthesis is as a precursor to 6-amino- and 6-hydroxy-3,4-dihydroquinolin-2(1H)-one. These derivatives are crucial building blocks for the synthesis of various pharmaceuticals. The nitro group at the 6-position activates the aromatic ring and provides a handle for further functionalization.

A significant application is in the synthesis of Cilostazol, a medication used to treat symptoms of intermittent claudication. The synthesis involves the conversion of the nitro group to a hydroxyl group, which is then alkylated.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the nitration of 3,4-dihydroquinolin-2(1H)-one to yield the target compound.

Materials:

  • 3,4-dihydroquinolin-2(1H)-one

  • Sulfuric acid (H₂SO₄, 98%)

  • Nitric acid (HNO₃, 65%)

  • Ice

  • Water

  • Acetone

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, add 3,4-dihydroquinolin-2(1H)-one.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding nitric acid to sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 3,4-dihydroquinolin-2(1H)-one in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 3 hours.

  • Pour the reaction mixture into ice water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product and recrystallize from acetone to obtain pure this compound as a pale yellow solid.

Reactant/ProductMolecular Weight ( g/mol )Starting AmountProduct Yield (%)Melting Point (°C)
3,4-dihydroquinolin-2(1H)-one147.18---
This compound192.17-89203-204
Protocol 2: Reduction of this compound to 6-Amino-3,4-dihydroquinolin-2(1H)-one

This protocol details the catalytic hydrogenation of the nitro group to an amino group.

Materials:

  • This compound

  • Ethanol or Methanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Celite or a similar filter aid

Procedure:

  • To a solution of this compound in ethanol, add a catalytic amount of 10% Pd/C.

  • Place the reaction mixture in a hydrogenation apparatus.

  • Evacuate the reaction vessel and then introduce hydrogen gas (balloon or at a specified pressure).

  • Stir the mixture vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitor by TLC).

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 6-amino-3,4-dihydroquinolin-2(1H)-one.

Reactant/ProductMolecular Weight ( g/mol )CatalystSolventYield (%)
This compound192.1710% Pd/CEthanolHigh
6-Amino-3,4-dihydroquinolin-2(1H)-one162.19---
Protocol 3: Synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone from 6-Amino-3,4-dihydroquinolin-2(1H)-one

This protocol describes the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.

Materials:

  • 6-Amino-3,4-dihydroquinolin-2(1H)-one

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Water

  • Ice

Procedure:

  • Dissolve 6-amino-3,4-dihydroquinolin-2(1H)-one in an aqueous solution of sulfuric acid and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for a short period to ensure complete formation of the diazonium salt.

  • Slowly heat the reaction mixture to induce hydrolysis of the diazonium salt, which will be accompanied by the evolution of nitrogen gas.

  • After the gas evolution ceases, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water and dry to afford 6-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Reactant/ProductMolecular Weight ( g/mol )ReagentsYield (%)
6-Amino-3,4-dihydroquinolin-2(1H)-one162.19H₂SO₄, NaNO₂-
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone163.17-High

Visualized Workflows

G cluster_synthesis Synthesis Pathway Start 3,4-Dihydroquinolin-2(1H)-one Nitro This compound Start->Nitro Nitration (H₂SO₄, HNO₃) Amino 6-Amino-3,4-dihydroquinolin-2(1H)-one Nitro->Amino Reduction (H₂, Pd/C) Hydroxy 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Amino->Hydroxy Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) Drug Bioactive Molecules (e.g., Cilostazol) Hydroxy->Drug Further Synthesis

Caption: Synthetic pathway from 3,4-dihydroquinolin-2(1H)-one to bioactive molecules.

G cluster_workflow Experimental Workflow: Nitration Step1 Dissolve 3,4-dihydroquinolin-2(1H)-one in H₂SO₄ at <10°C Step3 Add nitrating mixture dropwise at <10°C Step1->Step3 Step2 Prepare nitrating mixture (HNO₃ in H₂SO₄) Step2->Step3 Step4 Stir at room temperature for 3 hours Step3->Step4 Step5 Quench in ice water Step4->Step5 Step6 Filter, wash, and dry the precipitate Step5->Step6 Step7 Recrystallize from acetone Step6->Step7 Product This compound Step7->Product

Caption: Step-by-step workflow for the synthesis of this compound.

Synthesis of Quinolinone-Based Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of quinolinone derivatives as potential anticancer agents. Quinolinone scaffolds are a significant class of heterocyclic compounds that have demonstrated a broad range of pharmacological activities, including potent antitumor effects.[1][2] Several quinoline-based drugs, such as Anlotinib and Bosutinib, have been approved for cancer treatment, highlighting the clinical importance of this molecular framework.[3][4] These compounds often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[5][6]

Data Presentation: Anticancer Activity of Quinolinone Derivatives

The following table summarizes the in vitro anticancer activity of various quinolinone and quinoline-chalcone derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound/DerivativeTarget Cell LineCancer TypeIC50 (µM)Reference
Quinoline-Chalcone Derivative 12eMGC-803Gastric Cancer1.38[3][7]
HCT-116Colon Cancer5.34[3][7]
MCF-7Breast Cancer5.21[3][7]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32Amelanotic MelanomaComparable to Cisplatin/Doxorubicin[7][8]
MDA-MB-231Breast CancerComparable to Cisplatin/Doxorubicin[7][8]
A549Lung CancerComparable to Cisplatin/Doxorubicin[7][8]
2-Quinolone Derivative 11eCOLO 205Colon CancerNanomolar range[7]
4,6,7,8-tetrahydroquinolin-5(1H)-one Derivatives (4b, 4j, 4k, 4e)MCF-7Breast Cancer0.002 - 0.004[9][10]
Quinoline-Chalcone Hybrid 39A549Lung Cancer1.91[11]
Quinoline-Chalcone Hybrid 40K-562Chronic Myelogenous Leukemia5.29[11]
Quinoline-Chalcone Hybrid 64Caco-2Colon Cancer2.5[11]
1H-pyrazolo[3,4-b]quinolin-3-amine Derivative (QTZ05)Colon Cancer Cell LinesColon Cancer2.3 - 10.2[12]

Signaling Pathway Inhibition

Quinolinone derivatives have been shown to inhibit several critical signaling pathways implicated in cancer progression. A primary target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which regulates cell growth, proliferation, and survival.[7] Inhibition of EGFR blocks downstream cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, ultimately leading to reduced cancer cell proliferation and the induction of apoptosis.[7] Other targeted mechanisms include the inhibition of tubulin polymerization, Pim kinase, and receptor tyrosine kinases such as HER-2, PDGFR-β, and VEGFR-2.[2][5][9]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinolinone Quinolinone Derivative Quinolinone->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Synthesis_Workflow A 4-Bromoaniline + Ethyl Acetoacetate B Reflux in Ethanol (Acid Catalyst) A->B C Ethyl 3-(4-bromoanilino)crotonate B->C D Heat in Diphenyl Ether (~250°C) C->D E 3-Acetyl-6-bromoquinolin-4(1H)-one D->E F Purification (Recrystallization) E->F MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Quinolinone Derivatives A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

References

Application Notes and Protocols: 6-Nitro-3,4-dihydroquinolin-2(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitro-3,4-dihydroquinolin-2(1H)-one is a pivotal synthetic intermediate in the field of medicinal chemistry. While direct biological applications of this compound are not extensively documented, its true value lies in its role as a precursor for the synthesis of a variety of pharmacologically active molecules. The strategic placement of the nitro group at the 6-position of the dihydroquinolinone scaffold allows for facile chemical modifications, leading to the generation of derivatives with diverse therapeutic potential, including phosphodiesterase (PDE) inhibitors and antibacterial agents. This document provides a comprehensive overview of the synthetic routes to this compound, detailed protocols for its conversion into key pharmacologically relevant derivatives, and a discussion of its potential, yet underexplored, applications in drug discovery.

Introduction

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and numerous investigational agents. Its rigid, bicyclic structure provides a valuable template for the spatial orientation of functional groups, enabling potent and selective interactions with various biological targets. The introduction of a nitro group at the 6-position significantly enhances the synthetic versatility of this scaffold. The electron-withdrawing nature of the nitro group facilitates certain chemical transformations and, more importantly, it can be readily reduced to an amino group, which then serves as a handle for a wide array of further chemical elaborations.

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, a precursor to the antiplatelet and vasodilatory drug, Cilostazol.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from readily available materials. One common route involves the cyclization of a substituted aniline derivative followed by nitration.

Experimental Protocol: Synthesis of 6-Nitro-3,4-dihydro-2(1H)-quinolinone

This protocol outlines a general procedure for the synthesis of 6-nitro-3,4-dihydro-2(1H)-quinolinone, which involves the formation of 3,4-dihydroquinolin-2(1H)-one followed by nitration.

Step 1: Synthesis of 3,4-Dihydroquinolin-2(1H)-one

A method for synthesizing 3,4-dihydro-2(1H)-quinolinone derivatives involves cyclizing, nitrating, reducing, diazotizing, and hydrolyzing starting materials like aniline and 3-chloropropionyl chloride.[1]

Materials:

  • Aniline

  • 3-Chloropropionyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve aniline in dichloromethane.

  • Cool the solution in an ice bath and slowly add 3-chloropropionyl chloride.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Slowly add aluminum chloride to the reaction mixture at 0 °C.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction mixture and pour it onto crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,4-dihydroquinolin-2(1H)-one.

Step 2: Nitration of 3,4-Dihydroquinolin-2(1H)-one

Materials:

  • 3,4-Dihydroquinolin-2(1H)-one

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

Procedure:

  • In a flask, cool concentrated sulfuric acid to 0 °C.

  • Slowly add 3,4-dihydroquinolin-2(1H)-one to the cold sulfuric acid while stirring.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of 3,4-dihydroquinolin-2(1H)-one, maintaining the temperature below 5 °C.

  • After the addition, allow the reaction to stir at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice, which will result in the precipitation of the product.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry to obtain this compound.

Application as a Synthetic Intermediate

The primary utility of this compound in medicinal chemistry is its role as a precursor to 6-amino and 6-hydroxy derivatives.

Conversion to 6-Amino-3,4-dihydroquinolin-2(1H)-one

The nitro group is readily reduced to an amine, which can then be used for various coupling reactions to introduce diverse functionalities.

Experimental Protocol: Reduction of the Nitro Group

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH)

Procedure (using SnCl₂·2H₂O):

  • Suspend this compound in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide until a precipitate forms.

  • Filter the precipitate and extract the filtrate with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-amino-3,4-dihydroquinolin-2(1H)-one.

Conversion to 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one

The 6-amino derivative can be converted to the 6-hydroxy analog via a diazotization reaction followed by hydrolysis. This 6-hydroxy derivative is a key intermediate for the synthesis of Cilostazol.[2][3]

Experimental Protocol: Diazotization and Hydrolysis

Materials:

  • 6-Amino-3,4-dihydroquinolin-2(1H)-one

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • Dissolve 6-amino-3,4-dihydroquinolin-2(1H)-one in a dilute solution of sulfuric acid at 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature to form the diazonium salt.

  • Slowly heat the solution to 80-90 °C and maintain this temperature until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with ethyl acetate.

  • Dry the organic layer, filter, and concentrate to obtain 6-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Potential Medicinal Chemistry Applications (Hypothetical)

While direct biological data for this compound is scarce, the known activities of structurally related compounds allow for informed speculation on its potential therapeutic applications.

Potential as a Phosphodiesterase (PDE) Inhibitor

The 3,4-dihydroquinolin-2(1H)-one scaffold is present in known PDE inhibitors. For instance, Cilostazol is a PDE3 inhibitor. It is plausible that the 6-nitro derivative or its analogs could exhibit inhibitory activity against various PDE isoforms. Further screening of this compound against a panel of PDEs could reveal novel therapeutic leads for conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, or cardiovascular diseases.

Potential as an Anticancer Agent

Numerous heterocyclic compounds containing a nitro group have demonstrated anticancer activity. The nitro group can be bioreduced in hypoxic tumor environments to generate reactive species that induce cytotoxicity. Given that various derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have been investigated as anticancer agents, this compound could be a starting point for the development of novel antitumor compounds.

Potential as an Antibacterial Agent

Nitroaromatic compounds have a long history as antimicrobial agents. The mechanism often involves the reduction of the nitro group to generate radical species that damage bacterial DNA and other macromolecules. The biochemical characteristics of related nitroquinoline compounds have been studied, suggesting that this compound could be explored for its antibacterial properties.[4][5]

Data Summary

As this compound is primarily a synthetic intermediate, there is a lack of quantitative biological data in the public domain. The table below is provided as a template for researchers to populate as data becomes available.

CompoundTargetAssay TypeIC₅₀ / EC₅₀ (µM)Cell Line / EnzymeReference
This compounde.g., PDE3Ae.g., Enzyme InhibitionData Not Availablee.g., Human Recombinant
This compounde.g., Cytotoxicitye.g., MTT AssayData Not Availablee.g., A549
This compounde.g., Antibacteriale.g., MIC DeterminationData Not Availablee.g., S. aureus

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of this compound cluster_1 Synthetic Applications Aniline Aniline 3,4-Dihydroquinolin-2(1H)-one 3,4-Dihydroquinolin-2(1H)-one Aniline->3,4-Dihydroquinolin-2(1H)-one 1. AlCl3, DCM 3-Chloropropionyl chloride 3-Chloropropionyl chloride 3-Chloropropionyl chloride->3,4-Dihydroquinolin-2(1H)-one This compound This compound 3,4-Dihydroquinolin-2(1H)-one->this compound 2. HNO3, H2SO4 6-Amino-3,4-dihydroquinolin-2(1H)-one 6-Amino-3,4-dihydroquinolin-2(1H)-one This compound->6-Amino-3,4-dihydroquinolin-2(1H)-one Reduction (e.g., SnCl2/HCl) 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one 6-Amino-3,4-dihydroquinolin-2(1H)-one->6-Hydroxy-3,4-dihydroquinolin-2(1H)-one Diazotization & Hydrolysis Pharmacologically Active Derivatives Pharmacologically Active Derivatives 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one->Pharmacologically Active Derivatives Further Synthesis (e.g., Cilostazol)

Caption: Synthetic pathway and applications of this compound.

Potential Signaling Pathway Inhibition

G cluster_0 Hypothesized PDE Inhibition Pathway ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase Adenylyl Cyclase Adenylyl Cyclase AMP AMP cAMP->AMP PDE Cellular Response Cellular Response cAMP->Cellular Response PDE PDE This compound This compound This compound->PDE Inhibition (Hypothesized)

Caption: Hypothesized mechanism of action via PDE inhibition.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its primary established role is as a key building block in the synthesis of more complex and biologically active molecules, most notably as a precursor to the drug Cilostazol. While direct pharmacological data on this compound is limited, the known activities of related nitroaromatic and dihydroquinolinone compounds suggest that it may hold untapped potential as a lead structure for the development of new therapeutics, particularly in the areas of cancer, infectious diseases, and inflammatory conditions. The protocols and information provided herein are intended to facilitate further research into both the synthetic utility and the potential biological activities of this intriguing molecule.

References

Application Notes and Protocols for the Derivatization of 6-nitro-3,4-dihydroquinolin-2(1H)-one in Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 6-nitro-3,4-dihydroquinolin-2(1H)-one, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below detail key synthetic transformations and biological screening methods to explore the potential of its derivatives in various disease contexts, including cancer and infectious diseases.

Introduction

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a nitro group at the C6 position of the 3,4-dihydroquinolin-2(1H)-one backbone offers a strategic point for chemical modification. Derivatization of this moiety can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. These notes provide detailed methodologies for synthesizing a library of derivatives from this compound and for evaluating their biological efficacy.

Derivatization Strategies

The primary strategies for the derivatization of this compound focus on two main sites: the nitrogen atom at the N1 position and the nitro group at the C6 position.

  • N-Alkylation and N-Acylation: The secondary amine at the N1 position is readily amenable to alkylation and acylation reactions. Introducing various alkyl, aryl, or acyl groups can alter the compound's solubility and ability to interact with biological targets.

  • Reduction of the Nitro Group and Subsequent Functionalization: The nitro group at the C6 position can be reduced to an amino group, which then serves as a handle for a wide array of subsequent derivatization reactions, including amide bond formation, sulfonylation, and reductive amination. This allows for the introduction of diverse functionalities to probe structure-activity relationships (SAR).

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes the general procedure for the N-alkylation of the starting scaffold.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium hydride (1.2 mmol) portion-wise to the stirred solution.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate).

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the C6 nitro group to an amine.

Materials:

  • This compound derivative (from Protocol 1)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)

  • Hydrochloric acid (HCl, concentrated, if using SnCl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure using SnCl₂·2H₂O:

  • Dissolve the 6-nitro derivative (1.0 mmol) in ethanol (20 mL).

  • Add SnCl₂·2H₂O (5.0 mmol) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and concentrate the solvent.

  • Add water (20 mL) and basify with a saturated NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate to yield the 6-amino derivative, which can be purified further by chromatography if necessary.

Protocol 3: Amide Coupling with the 6-Amino Derivative

This protocol describes the formation of amides from the 6-amino derivative.

Materials:

  • 6-amino-3,4-dihydroquinolin-2(1H)-one derivative (from Protocol 2)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Acyl chloride or Carboxylic acid

  • Coupling agent (e.g., EDC/HOBt if starting from a carboxylic acid)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 6-amino derivative (1.0 mmol) and the carboxylic acid (1.1 mmol) in anhydrous DCM (15 mL).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 mmol) and Hydroxybenzotriazole (HOBt, 1.5 mmol).

  • Add triethylamine (2.5 mmol) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Biological Screening Protocols

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

This protocol is for assessing the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ values.

Protocol 5: Antimicrobial Activity (Broth Microdilution Assay)

This protocol is for determining the minimum inhibitory concentration (MIC) of the derivatives against various microbial strains.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) or appropriate broth for the microbe

  • Synthesized derivatives dissolved in DMSO

  • 96-well plates

  • Bacterial or fungal inoculum standardized to a specific concentration

Procedure:

  • Perform serial two-fold dilutions of the synthesized derivatives in the broth in a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include positive (microbe with no compound) and negative (broth only) controls.

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

The quantitative data from biological screenings should be summarized in a clear and structured table to facilitate comparison and SAR analysis.

Compound IDR¹ Substituent (at N1)R² Substituent (at C6)Anticancer IC₅₀ (µM) [Cell Line]Antimicrobial MIC (µg/mL) [Strain]
Starting Material HNO₂>100 [MCF-7]>128 [S. aureus]
Derivative 1 BenzylNO₂55.2 [MCF-7]64 [S. aureus]
Derivative 2 EthylNO₂78.1 [MCF-7]128 [S. aureus]
Derivative 3 BenzylNH₂32.5 [MCF-7]32 [S. aureus]
Derivative 4 BenzylNH-CO-Ph15.8 [MCF-7]16 [S. aureus]
Positive Control --e.g., 5.1 (Doxorubicin) [MCF-7]e.g., 1.0 (Ciprofloxacin) [S. aureus]

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific derivatives synthesized and tested.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound derivatives.

experimental_workflow start 6-nitro-3,4-dihydro- quinolin-2(1H)-one n_alkylation N-Alkylation / N-Acylation (Protocol 1) start->n_alkylation nitro_reduction Nitro Group Reduction (Protocol 2) start->nitro_reduction n_alkylation->nitro_reduction amide_coupling Amide Coupling (Protocol 3) nitro_reduction->amide_coupling derivatives Library of Derivatives nitro_reduction->derivatives amide_coupling->derivatives bio_screening Biological Screening (Protocols 4 & 5) derivatives->bio_screening sar_analysis SAR Analysis & Lead Optimization bio_screening->sar_analysis

Caption: Synthetic and screening workflow for this compound.

Potential Signaling Pathway Inhibition

Based on the activities of related quinolinone scaffolds, derivatives of this compound may target key signaling pathways implicated in cancer cell proliferation and survival, such as the VEGFR2 and EGFR pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K EGFR EGFR EGFR->PI3K RAS Ras EGFR->RAS Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Derivative Quinolinone Derivative Derivative->VEGFR2 Inhibition Derivative->EGFR Inhibition

Caption: Potential inhibition of VEGFR2 and EGFR signaling pathways.

Application Notes and Protocols for the Catalytic Reduction of 6-nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic reduction of 6-nitro-3,4-dihydroquinolin-2(1H)-one to its corresponding 6-amino derivative is a pivotal chemical transformation in the synthesis of various pharmaceutical compounds. The product, 6-amino-3,4-dihydroquinolin-2(1H)-one, is a key building block for more complex bioactive molecules. These application notes provide detailed protocols for common and effective methods to achieve this reduction, including catalytic hydrogenation with palladium on carbon (Pd/C) and Raney® Nickel, alongside a classical chemical reduction approach using iron.

Reaction Scheme

Figure 1: General reaction scheme for the reduction of this compound to 6-amino-3,4-dihydroquinolin-2(1H)-one.

Application Notes

The choice of reduction methodology is contingent upon several experimental parameters, including reaction scale, functional group tolerance, cost-effectiveness, and safety protocols.

  • Palladium on Carbon (Pd/C): This is a highly efficient and widely utilized heterogeneous catalyst for the hydrogenation of aromatic nitro groups.[1] It generally affords high yields and clean reaction profiles under mild hydrogen pressure and temperature conditions. A significant advantage is the ease of catalyst removal via filtration. However, it is important to note that Pd/C can also facilitate the reduction of other moieties such as alkenes, alkynes, and benzyl ethers.

  • Raney® Nickel: As a versatile and economical hydrogenation catalyst, Raney® Nickel is effective for the reduction of a broad spectrum of functional groups, including nitro compounds.[2] It is a suitable alternative to Pd/C in cases where side reactions, such as dehalogenation, are a concern. It is critical to handle Raney® Nickel as a slurry in water or an appropriate solvent, as it is pyrophoric in its dry state.[2]

  • Iron (Fe) Powder: This represents a classic, robust, and cost-effective method for the reduction of aromatic nitro compounds, particularly amenable to large-scale industrial synthesis.[3] This method exhibits excellent functional group tolerance, preserving moieties that may be susceptible to reduction under catalytic hydrogenation conditions. The reaction is typically conducted in the presence of an acid, such as hydrochloric or acetic acid, or a neutral salt like ammonium chloride.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (or Methanol, Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Parr-type hydrogenation apparatus or equivalent

  • Diatomaceous earth (Celite®)

Procedure:

  • Charge a pressure-rated reaction vessel with a solution of this compound (1.0 equivalent) in ethanol (10-20 mL per gram of substrate).

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (5-10 mol% Pd loading) to the solution.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the system by evacuating and refilling with nitrogen three times to ensure an oxygen-free environment.

  • Evacuate the vessel and introduce hydrogen gas to the desired pressure, typically ranging from 1 to 4 atmospheres.

  • Commence vigorous stirring of the reaction mixture. The reaction can be conducted at ambient temperature or gently heated (e.g., 40–50 °C) to increase the reaction rate.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with fresh ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 6-amino-3,4-dihydroquinolin-2(1H)-one.

  • The product can be further purified by recrystallization or column chromatography if required.

Protocol 2: Catalytic Hydrogenation using Raney® Nickel

Materials:

  • This compound

  • Raney® Nickel (aqueous slurry)

  • Methanol (or Ethanol)

  • Hydrogen gas (H₂)

  • Parr-type hydrogenation apparatus or equivalent

  • Diatomaceous earth (Celite®)

Procedure:

  • In a pressure-rated vessel, dissolve the this compound (1.0 equivalent) in methanol (10-20 mL per gram of substrate).

  • Decant the water from the Raney® Nickel slurry and wash the catalyst with methanol. Carefully add the activated Raney® Nickel (approximately 5-10% by weight relative to the substrate) to the reaction vessel.

  • Seal the vessel and attach it to the hydrogenation apparatus.

  • Purge the system with nitrogen (3 cycles of evacuation and refilling).

  • Evacuate and introduce hydrogen gas to a pressure of 1-4 atmospheres.

  • Stir the mixture vigorously at room temperature. Note that the reaction may be exothermic.

  • Monitor the reaction for completeness using TLC or LC-MS.

  • Once complete, vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite®. Safety Note: Do not allow the Raney® Nickel on the filter to dry, as it can spontaneously ignite in air. Keep the filter cake wet with solvent and handle its disposal according to safety guidelines.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the desired product.

Protocol 3: Chemical Reduction using Iron Powder and Ammonium Chloride

This protocol is based on a procedure for the reduction of a structurally similar N-methylated substrate.[4]

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Diatomaceous earth (Celite®)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 equivalent) in a 2:1 mixture of ethanol and water (approximately 15 mL of total solvent per gram of substrate).

  • Add ammonium chloride (10.0 equivalents) to the suspension and stir.[4]

  • Add iron powder (3.0 equivalents) portion-wise to the stirred mixture.[4]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress by TLC.[4]

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the reaction mixture through a pad of Celite®, rinsing the flask and filter cake with ethanol.

  • Dilute the filtrate with water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • If necessary, purify the product by recrystallization or column chromatography.

Data Presentation

MethodCatalyst/ReagentSolventTemperaturePressure/TimeYieldReference
Catalytic Hydrogenation10% Pd/CEthanolRoom Temp.1-4 atm H₂, 2-6 hHighGeneral[1]
Catalytic HydrogenationRaney® NickelMethanolRoom Temp.1-4 atm H₂, 1-4 hHighGeneral[2]
Chemical ReductionFe powder, NH₄ClEthanol/WaterReflux2 h~97%Adapted from[4]
Chemical ReductionFe powder, HCl/AcOHEthanol/AcOHReflux0.3-2 h~64%Adapted from[3]

*Note: Yields are reported for analogous substrates and may differ for the target molecule.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_methods Reduction Methods cluster_workup Workup cluster_end Product start This compound pdc Catalytic Hydrogenation (Pd/C, H₂) start->pdc raney Catalytic Hydrogenation (Raney Ni, H₂) start->raney fe Chemical Reduction (Fe, NH₄Cl/Acid) start->fe filtration Filtration pdc->filtration raney->filtration fe->filtration extraction Extraction (for Fe reduction) filtration->extraction concentration Concentration filtration->concentration extraction->concentration purification Purification concentration->purification product 6-amino-3,4-dihydroquinolin-2(1H)-one purification->product

Caption: Experimental workflow for the reduction of this compound.

signaling_pathway nitro This compound (Substrate) intermediate Nitroso/Hydroxylamine Intermediates (Transient Species) nitro->intermediate Reduction catalyst Catalyst (Pd/C or Raney Ni) catalyst->intermediate h2 Hydrogen Source (H₂ gas or Transfer Reagent) h2->intermediate product 6-Amino-3,4-dihydroquinolin-2(1H)-one (Product) intermediate->product Further Reduction

References

Application Notes: 6-Nitro-3,4-dihydroquinolin-2(1H)-one as a Versatile Precursor for Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 6-nitro-3,4-dihydroquinolin-2(1H)-one as a foundational building block for the synthesis of diverse, fused heterocyclic compounds. The primary strategic advantage of this starting material lies in the nitro group, which, upon reduction to an amine, provides a nucleophilic handle for the construction of various fused ring systems, including pyrimidines, pyrazoles, and triazoles. These resulting scaffolds are of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents.

Strategic Overview: From Building Block to Bioactive Scaffolds

The synthetic utility of this compound is centered on a two-stage strategy. The initial step involves the reduction of the C6 nitro group to a primary amine, yielding the key intermediate, 6-amino-3,4-dihydroquinolin-2(1H)-one. This intermediate is then subjected to various cyclization reactions to construct the desired fused heterocyclic systems.

G A This compound (Starting Material) B 6-Amino-3,4-dihydroquinolin-2(1H)-one (Key Intermediate) A->B Reduction C Fused Pyrimido[5,4-f]quinolinone B->C Cyclization with 1,3-Dielectrophile D Fused Pyrazolo[3,4-f]quinolinone B->D Cyclization with Hydrazine/ β-Ketoester E Fused Triazolo[4,5-f]quinolinone B->E Diazotization & Cyclization

Caption: Synthetic strategy overview.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key transformations involved in the synthesis of fused heterocycles from this compound.

Table 1: Reduction of this compound

Reducing AgentSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)
Fe / NH₄ClEthanol/WaterReflux2 - 485 - 97
SnCl₂·2H₂O / HClEthanolReflux1 - 380 - 95
H₂ / Pd-CEthanol/MethanolRoom Temperature4 - 890 - 99

Table 2: Synthesis of Fused Heterocycles from 6-Amino-3,4-dihydroquinolin-2(1H)-one

HeterocycleKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
PyrimidinoneDiethyl malonate, NaOEtEthanolReflux6 - 1260 - 75
PyrazoleEthyl acetoacetate, HydrazineAcetic AcidReflux4 - 855 - 70
TriazoleNaNO₂, HCl then NaN₃Water/Acetone0 - 51 - 270 - 85

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-3,4-dihydroquinolin-2(1H)-one (Key Intermediate)

This protocol details the reduction of the nitro group using iron powder in the presence of ammonium chloride, a cost-effective and efficient method.

G A Suspend this compound in Ethanol/Water B Add Ammonium Chloride A->B C Add Iron Powder (portion-wise) B->C D Heat to Reflux (2-4 hours) C->D E Monitor by TLC D->E F Filter through Celite (hot) E->F G Concentrate Filtrate F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate Organic Layer H->I J Purify by Crystallization/Chromatography I->J

Caption: Workflow for nitro group reduction.

Materials:

  • This compound

  • Ethanol

  • Deionized Water

  • Ammonium chloride (NH₄Cl)

  • Iron powder (Fe, <325 mesh)

  • Celite®

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in a 2:1 mixture of ethanol and water.

  • To the stirred suspension, add ammonium chloride (5.0 eq).

  • Heat the mixture to a gentle reflux.

  • Add iron powder (3.0 eq) portion-wise over 30 minutes to control the exotherm.

  • Maintain the reaction at reflux for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 6-amino-3,4-dihydroquinolin-2(1H)-one.

  • The product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Pyrimido[5,4-f]quinoline-2,4(1H,3H)-dione derivative

This protocol describes the construction of a fused pyrimidine ring via condensation with diethyl malonate.

Materials:

  • 6-amino-3,4-dihydroquinolin-2(1H)-one

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol

  • Round-bottom flask, reflux condenser, inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (2.2 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To this solution, add 6-amino-3,4-dihydroquinolin-2(1H)-one (1.0 eq).

  • Add diethyl malonate (1.2 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with dilute hydrochloric acid until a precipitate forms.

  • Collect the solid by filtration, wash with cold water and then cold ethanol.

  • Dry the product under vacuum to yield the pyrimido[5,4-f]quinoline-2,4(1H,3H)-dione derivative.

Protocol 3: Synthesis of a Fused Triazolo[4,5-f]quinolinone derivative

This two-step, one-pot protocol outlines the formation of a fused triazole ring system.

Materials:

  • 6-amino-3,4-dihydroquinolin-2(1H)-one

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Water, Ice, Acetone

Procedure:

  • Dissolve 6-amino-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a mixture of hydrochloric acid and water, and cool to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous gas evolution (N₂) will be observed.

  • Allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

  • Collect the precipitated product by filtration, wash thoroughly with cold water, and dry under vacuum to yield the triazolo[4,5-f]quinolinone derivative. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment and safety precautions.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Fused heterocyclic quinolinones, such as the pyrazolo[3,4-f]quinolinone scaffold, have emerged as privileged structures in medicinal chemistry, particularly as kinase inhibitors.[1] For instance, certain derivatives have shown potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[1] The general mechanism involves the binding of the heterocyclic scaffold to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting pro-survival and proliferative signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 phosphorylates PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Gene Transcription (Proliferation, Survival) pSTAT5->Proliferation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation Inhibitor Pyrazolo[3,4-f]quinolinone (FLT3 Inhibitor) Inhibitor->FLT3 inhibits

Caption: Inhibition of FLT3 signaling pathway.

The protocols and data presented herein provide a robust foundation for the synthesis and exploration of novel fused heterocyclic compounds derived from this compound, enabling further research into their potential as therapeutic agents.

References

"synthesis of aminoquinolinones from 6-nitro-3,4-dihydroquinolin-2(1H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 6-Amino-3,4-dihydroquinolin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals.

Introduction Aminoquinolinones, and specifically 6-amino-3,4-dihydroquinolin-2(1H)-one, are valuable intermediates in medicinal chemistry and drug discovery. The amino group serves as a versatile chemical handle for further functionalization, enabling the synthesis of a diverse range of derivatives. These derivatives are core structures in many biologically active compounds, including those with potential as anticancer, antimalarial, and anti-inflammatory agents.[1] The conversion of the readily available 6-nitro-3,4-dihydroquinolin-2(1H)-one to its amino counterpart is a critical step in the synthesis of these complex molecules. This application note provides detailed protocols for this reduction reaction and contextualizes its importance within the drug discovery workflow.

Synthetic Pathway Overview

The fundamental transformation is the reduction of an aromatic nitro group to a primary amine. This is a common and well-established reaction in organic synthesis. The choice of reducing agent is crucial to ensure high yield and chemoselectivity, avoiding the reduction of other functional groups within the molecule.

G Synthetic Transformation Start This compound Product 6-Amino-3,4-dihydroquinolin-2(1H)-one Start->Product Reduction Reagents Reducing Agent (e.g., SnCl2·2H2O, Fe/AcOH, Pd/C) Reagents->Product

Caption: General reaction scheme for the reduction of this compound.

Comparative Data of Reduction Methods

Several methods can be employed for the reduction of the nitro group on the quinolinone scaffold. The selection often depends on factors like substrate tolerance, cost, scale, and environmental considerations. The following table summarizes common methods.

MethodReagents/CatalystSolventTemperature (°C)Typical Yield (%)Reference
Stannous Chloride Reduction SnCl₂·2H₂O, Ethanol, HClEthanol/WaterReflux (approx. 78)High[2]
Iron in Acetic Acid Iron powder, Acetic AcidAcetic Acid80 - 100High[3][4]
Catalytic Hydrogenation Pd/C (5-10 mol%), H₂ (gas)Methanol/EthanolRoom TemperatureVery High[2]
Transfer Hydrogenation Pd/C, Ammonium formateMethanol/EthanolReflux (approx. 65-78)HighN/A

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Stannous Chloride (SnCl₂) Reduction

This method is effective for small to medium-scale synthesis and is tolerant of many functional groups.[2]

Materials:

  • This compound (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) solution (10 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separation funnel, filter funnel.

Procedure:

  • To a round-bottom flask, add this compound and ethanol.

  • Slowly add stannous chloride dihydrate to the stirring suspension.

  • Carefully add concentrated HCl. The mixture may exotherm.

  • Attach a condenser and heat the reaction mixture to reflux (approx. 78°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the acidic solution by adding 10 M NaOH solution until the pH is basic (pH 9-10). A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separation funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[2]

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Protocol 2: Iron (Fe) in Acetic Acid Reduction

This is a classic, cost-effective, and environmentally benign method for nitro group reduction, often referred to as the Béchamp reduction.[3][4][5]

Materials:

  • This compound (1.0 eq)

  • Iron powder (Fe) (5-10 eq)

  • Glacial Acetic Acid (AcOH)

  • Water

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure:

  • Suspend this compound in glacial acetic acid in a round-bottom flask.

  • Add iron powder to the mixture.

  • Heat the reaction mixture to 80-100°C with vigorous stirring for 3-6 hours. The progress should be monitored by TLC.

  • After completion, cool the reaction to room temperature and pour it into a beaker of ice water.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is neutral to slightly basic.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and remove the solvent in vacuo to obtain the crude product.

  • Purify as needed by column chromatography or recrystallization.

Application in the Drug Discovery Pipeline

The synthesis of 6-amino-3,4-dihydroquinolin-2(1H)-one is an early and crucial step in the drug discovery process. This intermediate serves as a scaffold for creating a library of diverse compounds through further reactions (e.g., amidation, alkylation, arylation). These new chemical entities are then evaluated for biological activity.

G Drug Discovery Workflow cluster_0 Chemistry cluster_1 Screening & Optimization cluster_2 Preclinical Development Synthesis Synthesis of 6-Aminoquinolinone Purification Purification & Characterization Synthesis->Purification Derivatization Derivative Library Synthesis HTS High-Throughput Screening (HTS) Derivatization->HTS Purification->Derivatization HitToLead Hit-to-Lead (Secondary Assays) HTS->HitToLead LeadOp Lead Optimization (SAR Studies) HitToLead->LeadOp LeadOp->Derivatization Iterative Design ADMET In Vitro / In Vivo ADMET Profiling LeadOp->ADMET ADMET->LeadOp Iterative Testing Candidate Candidate Selection ADMET->Candidate

Caption: Role of aminoquinolinone synthesis in the iterative cycle of drug discovery.

The synthesized aminoquinolinone is the starting point for creating a library of derivatives. These compounds are then subjected to high-throughput screening against a specific biological target (e.g., a protein kinase).[6] Hits from this initial screen are further evaluated and optimized in a process known as lead optimization, where medicinal chemists systematically modify the structure to improve potency, selectivity, and drug-like properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity).[7][8] This iterative cycle of synthesis and testing is fundamental to modern drug development.[9]

References

Application Notes and Protocols for the Characterization of 6-nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-nitro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development. As an intermediate or a final active pharmaceutical ingredient (API), its precise chemical characterization is crucial for ensuring purity, stability, and safety. These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the thorough characterization of this compound. The methodologies cover spectroscopic, chromatographic, and thermal analysis techniques to elucidate its chemical structure, determine its purity, and assess its thermal properties.

Analytical Workflow

A systematic approach is essential for the complete characterization of this compound. The following workflow outlines the recommended sequence of analytical techniques.

Analytical Workflow for this compound cluster_techniques Analytical Techniques Synthesis Synthesis of 6-nitro-3,4- dihydroquinolin-2(1H)-one Purification Purification (e.g., Column Chromatography) Synthesis->Purification Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Purity_Assessment Purity Assessment Purification->Purity_Assessment Thermal_Properties Thermal Properties Purification->Thermal_Properties NMR NMR Spectroscopy (1H, 13C, 2D) Structural_Elucidation->NMR MS Mass Spectrometry (HRMS) Structural_Elucidation->MS FTIR FTIR Spectroscopy Structural_Elucidation->FTIR HPLC HPLC/UHPLC Purity_Assessment->HPLC DSC Differential Scanning Calorimetry (DSC) Thermal_Properties->DSC TGA Thermogravimetric Analysis (TGA) Thermal_Properties->TGA Final_Characterization Complete Characterization Report NMR->Final_Characterization MS->Final_Characterization FTIR->Final_Characterization HPLC->Final_Characterization DSC->Final_Characterization TGA->Final_Characterization

Caption: General analytical workflow for the characterization of this compound.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are essential for unambiguous assignment of all proton and carbon signals.[1]

¹H and ¹³C NMR Data

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-3~2.6-2.8 (t)~30-32
H-4~2.9-3.1 (t)~25-27
H-5~7.9-8.1 (d)~120-122
H-7~8.0-8.2 (dd)~125-127
H-8~7.0-7.2 (d)~115-117
N-H~10.0-10.5 (s)-
C-2-~170-172
C-4a-~128-130
C-6-~145-147
C-8a-~138-140

Note: These are predicted values and should be confirmed by experimental data. s = singlet, d = doublet, t = triplet, dd = doublet of doublets.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize spectral width, acquisition time, and relaxation delay.

    • Integrate the signals and determine the coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition (if necessary):

    • Perform COSY, HSQC, and HMBC experiments to establish connectivity and aid in the definitive assignment of all signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.[2]

Expected Mass Spectrometric Data

Parameter Value
Molecular FormulaC₉H₈N₂O₃
Molecular Weight192.17 g/mol
Exact Mass (HRMS)192.0535 u

Fragmentation Pattern

The fragmentation of nitroaromatic compounds in mass spectrometry often involves the loss of the nitro group (NO₂) or nitric oxide (NO). The fragmentation pathway for this compound can be proposed as follows:

Fragmentation_Pathway M [M]+• m/z = 192 F1 [M - NO2]+• m/z = 146 M->F1 - NO2 F2 [M - NO]+• m/z = 162 M->F2 - NO F3 [M - CO]+• m/z = 164 M->F3 - CO

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or APCI) and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition:

    • Acquire the full scan mass spectrum in positive or negative ion mode.

    • Determine the accurate mass of the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200-3100N-H StretchAmide
3100-3000C-H StretchAromatic
2960-2850C-H StretchAliphatic (CH₂)
1680-1660C=O StretchAmide (Lactam)
1600-1450C=C StretchAromatic Ring
1550-1500 & 1350-1300N-O Asymmetric & Symmetric StretchNitro Group

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid State (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Instrumentation: Use a Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder or clean ATR crystal.

    • Collect the sample spectrum.

    • The data is typically reported in wavenumbers (cm⁻¹).

Chromatographic Analysis

Chromatography, particularly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), is the primary method for determining the purity of this compound.

HPLC/UHPLC Purity Assessment

A reversed-phase HPLC method is suitable for the analysis of this compound. The purity of analogous compounds has been determined to be ≥ 95% by UHPLC analysis.[2]

Experimental Protocol: HPLC/UHPLC

  • Instrumentation: A standard HPLC or UHPLC system with a UV detector.

  • Chromatographic Conditions (starting point):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary.

  • Analysis:

    • Inject a known volume (e.g., 1-5 µL) of the sample solution.

    • Record the chromatogram and determine the retention time of the main peak.

    • Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information on the thermal stability, melting point, and decomposition profile of the compound. While specific experimental data for this compound is not available in the provided search results, the following are general protocols. The thermal behavior of nitroaromatic compounds can be complex, and some may decompose exothermically upon melting.[3]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion.

Experimental Protocol: DSC

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Analysis:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

    • Record the heat flow as a function of temperature.

    • The melting point is determined as the onset or peak of the melting endotherm.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature.

Experimental Protocol: TGA

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Analysis:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature.

    • The decomposition temperature is typically reported as the onset temperature of mass loss.

Data Summary

The following table summarizes the key analytical data for the characterization of this compound.

Analytical Technique Parameter Expected Value/Observation
¹H NMR Chemical Shifts (δ)Aromatic protons (~7.0-8.2 ppm), Aliphatic protons (~2.6-3.1 ppm), Amide proton (~10.0-10.5 ppm)
¹³C NMR Chemical Shifts (δ)Carbonyl carbon (~170-172 ppm), Aromatic carbons (~115-147 ppm), Aliphatic carbons (~25-32 ppm)
HRMS Exact Mass192.0535 u (for C₉H₈N₂O₃)
FTIR Key Peaks (cm⁻¹)~3150 (N-H), ~1670 (C=O), ~1520 & ~1340 (NO₂)
HPLC/UHPLC Purity≥ 95%
DSC Melting PointTo be determined experimentally
TGA Decomposition Temp.To be determined experimentally

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. The protocols outlined in these application notes provide a robust framework for researchers, scientists, and drug development professionals to confirm the identity, purity, and thermal properties of this compound, ensuring its quality and suitability for further research and development. It is imperative to perform these analyses on a purified sample and to compare the obtained experimental data with theoretical values and data from reference standards where available.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-nitro-3,4-dihydroquinolin-2(1H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

  • Question: I am getting a very low yield of this compound, or the reaction is not proceeding to completion. What are the possible reasons and how can I improve the yield?

  • Answer: Low yields can stem from several factors, including incomplete reaction, product degradation, or suboptimal reaction conditions. Here are some troubleshooting steps:

    • Reaction Temperature: The nitration of quinolinones is highly temperature-dependent. Too low a temperature can lead to an extremely slow reaction rate, while too high a temperature can cause product degradation and the formation of byproducts. It is crucial to maintain the recommended temperature range, typically between 0°C and room temperature, depending on the nitrating agent used.

    • Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid and sulfuric acid is commonly used. Ensure the acids are of high purity and the correct ratio is used. Using fuming nitric acid or other nitrating agents may require significant optimization of reaction conditions.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in a low yield, while an extended reaction time might lead to the formation of dinitrated or oxidized byproducts.

    • Moisture: The presence of water can affect the concentration of the nitrating species. Ensure all glassware is dry and use anhydrous solvents if the protocol specifies.

Issue 2: Formation of Multiple Isomers

  • Question: My product analysis (e.g., NMR, LC-MS) shows the presence of multiple nitro isomers (e.g., 7-nitro, 8-nitro) in addition to the desired 6-nitro product. How can I improve the regioselectivity?

  • Answer: The formation of multiple isomers is a common challenge in the nitration of aromatic compounds. The directing effect of the substituents on the quinolinone ring influences the position of nitration.

    • Directing Effects: The amide group in the dihydroquinolinone ring is an ortho-, para-director. However, under strongly acidic conditions, protonation of the amide oxygen can alter its directing properties. The fused aliphatic ring also influences the electron density of the aromatic ring.

    • N-Protection: Studies on the nitration of the related compound tetrahydroquinoline have shown that protecting the nitrogen atom can significantly improve regioselectivity for the 6-position.[1] While the amide nitrogen in 3,4-dihydroquinolin-2(1H)-one is part of a lactam, its reactivity is different from a free amine. However, careful selection of reaction conditions can favor nitration at the 6-position.

    • Reaction Conditions: Modifying the nitrating agent and reaction temperature can influence the isomer ratio. For instance, using a milder nitrating agent or running the reaction at a lower temperature may improve selectivity.

Issue 3: Presence of Dinitrated Byproducts

  • Question: I am observing a significant amount of a dinitrated byproduct in my reaction mixture. How can I prevent this?

  • Answer: The formation of dinitrated products occurs when the desired mononitrated product undergoes a second nitration. This is more likely to happen with highly activated aromatic rings or under harsh reaction conditions.

    • Stoichiometry of Nitrating Agent: Carefully control the molar equivalents of the nitrating agent. Use of a large excess of the nitrating mixture will favor dinitration. A slight excess (e.g., 1.1-1.2 equivalents) of nitric acid is generally sufficient.

    • Reaction Time and Temperature: As mentioned previously, prolonged reaction times and elevated temperatures can promote dinitration. Monitor the reaction closely and quench it as soon as the starting material is consumed.

    • Gradual Addition: Add the nitrating agent slowly to the solution of the starting material at a low temperature to maintain better control over the reaction exotherm and local concentrations of the nitrating species.

Issue 4: Difficulty in Product Purification

  • Question: I am having trouble purifying the this compound from the reaction mixture. What are the recommended purification methods?

  • Answer: Purification can be challenging due to the presence of isomers with similar polarities and other byproducts.

    • Crystallization: Recrystallization is often an effective method for purifying the desired product, provided a suitable solvent system can be found. Ethanol or a mixture of ethanol and water are commonly used for similar compounds.

    • Column Chromatography: If crystallization is not effective, silica gel column chromatography is the method of choice. A gradient elution with a solvent system like ethyl acetate/hexane or dichloromethane/methanol can be used to separate the desired 6-nitro isomer from other isomers and impurities. Careful selection of the eluent is crucial for achieving good separation.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound?

A1: A general procedure involves the nitration of 3,4-dihydroquinolin-2(1H)-one using a mixture of nitric acid and sulfuric acid. A detailed protocol is provided in the "Experimental Protocols" section below.

Q2: What are the expected spectroscopic data for this compound?

A2: While specific data can vary slightly based on the solvent and instrument, you can expect the following characteristic signals:

  • ¹H NMR: Distinct aromatic protons in the region of 7-8 ppm, with coupling patterns indicative of a 1,2,4-trisubstituted benzene ring. The methylene protons of the dihydroquinolinone ring will appear as two triplets around 2.5-3.0 ppm. The NH proton will appear as a singlet, typically at a higher chemical shift.

  • ¹³C NMR: Characteristic peaks for the aromatic carbons, the carbonyl carbon of the lactam, and the two methylene carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₉H₈N₂O₃, MW: 192.17 g/mol ).

Q3: Can other nitrating agents be used?

A3: Yes, other nitrating agents such as potassium nitrate in sulfuric acid or acetyl nitrate can be used. However, each system will require optimization of the reaction conditions (temperature, reaction time, and stoichiometry) to achieve good yield and regioselectivity.

Data Presentation

Table 1: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low/No Yield Suboptimal temperature, inactive nitrating agent, insufficient reaction time.Optimize temperature, use fresh/pure reagents, monitor reaction progress via TLC/LC-MS.
Isomer Formation Competing directing effects, harsh reaction conditions.Adjust reaction temperature and nitrating agent, consider N-protection strategies if applicable.
Dinitration Excess nitrating agent, prolonged reaction time, high temperature.Use a slight excess of nitrating agent, monitor reaction closely, maintain low temperature.
Purification Difficulty Similar polarity of isomers and byproducts.Utilize recrystallization from a suitable solvent or optimize column chromatography conditions.

Experimental Protocols

Synthesis of this compound

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dihydroquinolin-2(1H)-one (1 equivalent) in concentrated sulfuric acid at 0°C (ice bath).

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10°C.

  • Reaction: Add the nitrating mixture dropwise to the solution of the starting material while maintaining the temperature at 0-5°C.

  • Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3,4-dihydroquinolin-2(1H)-one in conc. H₂SO₄ at 0°C nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) addition Dropwise addition of nitrating mixture at 0-5°C nitrating_mix->addition Add to starting material stirring Stir and Monitor by TLC addition->stirring quench Pour onto crushed ice stirring->quench Reaction complete filter Filter and wash with water quench->filter dry Dry the solid filter->dry purify Recrystallization or Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_issues Identify the Issue cluster_solutions Potential Solutions start Problem with Synthesis low_yield Low Yield start->low_yield isomers Isomer Formation start->isomers dinitration Dinitration start->dinitration optimize_temp Optimize Temperature low_yield->optimize_temp check_reagents Check Reagent Quality/Stoichiometry low_yield->check_reagents monitor_time Adjust Reaction Time low_yield->monitor_time isomers->optimize_temp isomers->check_reagents Consider milder nitrating agent dinitration->optimize_temp dinitration->check_reagents dinitration->monitor_time purification Improve Purification

Caption: Troubleshooting logic for the synthesis of this compound.

References

"optimization of reaction conditions for 6-nitro-3,4-dihydroquinolin-2(1H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-nitro-3,4-dihydroquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

There are two primary approaches for the synthesis of this compound:

  • Route A: Nitration of the Pre-formed Lactam: This involves the direct nitration of 3,4-dihydroquinolin-2(1H)-one. This method is straightforward but requires careful control of reaction conditions to ensure selective nitration at the 6-position.

  • Route B: Cyclization of a Nitrated Precursor: This route involves the synthesis of a nitrated open-chain precursor, such as an N-aryl-β-halopropionamide, followed by an intramolecular cyclization to form the desired product.

Q2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product.

Q3: What are the best practices for purifying the final product?

The most common method for purification is recrystallization. For instance, after quenching the reaction, the crude product can be crystallized from acetone to yield a pale yellow solid. In some cases, column chromatography using silica gel may be necessary to remove stubborn impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive or insufficient nitrating agent.Ensure the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is fresh and used in the correct stoichiometric ratio.
Reaction temperature is too low.Gradually increase the reaction temperature while carefully monitoring for side reactions using TLC. For nitration, a temperature below 10°C is often recommended to control the reaction rate.[1]
Incomplete cyclization of the precursor (Route B).Verify the activity of the catalyst (e.g., aluminum chloride for Friedel-Crafts cyclization) and ensure anhydrous conditions if required.
Poor quality of starting materials.Use high-purity, anhydrous starting materials and solvents.
Formation of Multiple Products (Isomers) Reaction temperature is too high.Maintain a low reaction temperature (e.g., 0-5°C) during the addition of the nitrating agent to favor nitration at the 6-position.
Incorrect ratio of nitrating agents.Carefully control the ratio of nitric acid to sulfuric acid.
N-protection strategy.For nitration of tetrahydroquinoline, the use of an N-protecting group can direct the nitration to the 6-position.[2]
Formation of Dinitro Byproducts Excess of nitrating agent.Use a controlled amount of the nitrating agent, typically a slight excess.
Prolonged reaction time or high temperature.Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Avoid excessively high temperatures, as this can promote the formation of dinitro derivatives.[3]
Difficulty in Product Purification Co-elution of impurities during chromatography.Adjust the solvent system for column chromatography. A gradient elution might be necessary to separate closely related compounds.
Product fails to crystallize.Try different solvent systems for recrystallization (e.g., ethanol, ethyl acetate/hexane). Trituration with a non-polar solvent can sometimes induce crystallization.

Experimental Protocols

Protocol 1: Nitration of 3,4-dihydroquinolin-2(1H)-one

This protocol is adapted from a general procedure for the nitration of an aromatic ring.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 3,4-dihydroquinolin-2(1H)-one.

  • Cooling: Cool the flask to 0-5°C using an ice-salt bath.

  • Addition of Acid: Slowly add concentrated sulfuric acid while maintaining the low temperature.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Nitration: Add the nitrating mixture dropwise to the solution of the quinolinone, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., acetone) to obtain pure this compound.

Protocol 2: Intramolecular Friedel-Crafts Cyclization Route (for 6-hydroxy precursor)

This protocol describes the synthesis of the 6-hydroxy precursor, which can then be nitrated.

  • Reactant Preparation: In a reaction vessel, combine N-(4-methoxyphenyl)-3-chloropropionamide and a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Solvent: A high-boiling amide or amine solvent can be used.

  • Heating: Heat the mixture to a temperature between 150°C and 220°C. The reaction is typically complete within 30 minutes to 2 hours.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it into water.

  • Workup: The 6-hydroxy-3,4-dihydroquinolin-2(1H)-one product can be isolated by filtration. This intermediate can then be nitrated using standard procedures to yield the final product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Dihydroquinolinones

Method Catalyst/Reagent Solvent Temperature Yield Reference
Intramolecular Friedel-CraftsAlCl₃High-boiling amide/amine150-220°CHigh[4]
Palladium-catalyzed cyclizationPalladium chlorideOrganic solvent100-110°C87%[5]
Nitration of DihydroquinolinoneH₂SO₄, HNO₃Water0-10°C89.2%[1]
Radical-initiated cyclizationK₂S₂O₈MeCN/H₂ONot specifiedModerate[6]
Photochemical cyclizationNot specifiedNot specifiedNot specifiedGood[6]

Visualizations

experimental_workflow cluster_route_a Route A: Direct Nitration cluster_route_b Route B: Cyclization of Nitrated Precursor A_start 3,4-dihydroquinolin-2(1H)-one A_step1 Nitration (HNO3, H2SO4, <10°C) A_start->A_step1 A_product This compound A_step1->A_product B_start Nitrated Precursor B_step1 Intramolecular Cyclization (e.g., Friedel-Crafts) B_start->B_step1 B_product This compound B_step1->B_product troubleshooting_workflow start Experiment Start issue Low or No Yield? start->issue check_reagents Check Reagent Activity and Stoichiometry issue->check_reagents Yes success Successful Synthesis issue->success No optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp check_catalyst Verify Catalyst Activity (Route B) optimize_temp->check_catalyst purify_start Purify Starting Materials check_catalyst->purify_start purify_start->start Re-run

References

Technical Support Center: Synthesis of 6-nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-nitro-3,4-dihydroquinolin-2(1H)-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

I. Troubleshooting Guides

Problem 1: Low yield of the desired 6-nitro isomer.

Question: My reaction is yielding a low amount of the expected this compound. What are the potential causes and how can I improve the yield?

Answer:

A low yield of the target 6-nitro isomer can stem from several factors, including incomplete reaction, suboptimal reaction conditions, and the formation of multiple byproducts. Here are some troubleshooting steps to improve your yield:

  • Reaction Temperature: The nitration of activated aromatic rings is highly exothermic. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent over-reaction and the formation of undesired byproducts. Ensure your cooling bath is stable throughout the addition of the nitrating mixture.

  • Nitrating Agent Stoichiometry: While a slight excess of the nitrating agent is often used to ensure complete conversion of the starting material, a large excess can lead to the formation of dinitro byproducts. Carefully control the stoichiometry of nitric acid.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Quenching the reaction at the optimal time is key. Over-extending the reaction time can lead to increased byproduct formation.

  • Purity of Starting Material: Ensure your starting material, 3,4-dihydroquinolin-2(1H)-one, is pure. Impurities can interfere with the reaction and lead to the formation of colored byproducts, complicating purification.

Problem 2: Presence of multiple spots on TLC, indicating a mixture of products.

Question: My TLC plate shows multiple spots after the reaction. How do I identify the desired product and the byproducts?

Answer:

The formation of multiple products is common in the nitration of substituted benzene rings. The primary byproducts in this synthesis are other regioisomers (8-nitro, 7-nitro, and 5-nitro) and dinitro compounds.

  • Identification of Isomers: The 6-nitro and 8-nitro isomers are the most likely major components. Distinguishing between them can be achieved through careful analysis of spectroscopic data, particularly ¹H NMR. The coupling patterns of the aromatic protons will be distinct for each isomer. For the 6-nitro isomer, you would expect to see a characteristic set of three aromatic protons with specific coupling constants. The 8-nitro isomer will show a different splitting pattern.

  • Purification: Separation of these isomers can be challenging due to their similar polarities. Flash column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is the most effective method for separation. Careful fractionation and analysis of the fractions by TLC are essential.

  • Dinitro Compounds: The presence of dinitro compounds will be indicated by spots with a higher Rf value on TLC (if the eluent is sufficiently polar) and a higher mass in mass spectrometry analysis. Their formation can be minimized by using milder reaction conditions and a controlled amount of the nitrating agent.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts are other positional isomers, primarily 8-nitro-3,4-dihydroquinolin-2(1H)-one , and to a lesser extent, the 5-nitro and 7-nitro isomers. Under harsher conditions (higher temperatures or excess nitrating agent), dinitro-3,4-dihydroquinolin-2(1H)-one species can also be formed.

Q2: How can I minimize the formation of the 8-nitro isomer?

A2: The ratio of 6-nitro to 8-nitro isomer is influenced by both steric and electronic factors. While complete elimination of the 8-nitro isomer is difficult, its formation can be minimized by:

  • Controlling the temperature: Lower temperatures generally favor the formation of the para-substituted product (6-nitro) over the ortho-substituted product (8-nitro).

  • Choice of nitrating agent: Using a milder nitrating agent may offer better regioselectivity, although this can also lead to lower overall conversion.

Q3: What is a typical work-up procedure for this reaction?

A3: A standard work-up procedure involves carefully quenching the reaction mixture by pouring it onto crushed ice or into ice-cold water. This will precipitate the crude product mixture. The precipitate is then collected by vacuum filtration, washed with cold water to remove residual acid, and then washed with a small amount of a non-polar solvent like cold ethanol or diethyl ether to remove non-polar impurities. The crude solid is then dried before purification.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify the presence of any isomeric impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

III. Data Presentation

Table 1: Expected Product and Byproduct Distribution in the Nitration of 3,4-dihydroquinolin-2(1H)-one

CompoundExpected Yield Range (%)Typical Rf (Hexane:EtOAc 1:1)Key ¹H NMR Signal (Aromatic Region, DMSO-d6)
This compound 60 - 80~0.4 - 0.5δ ~8.0-8.2 (d, 1H), ~7.8-8.0 (dd, 1H), ~7.0-7.2 (d, 1H)
8-nitro-3,4-dihydroquinolin-2(1H)-one10 - 25~0.5 - 0.6δ ~7.8-8.0 (dd, 1H), ~7.5-7.7 (t, 1H), ~7.2-7.4 (dd, 1H)
5-nitro & 7-nitro isomers< 5VariableComplex multiplets
Dinitro-3,4-dihydroquinolin-2(1H)-one< 5 (under controlled conditions)Higher than mono-nitro isomersFewer aromatic protons, more downfield shifted

Note: Yields and Rf values are approximate and can vary depending on the specific reaction conditions and TLC system used. ¹H NMR chemical shifts are predicted based on analogous structures.

IV. Experimental Protocols

Representative Protocol for the Synthesis of this compound

Disclaimer: This is a representative protocol based on the nitration of similar compounds. Researchers should perform their own optimization and safety assessment.

Materials:

  • 3,4-dihydroquinolin-2(1H)-one

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (5-10 equivalents) with constant stirring. Keep the temperature of the mixture below 10 °C during the addition.

  • Dissolution of Starting Material: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,4-dihydroquinolin-2(1H)-one (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material, maintaining the reaction temperature between 0 and 5 °C. The addition should take approximately 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper. Then, wash with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to separate the isomers.

  • Characterization: Combine the fractions containing the desired 6-nitro isomer (identified by TLC) and remove the solvent under reduced pressure. Characterize the final product by NMR, MS, and melting point analysis.

V. Mandatory Visualization

Synthesis_Byproducts start 3,4-dihydroquinolin-2(1H)-one reagents HNO3 / H2SO4 (0-5 °C) start->reagents product This compound (Major Product) reagents->product para-directing (favored) byproduct1 8-nitro-3,4-dihydroquinolin-2(1H)-one (Major Byproduct) reagents->byproduct1 ortho-directing byproduct2 Other Regioisomers (5-nitro, 7-nitro) reagents->byproduct2 minor pathways byproduct3 Dinitro compounds (Minor Byproduct) reagents->byproduct3 over-nitration

Caption: Formation of this compound and potential byproducts.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_nitrating_mix Prepare Nitrating Mixture (HNO3 in H2SO4 at 0°C) nitration Slowly add Nitrating Mixture (maintain 0-5°C) prep_nitrating_mix->nitration dissolve_sm Dissolve Starting Material in H2SO4 at 0°C dissolve_sm->nitration monitoring Monitor Reaction by TLC nitration->monitoring quench Quench on Ice monitoring->quench filtrate Filter Precipitate quench->filtrate wash Wash with Water & Ethanol filtrate->wash dry Dry Crude Product wash->dry column Flash Column Chromatography dry->column characterize Characterize by NMR, MS, etc. column->characterize

Caption: General experimental workflow for the synthesis and purification.

Technical Support Center: Purification of 6-nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-nitro-3,4-dihydroquinolin-2(1H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in hot solvent. - The chosen solvent is unsuitable. - Insufficient solvent is used.- Screen for alternative solvents. Good starting points for this compound and its analogs include ethanol, ethyl acetate, acetonitrile, or mixtures like ethanol/water or n-hexane/acetone.[1] - Gradually add more hot solvent until the compound dissolves.
Compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooled too rapidly. - The presence of significant impurities.- Choose a solvent with a lower boiling point. - Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.
Poor recovery of the purified compound. - Too much solvent was used. - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - After crystallization, cool the flask in an ice bath to minimize solubility. - Ensure the filtration apparatus is pre-heated before hot filtration to prevent the product from crystallizing on the filter paper.
Crystals are colored. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2]
No crystal formation upon cooling. - The solution is not supersaturated. - The compound is very soluble in the chosen solvent even at low temperatures.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3] - Reduce the volume of the solvent by evaporation and allow it to cool again. - If the compound is too soluble, a different solvent or a solvent mixture may be required.

Column Chromatography Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the desired compound from impurities. - The solvent system (eluent) is not optimal. - The column was not packed properly. - The column was overloaded with the crude sample.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. - Ensure the silica gel is packed uniformly without any air bubbles or cracks.[4] - Use an appropriate amount of crude product for the column size. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight.
The compound is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
Streaking or tailing of spots on TLC of collected fractions. - The compound may be acidic or basic. - The compound is interacting too strongly with the silica gel.- Add a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds.
Cracking of the silica gel bed. - The column ran dry. - Heat generated from the interaction of the solvent with the silica gel.- Always keep the silica gel bed covered with solvent. - Pack the column using a slurry method to dissipate heat.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying solid organic compounds like this compound are recrystallization and silica gel column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities can include unreacted starting materials from the synthesis, such as 3,4-dihydroquinolin-2(1H)-one, and byproducts from the nitration reaction. A significant byproduct can be other regioisomers, for instance, the 5-nitro or 7-nitro-3,4-dihydroquinolin-2(1H)-one. The presence of these isomers can be confirmed by techniques like NMR or HPLC.

Q3: Which solvent is best for the recrystallization of this compound?

A3: While there is no single "best" solvent, good candidates to screen for recrystallization include ethanol, ethyl acetate, and acetonitrile.[1] Solvent mixtures, such as ethanol/water, can also be effective. The ideal solvent will dissolve the compound when hot but not at room temperature. For a related compound, 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, recrystallization from ethanol with the use of activated carbon for decolorization has been reported to give high yields of 87-95%.[2]

Q4: How can I monitor the purity of my compound during purification?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography and to check the purity of the collected fractions. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed information about the purity of the final product.[5] The melting point of the purified compound can also be a good indicator of purity; a sharp melting point range close to the literature value suggests high purity. The reported melting point for this compound is 210.5-211°C when recrystallized from ethyl acetate.

Q5: My purified this compound is a pale yellow solid. Is this expected?

A5: Yes, a pale yellow color is often reported for nitro-aromatic compounds and is not necessarily indicative of an impurity. If you are concerned about colored impurities, you can try treating a solution of your compound with activated charcoal before the final crystallization step.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for the purification of a closely related compound, which can serve as a useful reference.

CompoundPurification MethodSolventYieldPurity
6-hydroxy-3,4-dihydro-2(1H)-quinolinoneRecrystallizationEthanol95%Not specified
6-hydroxy-3,4-dihydro-2(1H)-quinolinoneRecrystallizationEthanol87%Not specified

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography

This protocol outlines a general procedure for purifying this compound using column chromatography.

  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (eluent). A good starting point could be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.[4][6]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting the eluate in fractions.

  • Gradient Elution (Optional): If the separation is not efficient with a single solvent system, a gradient elution can be performed by gradually increasing the polarity of the eluent over time.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product (this compound) purity_check Assess Purity (TLC, HPLC, NMR) start->purity_check is_pure Is Purity Acceptable? purity_check->is_pure end Pure Product is_pure->end Yes recrystallization Attempt Recrystallization is_pure->recrystallization No recrystallization_success Recrystallization Successful? recrystallization->recrystallization_success column_chromatography Perform Column Chromatography column_success Column Successful? column_chromatography->column_success recrystallization_success->purity_check Yes recrystallization_success->column_chromatography No column_success->purity_check Yes column_success->recrystallization No, try post-column recrystallization

Caption: A general workflow for troubleshooting the purification of this compound.

Purification_Methods_vs_Impurities cluster_methods Purification Methods cluster_impurities Types of Impurities recrystallization Recrystallization colored Colored Impurities recrystallization->colored Effective for (with charcoal) starting_materials Unreacted Starting Materials recrystallization->starting_materials Effective if solubilities differ column_chromatography Column Chromatography column_chromatography->starting_materials Generally effective regioisomers Regioisomers (e.g., 5-nitro, 7-nitro) column_chromatography->regioisomers Highly effective for polar_byproducts Polar Byproducts column_chromatography->polar_byproducts Separates based on polarity nonpolar_byproducts Non-polar Byproducts column_chromatography->nonpolar_byproducts Separates based on polarity

Caption: Relationship between purification methods and the types of impurities they target.

References

Technical Support Center: Synthesis of 6-Nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-nitro-3,4-dihydroquinolin-2(1H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented synthetic route is a two-step process. The first step involves the acylation of an aniline precursor with 3-chloropropionyl chloride to form an N-phenyl-3-chloropropanamide intermediate. This is followed by an intramolecular Friedel-Crafts alkylation/acylation to yield 3,4-dihydroquinolin-2(1H)-one. The final step is the regioselective nitration of the dihydroquinolinone ring to introduce the nitro group at the 6-position.

Q2: What are the critical parameters to control for a high yield in the cyclization step?

A2: The cyclization is a Friedel-Crafts type reaction, and its success is highly dependent on the Lewis acid catalyst, solvent, and temperature. Aluminum chloride (AlCl₃) is a commonly used catalyst. The reaction is often performed at elevated temperatures. It is crucial to use anhydrous conditions as moisture can deactivate the catalyst.

Q3: How can I ensure the regioselective nitration at the 6-position?

A3: The directing effects of the substituents on the quinolinone ring guide the nitration. The amide group in the heterocyclic ring is an ortho-, para-director. To achieve high regioselectivity for the 6-position, the reaction conditions, particularly the nitrating agent and temperature, must be carefully controlled. A mixture of nitric acid and sulfuric acid is a common nitrating agent.[1][2]

Q4: What are the main side products to expect during the synthesis?

A4: In the cyclization step, intermolecular reactions can lead to polymeric byproducts. During nitration, isomers such as 8-nitro-3,4-dihydroquinolin-2(1H)-one or dinitro products can form, especially if the reaction conditions are not optimized.[3] In some cases, oxidation of the starting material or product can also occur.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of 3,4-dihydroquinolin-2(1H)-one (Cyclization Step) 1. Inactive Lewis acid catalyst due to moisture. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials.1. Ensure strictly anhydrous conditions. Use freshly opened or properly stored Lewis acid. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 3. Purify starting materials before use.
Low yield of this compound (Nitration Step) 1. Incomplete nitration. 2. Formation of multiple isomers. 3. Product degradation under harsh conditions.1. Increase the reaction time or the amount of nitrating agent. 2. Control the reaction temperature carefully (e.g., maintain at 0-5 °C). Use a milder nitrating agent if necessary. 3. Perform the reaction at a lower temperature and monitor for completion to avoid over-reaction.
Formation of multiple spots on TLC after nitration Over-nitration or formation of isomeric byproducts.1. Reduce the amount of nitrating agent or the reaction time. 2. Optimize the reaction temperature to favor the formation of the desired 6-nitro isomer. 3. Consider using a protecting group strategy if regioselectivity remains a problem.
Difficulty in product purification 1. Presence of unreacted starting materials. 2. Similar polarity of the product and byproducts.1. Optimize the reaction to ensure complete conversion of the starting material. 2. Use column chromatography with a carefully selected solvent system. Recrystallization from a suitable solvent can also be effective.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 3,4-dihydroquinolin-2(1H)-one Derivatives [3]

StepStarting MaterialsReagents and ConditionsProductYield (%)
Acylation & CyclizationAniline, 3-chloropropionyl chloride1. Acylation 2. Cyclization3,4-dihydro-2(lH)quinolinone-
Nitration3,4-dihydro-2(lH)quinolinoneNitrating agent6-nitro-3,4-dihydro-2(lH)quinolinone86.5 - 99.6
Dinitration3,4-dihydro-2(lH)quinolinoneExcess nitrating agent6,8-dinitro-3,4-dihydro-2(lH)quinolinone86.5 - 99.6

Experimental Protocols

Protocol 1: Synthesis of 3,4-dihydroquinolin-2(1H)-one

This protocol is a generalized procedure based on the intramolecular Friedel-Crafts reaction.

Materials:

  • N-phenyl-3-chloropropanamide

  • Aluminum chloride (AlCl₃), anhydrous

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-phenyl-3-chloropropanamide and the anhydrous solvent.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it over a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 3,4-dihydroquinolin-2(1H)-one.

Protocol 2: Synthesis of this compound

This protocol describes the nitration of 3,4-dihydroquinolin-2(1H)-one.

Materials:

  • 3,4-dihydroquinolin-2(1H)-one

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

Procedure:

  • In a flask, dissolve 3,4-dihydroquinolin-2(1H)-one in concentrated sulfuric acid at 0 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C and monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice with stirring.

  • Filter the precipitated solid, wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the solid to obtain the crude this compound.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to get the purified product.

Visualizations

Reaction_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization cluster_2 Step 3: Nitration Aniline Aniline Intermediate1 N-phenyl-3-chloropropanamide Aniline->Intermediate1 + ChloropropionylChloride 3-Chloropropionyl Chloride ChloropropionylChloride->Intermediate1 Intermediate2 3,4-dihydroquinolin-2(1H)-one Intermediate1->Intermediate2 AlCl₃ FinalProduct This compound Intermediate2->FinalProduct HNO₃, H₂SO₄

Caption: Synthetic pathway for this compound.

Experimental_Workflow Start Start Step1 Acylation of Aniline Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Workup1 Quenching and Extraction Step2->Workup1 Purification1 Purification of Dihydroquinolinone Workup1->Purification1 Step3 Nitration Reaction Purification1->Step3 Workup2 Precipitation and Washing Step3->Workup2 Purification2 Recrystallization Workup2->Purification2 End Final Product Purification2->End

Caption: General experimental workflow for the synthesis.

Troubleshooting_Guide Start Low Yield? CheckCyclization Check Cyclization Step Start->CheckCyclization Yes CheckNitration Check Nitration Step Start->CheckNitration No, cyclization OK Anhydrous Ensure Anhydrous Conditions CheckCyclization->Anhydrous TempTime Optimize Temp/Time CheckCyclization->TempTime NitrationTemp Control Nitration Temp CheckNitration->NitrationTemp ReagentAmount Adjust Nitrating Agent Amount CheckNitration->ReagentAmount Success Yield Improved Anhydrous->Success TempTime->Success NitrationTemp->Success ReagentAmount->Success

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Regioselective Nitration of Quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective nitration of quinolinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the regioselective nitration of quinolinones so challenging?

A1: The regioselectivity of nitration in quinolinones is complex due to the inherent electronic properties of the fused ring system. The pyridine ring is electron-deficient and generally deactivated towards electrophilic attack, especially under the acidic conditions of classical nitration where the nitrogen atom becomes protonated.[1][2] This deactivation makes the benzene ring the more favorable site for electrophilic substitution. Consequently, nitration of quinoline under standard mixed acid conditions typically yields a mixture of 5- and 8-nitroquinolines.[1][3] For quinolinones, the carbonyl group and the substituent on the nitrogen atom further influence the electron density distribution and, therefore, the position of nitration.[4]

Q2: What are the typical positions of nitration in a quinolinone ring, and what factors influence this?

A2: The position of nitration is primarily influenced by:

  • Reaction Conditions: Classical nitration with mixed acids (HNO₃/H₂SO₄) on an unsubstituted quinoline ring favors substitution at the 5- and 8-positions of the benzene ring.[1][3]

  • N-Substitution: The presence of a substituent on the nitrogen atom of the quinolinone ring is a critical factor. Protecting the N-H group can alter the regioselectivity. For instance, theoretical and experimental studies have shown that N-protection can direct nitration to the 7-position.[4]

  • Existing Substituents: Electron-donating or electron-withdrawing groups already present on the quinolinone scaffold will direct the incoming nitro group to specific positions, similar to substituted benzenes.[5][6]

  • Nitrating Agent: The choice of nitrating agent can influence the outcome. Milder nitrating agents or different reaction mechanisms (e.g., radical nitration) can lead to different regioselectomers.[7][8]

Q3: I am getting a mixture of isomers. How can I improve the regioselectivity of my reaction?

A3: To improve regioselectivity, consider the following strategies:

  • Protecting Groups: Protect the N-H group of the quinolinone. The choice of protecting group can be screened to direct the nitration to a desired position.[4]

  • Directing Groups: If your synthesis allows, introduce a directing group at a specific position to guide the nitration.

  • Reaction Conditions Optimization: Systematically vary the temperature, reaction time, and the ratio of nitrating agents. Lowering the temperature can sometimes increase selectivity.

  • Alternative Nitration Methods: Explore methods beyond classical mixed-acid nitration. For instance, a dearomatization-rearomatization strategy has been developed for highly regioselective meta-nitration of quinolines.[7][8] Copper-mediated, chelation-assisted C-H nitration is another approach for specific substrates.[7]

Q4: What are common side reactions during the nitration of quinolinones?

A4: Common side reactions include:

  • Over-nitration: Introduction of more than one nitro group, especially under harsh reaction conditions.[9]

  • Oxidation: The quinolinone ring system can be susceptible to oxidation by nitric acid, leading to undesired byproducts.

  • Degradation: Under strongly acidic and high-temperature conditions, the quinolinone scaffold may degrade.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to No Reaction 1. Insufficiently activating conditions. 2. Deactivation of the ring by protonation of the nitrogen. 3. Starting material is insoluble in the reaction medium.1. Increase the concentration of the nitrating agent or use a stronger acid catalyst (e.g., fuming sulfuric acid). 2. Consider using a non-acidic nitration method or protecting the nitrogen. 3. Choose a solvent in which the starting material is more soluble.
Formation of Multiple Isomers 1. Competing reactive sites with similar activation energies. 2. Lack of a strong directing group.1. Optimize reaction conditions (lower temperature, shorter reaction time). 2. Introduce a protecting group on the nitrogen or another directing group on the ring.[4] 3. Explore alternative, more selective nitration protocols.[7]
Low Yield of Desired Product 1. Side reactions such as over-nitration or oxidation. 2. Degradation of the starting material or product. 3. Inefficient work-up or purification leading to product loss.1. Use milder reaction conditions (lower temperature, less concentrated acid). 2. Monitor the reaction closely using TLC or LC-MS to stop it at the optimal time. 3. Optimize the extraction and purification procedures. Consider chromatographic separation techniques.[10]
Difficulty in Separating Isomers 1. Similar polarities of the resulting nitro-isomers.1. Utilize high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC). 2. Attempt fractional crystallization with different solvent systems. 3. Consider derivatizing the mixture to facilitate separation, followed by removal of the derivatizing group.

Experimental Protocols

Protocol 1: Classical Electrophilic Nitration of 4-Quinolone (to yield 5-Nitro-4-quinolone)

This protocol is based on the general principles of electrophilic aromatic substitution on the quinoline nucleus.[1][3]

Materials:

  • 4-Quinolone

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice bath

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-quinolone in concentrated sulfuric acid with cooling in an ice bath. Stir until a homogeneous solution is obtained.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1:1 v/v) dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the 5-nitro-4-quinolone isomer.

Protocol 2: Nucleophilic Nitration of Quinoline (Example for alternative reactivity)

This protocol is adapted from a method for nucleophilic nitration of aza-aromatics.[11]

Materials:

  • Quinoline

  • Potassium Nitrite (KNO₂)

  • Dimethyl Sulfoxide (DMSO)

  • Acetic Anhydride (Ac₂O)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • To a stirred solution of potassium nitrite (6 equivalents) in DMSO at room temperature, add quinoline (1 equivalent).

  • Slowly add a solution of acetic anhydride (6 equivalents) in DMSO in small portions over a period of 30 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by pouring the mixture into water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., chloroform) to yield 2-nitroquinoline.[11]

Data Presentation

Table 1: Regioselectivity in the Nitration of Unsubstituted Quinoline

Nitration MethodReagentsPosition of NitrationIsomer Ratio (5-nitro : 8-nitro)Reference
ElectrophilicHNO₃ / H₂SO₄5 and 8Approximately 1:1[1][3]

Table 2: Examples of Regioselective Nitration of Substituted Quinolines/Quinolinones

SubstrateNitrating Agent/ConditionsMajor ProductYieldReference
5,8-dichloroquinolineOleum, 60 °C, 45 h6-nitro-5,8-dichloroquinolineNot specified[1]
N-protected 4-quinoloneMixed acid7-nitro derivativeExcellent[4]
Parent quinolineDearomatization/Rearomatizationmeta-nitroquinolineGood to excellent[7]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up & Purification A Dissolve Quinolinone in Conc. H₂SO₄ C Cool to 0-5 °C A->C B Prepare Nitrating Mixture (HNO₃/H₂SO₄) B->C D Slowly Add Nitrating Mixture C->D Maintain Temp < 10 °C E Stir at 0-5 °C (Monitor by TLC) D->E F Quench on Ice E->F G Neutralize with NaHCO₃ F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Column Chromatography I->J K K J->K Isolated Product

Caption: Workflow for the classical electrophilic nitration of quinolinones.

regioselectivity_factors cluster_substrate Substrate Factors cluster_reaction_params Reaction Parameters center Regioselectivity of Nitration substituents Existing Substituents center->substituents protection N-H Protection center->protection conditions Reaction Conditions center->conditions reagent Nitrating Agent center->reagent temp Temperature conditions->temp acid Acid Concentration conditions->acid

Caption: Key factors influencing the regioselectivity of quinolinone nitration.

References

Technical Support Center: Synthesis of Nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nitroquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of these vital chemical compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, presented in a question-and-answer format.

Issue 1: Poor Regioselectivity in Quinoline Nitration

Q: My nitration of quinoline is producing a mixture of isomers, primarily 5-nitroquinoline and 8-nitroquinoline. How can I control the regioselectivity or separate the desired isomer?

A: The formation of a mixture of 5- and 8-nitroquinoline is a common outcome in the electrophilic nitration of quinoline.[1][2] The reaction proceeds via the N-protonated quinolinium ion, which directs substitution to the benzene ring, yielding these two primary isomers.[2]

Troubleshooting Steps:

  • Reaction Conditions: While achieving perfect selectivity in the reaction itself is challenging, the ratio of isomers can be influenced by reaction conditions. However, post-reaction separation is the most effective strategy.

  • Separation of Isomers: A robust method for separating 5-nitroquinoline and 8-nitroquinoline involves fractional crystallization of their hydrohalide salts.[3]

    • Protocol: Convert the mixture of nitroquinoline free bases to their hydrochloride salts using gaseous or aqueous HCl.

    • Selective Crystallization: 5-Nitroquinoline hydrochloride is less soluble in wet dimethylformamide (DMF) than 8-nitroquinoline hydrochloride. By carefully controlling the temperature and solvent composition, 5-nitroquinoline hydrochloride can be selectively precipitated.[3]

Issue 2: Formation of Polysubstituted Byproducts

Q: I am observing the formation of dinitro-derivatives in my reaction. How can I prevent this over-nitration?

A: Polysubstitution, or dinitration, can occur under harsh reaction conditions, especially with activated quinoline rings (e.g., hydroxyquinolines). For instance, the nitration of 8-hydroxyquinoline can lead to the formation of 5,7-dinitro-8-hydroxyquinoline.[4]

Troubleshooting Steps:

  • Control Reaction Temperature: Nitration is highly exothermic. Maintaining a low and consistent temperature (e.g., 0°C) is crucial to prevent over-nitration.[2]

  • Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent (typically 1.0 to 1.5 equivalents of nitric acid).[3] Adding the nitrating agent dropwise allows for better control over the reaction.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction once the desired monosubstituted product is formed, before significant dinitration occurs.

  • Choice of Nitrating Agent: For sensitive substrates, consider using a milder nitrating agent.

Issue 3: Low Yield and Tar Formation

Q: My reaction is resulting in a low yield of the desired nitroquinoline derivative and a significant amount of black, tarry material. What is causing this and how can I improve my yield?

A: Tar formation is a common side reaction, particularly in syntheses that build the quinoline ring under strongly acidic and oxidizing conditions, such as the Skraup synthesis.[1] These harsh conditions can lead to polymerization of reactants and intermediates.

Troubleshooting Steps:

  • Moderate the Reaction: In vigorous reactions like the Skraup synthesis, the use of a moderator such as ferrous sulfate or boric acid can help control the exothermic nature of the reaction and reduce charring.[1]

  • Temperature Control: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and any strong exotherm should be managed with external cooling.

  • Purification: The crude product may require specific purification techniques to separate it from the tar. Steam distillation is a common and effective method for isolating volatile quinoline derivatives from non-volatile tar.

Issue 4: Side Reactions of Existing Substituents

Q: I am trying to nitrate a substituted quinoline, and it seems the substituent itself is reacting. How can I avoid this?

A: Substituents on the quinoline ring can be susceptible to reaction under nitrating conditions. For example, alkyl groups can be oxidized.

Troubleshooting Steps:

  • Protecting Groups: If the substituent is an amino or hydroxyl group, it should be protected before nitration to prevent side reactions and to direct the nitration to the desired position.

  • Milder Reaction Conditions: Employing milder nitrating agents and lower temperatures can help to minimize side reactions of sensitive substituents.

  • Alternative Synthetic Routes: It may be necessary to reconsider the synthetic strategy. For instance, it might be more effective to introduce the nitro group before the sensitive substituent.

Data Presentation

Table 1: Influence of Reaction Conditions on Quinoline Nitration

ParameterCondition5-Nitroquinoline (%)8-Nitroquinoline (%)Other Byproducts (%)Reference
Temperature 0°C52.347.7Not specified[2]
Temperature 95-100°C40-6030-50<20 (including dinitro-derivatives)[3]
Nitrating Agent HNO₃/H₂SO₄~1:1 ratio~1:1 ratioVaries[1][2]

Experimental Protocols

Protocol 1: Nitration of Quinoline

This protocol is adapted from patent literature and is aimed at producing a mixture of 5- and 8-nitroquinoline.[3]

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, add quinoline to concentrated sulfuric acid while cooling to control the initial exotherm.

  • Nitration: Heat the mixture to the desired temperature (e.g., 95-100°C).

  • Addition of Nitric Acid: Add nitric acid (1.5 equivalents) dropwise at a rate that maintains the reaction temperature.

  • Reaction Time: Continue stirring for 1-2 hours after the addition is complete.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide) and extract the nitroquinoline isomers with a suitable organic solvent (e.g., dichloromethane).

  • Purification: The isomers can be separated by fractional crystallization of their hydrochloride salts as described in the troubleshooting section.

Protocol 2: HPLC Analysis of Nitroquinoline Isomers

This is a general guideline for developing an HPLC method for analyzing the isomeric purity of a nitroquinoline sample.

  • Column Selection: A C18 or Phenyl-Hexyl stationary phase is often suitable for separating aromatic isomers.

  • Mobile Phase: A mixture of acetonitrile or methanol and water is a good starting point. The exact ratio will need to be optimized. For acidic compounds, a small amount of an acid like formic acid or trifluoroacetic acid can be added to the mobile phase to improve peak shape.

  • Detection: UV detection at a wavelength where the nitroquinoline isomers have strong absorbance (e.g., 254 nm) is typically used.

  • Method Development: Start with an isocratic elution and then develop a gradient method if necessary to achieve baseline separation of all components.

Visualizations

Nitration_Pathway Quinoline Quinoline Quinolinium Quinolinium Ion (N-Protonated) Quinoline->Quinolinium H+ Intermediates Sigma Complexes Quinolinium->Intermediates Electrophilic Attack Nitronium Nitronium Ion (NO2+) Nitronium->Intermediates FiveNitro 5-Nitroquinoline Intermediates->FiveNitro -H+ EightNitro 8-Nitroquinoline Intermediates->EightNitro -H+ Products Product Mixture FiveNitro->Products EightNitro->Products

Quinoline nitration reaction pathway.

Troubleshooting_Yield Start Low Yield or High Impurity CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckTemp Review Reaction Temperature Control CheckPurity->CheckTemp Pure Impure Use Purified Starting Materials CheckPurity->Impure Impure CheckReagents Verify Stoichiometry and Addition Rate CheckTemp->CheckReagents Adequate OptimizeTemp Optimize Temperature (e.g., lower for selectivity) CheckTemp->OptimizeTemp Inadequate CheckWorkup Analyze Workup and Purification Procedure CheckReagents->CheckWorkup Correct OptimizeReagents Adjust Stoichiometry and Slow Addition CheckReagents->OptimizeReagents Incorrect OptimizeWorkup Modify Extraction/ Crystallization Conditions CheckWorkup->OptimizeWorkup Loss Identified Success Improved Yield/Purity CheckWorkup->Success No Loss Impure->CheckTemp OptimizeTemp->CheckReagents OptimizeReagents->CheckWorkup OptimizeWorkup->Success

Troubleshooting workflow for low yield.

Isomer_Separation Start Mixture of 5- & 8-Nitroquinoline ToSalts Convert to Hydrochloride Salts (add HCl) Start->ToSalts Dissolve Dissolve in Wet DMF and Heat ToSalts->Dissolve Cool Cool Solution Slowly Dissolve->Cool Filter1 Filter Precipitate Cool->Filter1 Solid1 Solid: 5-Nitroquinoline HCl (Enriched) Filter1->Solid1 Collect Solid Filtrate1 Filtrate: 8-Nitroquinoline HCl (in solution) Filter1->Filtrate1 Collect Filtrate NeutralizeSolid Neutralize with Base Solid1->NeutralizeSolid NeutralizeFiltrate Adjust pH and Precipitate Filtrate1->NeutralizeFiltrate Product5 Pure 5-Nitroquinoline NeutralizeSolid->Product5 Product8 Pure 8-Nitroquinoline NeutralizeFiltrate->Product8

Isomer separation workflow.

References

Technical Support Center: Scale-Up Synthesis of 6-nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-nitro-3,4-dihydroquinolin-2(1H)-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of the nitration reaction.

Question: We are experiencing low yields of the final product. What are the potential causes and solutions?

Answer: Low yields during the scale-up synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature, while carefully monitoring for byproduct formation.

  • Suboptimal Temperature: The nitration reaction is highly temperature-dependent. Too low a temperature can lead to a sluggish and incomplete reaction. Conversely, excessive heat can cause degradation of the starting material and product.

  • Poor Mixing: As the scale increases, ensuring homogenous mixing of the viscous reaction mixture can be challenging. Inadequate agitation can lead to localized areas of low reagent concentration, resulting in an incomplete reaction. Ensure your reactor is equipped with an appropriate overhead stirrer capable of handling viscous slurries.

  • Losses During Work-up and Purification: Significant product loss can occur during extraction, filtration, and recrystallization steps. Optimize these procedures by, for example, minimizing transfer steps, ensuring complete precipitation before filtration, and choosing an appropriate recrystallization solvent to maximize recovery.

Question: Our final product is contaminated with significant amounts of byproducts, particularly di-nitro compounds and other isomers. How can we improve the regioselectivity and purity?

Answer: The formation of di-nitro and other positional isomers is a common challenge in the nitration of aromatic compounds.

  • Strict Temperature Control: The formation of di-nitro byproducts is often exacerbated by higher temperatures. Maintaining a consistently low reaction temperature (e.g., 0-10 °C) is critical for minimizing these impurities.[1]

  • Controlled Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and subsurface to the solution of 3,4-dihydroquinolin-2(1H)-one. This helps to dissipate the heat of reaction and prevent localized areas of high nitrating agent concentration, which can promote over-nitration.

  • Choice of Nitrating Agent: The choice of nitrating agent can influence regioselectivity. While mixed acid (HNO₃/H₂SO₄) is common, other nitrating systems could be explored in optimization studies to improve selectivity.

  • Purification Strategy: A robust purification protocol is essential. Recrystallization from a suitable solvent system, such as ethanol or acetic acid, can be effective in removing isomeric impurities. You may need to perform multiple recrystallizations to achieve the desired purity.

Question: The reaction is highly exothermic, and we are concerned about thermal runaway on a larger scale. What safety measures and control strategies should be implemented?

Answer: Thermal runaway is a significant safety concern for large-scale nitration reactions.[2][3]

  • Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to understand the heat flow, maximum temperature of the synthesis reaction (MTSR), and adiabatic temperature rise.[4][5] This data is crucial for safe process design.

  • Efficient Cooling: Ensure the reactor has a sufficiently powerful cooling system to handle the heat generated during the addition of the nitrating agent and throughout the reaction.

  • Slow Reagent Addition: As mentioned previously, the slow and controlled addition of the nitrating agent is a key parameter for managing the exotherm.

  • Dilution: While highly concentrated reactions can be faster, they also pose a greater thermal risk.[6] Using a suitable solvent can help to moderate the reaction and improve heat transfer.

  • Emergency Preparedness: Have a clear plan for quenching the reaction in case of a cooling failure or an uncontrolled temperature rise. This could involve the addition of a pre-cooled quenching agent.

Question: We are observing issues with the reaction mixture becoming a thick, difficult-to-stir slurry. How can this be managed at scale?

Answer: High viscosity and solidification can lead to poor mixing, inefficient heat transfer, and hot spots.[6]

  • Solvent Selection: The choice of solvent can impact the solubility of the starting material and product. While sulfuric acid is often used as both a catalyst and a solvent, the addition of a co-solvent might be necessary in some cases, though this can complicate downstream processing.

  • Mechanical Agitation: Use a robust overhead stirrer with a suitable impeller design (e.g., anchor or turbine) to ensure efficient mixing of the slurry.

  • Temperature Profile: In some cases, a controlled temperature ramp after the addition of the nitrating agent can help to maintain a more fluid reaction mixture, but this must be balanced against the risk of byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the scale-up production of this compound?

A common and effective route starts with the cyclization of a suitable precursor to form 3,4-dihydroquinolin-2(1H)-one, followed by a regioselective nitration. A frequently cited method involves the nitration of 3,4-dihydro-2(1H)-quinolinone using a mixture of nitric acid and sulfuric acid at controlled low temperatures.[7]

Q2: How can the progress of the nitration reaction be monitored effectively?

Reaction progress can be monitored by taking small aliquots from the reaction mixture (after careful quenching) and analyzing them by:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively observe the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any byproducts. This is the preferred method for in-process control during scale-up.

Q3: What are the critical process parameters that need to be controlled during scale-up?

The most critical parameters are:

  • Temperature: Must be strictly controlled to prevent thermal runaway and minimize byproduct formation.

  • Rate of Addition: The rate of addition of the nitrating agent directly impacts heat generation.

  • Agitation: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent heat transfer.

  • Stoichiometry: The molar ratio of reactants must be precisely controlled to ensure complete conversion and avoid excess nitrating agent, which can lead to over-nitration and safety hazards.[2]

Q4: What are the primary safety hazards associated with this synthesis, and what personal protective equipment (PPE) is required?

The primary hazards are associated with the use of strong, corrosive, and oxidizing acids like nitric and sulfuric acid.[8]

  • Chemical Burns: Both acids can cause severe skin and eye burns.

  • Inhalation Hazards: Inhaling acid mists can damage the respiratory tract.[8]

  • Fire/Explosion: Nitric acid is a strong oxidizer and can react violently with organic materials.[8]

Required PPE includes:

  • Acid-resistant gloves (e.g., butyl rubber).

  • Chemical splash goggles and a face shield.

  • A lab coat and appropriate chemical-resistant apron.

  • Work should be conducted in a well-ventilated fume hood.

Q5: What is the most effective method for purifying the crude this compound on a large scale?

Recrystallization is the most common and effective method for purifying the crude product at scale. The choice of solvent is critical. Ethanol or acetic acid are often suitable. The process involves dissolving the crude product in the hot solvent, filtering to remove any insoluble impurities, allowing the solution to cool slowly to form crystals, and then isolating the purified product by filtration. The purity of the final product should be confirmed by analytical methods such as HPLC and melting point analysis.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Purity of this compound

ExperimentTemperature (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)Di-nitro byproduct (%)
10-548598.5< 0.5
210-1538896.02.5
320-2528992.55.8
435-401.58285.012.3

Note: This data is representative and intended for illustrative purposes.

Table 2: Comparison of Different Nitrating Systems

Nitrating SystemTypical ConditionsAdvantagesDisadvantages
HNO₃ / H₂SO₄0-10 °CCost-effective, well-establishedHighly exothermic, can lead to over-nitration if not well-controlled
KNO₃ / H₂SO₄0-25 °CMilder reaction profileMay be slower, requires solid handling
Acyl Nitrate (e.g., Acetyl Nitrate)Low temperatureHigh regioselectivity in some casesReagent needs to be prepared in situ, potentially less stable

Note: This data is representative and intended for illustrative purposes.

Experimental Protocols

Lab-Scale Synthesis (Illustrative)

  • Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3,4-dihydroquinolin-2(1H)-one (14.7 g, 0.1 mol) and concentrated sulfuric acid (60 mL). Cool the mixture to 0 °C in an ice-salt bath.

  • Nitrating Mixture Preparation: In a separate beaker, slowly add concentrated nitric acid (7.5 mL, ~0.12 mol) to concentrated sulfuric acid (15 mL) while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the flask over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional 3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (300 g). A yellow precipitate will form.

  • Isolation: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product in a vacuum oven. Recrystallize from ethanol to obtain pure this compound.

Proposed Pilot-Scale Synthesis (Illustrative)

  • Charging: Charge a 100 L glass-lined reactor with concentrated sulfuric acid (40 L). Begin cooling the reactor jacket to -5 °C.

  • Substrate Addition: Once the sulfuric acid is cooled, slowly add 3,4-dihydroquinolin-2(1H)-one (9.8 kg, 66.6 mol) under agitation, maintaining the internal temperature below 10 °C.

  • Nitrating Mixture Preparation: In a separate, suitable vessel, prepare the nitrating mixture by adding concentrated nitric acid (5.0 L, ~80 mol) to concentrated sulfuric acid (10 L) with efficient cooling.

  • Nitration: Slowly pump the nitrating mixture into the reactor over 3-4 hours, maintaining the batch temperature at 0-5 °C. Monitor the exotherm closely.

  • Reaction: Stir the reaction mixture for an additional 3-5 hours at 0-5 °C. Monitor for completion using in-process HPLC analysis.

  • Work-up: Transfer the reaction mass via a pressure transfer to a larger, agitated quenching vessel containing 200 kg of ice and 50 L of water.

  • Isolation: Centrifuge the resulting slurry to isolate the solid product. Wash the cake with deionized water until the filtrate is neutral.

  • Purification: Dry the crude product under vacuum at 50-60 °C. Recrystallize from a suitable solvent like ethanol in a separate crystallizer vessel.

Visualizations

cluster_problems Observed Problems cluster_causes Potential Root Causes cluster_solutions Corrective Actions Low Yield Low Yield Impure Product Impure Product Thermal Runaway Thermal Runaway High Temperature High Temperature High Temperature->Thermal Runaway Poor Mixing Poor Mixing Poor Mixing->Low Yield Poor Mixing->High Temperature Hot spots Slow Reaction Slow Reaction Slow Reaction->Low Yield Side Reactions Side Reactions Improve Cooling Improve Cooling Improve Cooling->High Temperature Optimize Stirring Optimize Stirring Optimize Stirring->Poor Mixing Control Reagent Addition Control Reagent Addition Control Reagent Addition->High Temperature Purification Purification Purification->Impure Product

Caption: Troubleshooting logic for scale-up synthesis.

Start Starting Materials (3,4-dihydroquinolin-2(1H)-one, HNO₃, H₂SO₄) Reaction Controlled Nitration (0-5°C) Start->Reaction Quench Quenching on Ice/Water Reaction->Quench Isolation Filtration / Centrifugation Quench->Isolation Washing Washing with Water Isolation->Washing Drying Vacuum Drying Washing->Drying Crude Product Purification Recrystallization (e.g., from Ethanol) Drying->Purification FinalProduct Pure 6-nitro-3,4-dihydro- quinolin-2(1H)-one Purification->FinalProduct

References

Technical Support Center: 6-nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues researchers, scientists, and drug development professionals may encounter when working with 6-nitro-3,4-dihydroquinolin-2(1H)-one. The information provided is based on general chemical principles for nitroaromatic compounds and lactams, as specific stability data for this compound is limited.

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format.

Question: I observed a change in the color of my solid this compound sample during storage. What could be the cause?

Answer: A color change, such as darkening, may indicate degradation. This could be due to exposure to light, elevated temperatures, or reaction with atmospheric components. It is recommended to store the compound in a tightly sealed, amber-colored vial at 2-8°C, and to minimize exposure to light and air.[1]

Question: My reaction involving this compound is showing unexpected byproducts. How can I determine if the starting material has degraded?

Answer: To confirm the purity of your starting material, it is advisable to use analytical techniques such as HPLC, LC-MS, or NMR. Compare the analytical data of your current batch with a reference standard or the data from a freshly opened container. If degradation is suspected, purification by recrystallization may be necessary.

Question: I am seeing a loss of my compound in a solution. What are the likely causes?

Answer: The stability of this compound in solution can be affected by several factors:

  • pH: The lactam ring may be susceptible to hydrolysis under strongly acidic or basic conditions, especially with heating.

  • Solvent: The choice of solvent can influence stability. Protic solvents may facilitate degradation under certain conditions. It is recommended to prepare solutions fresh and store them at low temperatures for short periods.

  • Light: Nitroaromatic compounds can be photosensitive.[2][3] Protect solutions from light by using amber vials or covering the container with aluminum foil.

  • Temperature: Higher temperatures will accelerate the rate of degradation.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound?

Based on supplier recommendations, this compound should be stored in a tightly sealed container at 2-8°C, protected from light.[1]

What are the potential degradation pathways for this compound?

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common transformation for nitroaromatic compounds.

  • Hydrolysis of the lactam ring: The amide bond in the lactam ring can be cleaved under acidic or basic conditions, leading to the formation of a ring-opened product.

Is this compound sensitive to oxidation?

The electron-withdrawing nature of the nitro group generally makes the aromatic ring resistant to oxidation.[4] However, other parts of the molecule could potentially be oxidized under harsh conditions.

How should I prepare solutions of this compound for experiments?

It is best practice to prepare solutions fresh for each experiment. If a stock solution is required, it should be stored at a low temperature (e.g., 2-8°C or frozen) for a limited time and protected from light. The choice of a suitable solvent should be determined experimentally, starting with common organic solvents like DMSO or DMF. A small-scale solubility and short-term stability test is recommended before preparing a large batch.

Factors Affecting Stability

The following table summarizes potential factors that can influence the stability of this compound and suggested mitigation strategies.

FactorPotential EffectRecommended Mitigation Strategy
Temperature Increased degradation rate.Store at 2-8°C. Avoid prolonged exposure to elevated temperatures during experiments.
Light Photodegradation, possibly involving the nitro group.[2][3]Store in amber vials or protect from light with aluminum foil.
pH Hydrolysis of the lactam ring under strongly acidic or basic conditions.Maintain neutral pH where possible. If acidic or basic conditions are required, conduct reactions at low temperatures and for shorter durations.
Oxidizing Agents While the nitroaromatic ring is generally stable, oxidation of other parts of the molecule is possible.Avoid strong oxidizing agents unless they are part of the intended reaction.
Reducing Agents Reduction of the nitro group to an amino or other reduced form.Avoid unintended exposure to reducing agents.
Moisture May facilitate hydrolytic degradation.Store in a desiccated environment.

Experimental Protocols

General Protocol for a Forced Degradation Study

A forced degradation study can help identify potential degradation products and pathways. This is a generalized protocol that should be adapted based on the specific properties of the compound and the analytical methods available.[2][3][5][6]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol or other suitable solvent

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Keep a sample of the solid compound in an oven at 60°C for 24 hours. Also, keep a sample of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[2][3]

  • Control Samples: Keep a sample of the stock solution and the solid compound at the recommended storage condition (2-8°C, protected from light) to serve as controls.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC. Compare the chromatograms of the stressed samples to the control sample to identify any degradation peaks.

Visualizations

Troubleshooting Workflow for Stability Issues start Experiment Shows Unexpected Results (e.g., low yield, extra spots on TLC) check_purity Check Purity of Starting Material (HPLC, NMR, etc.) start->check_purity is_pure Is the Starting Material Pure? check_purity->is_pure review_protocol Review Experimental Protocol (reagents, conditions, etc.) is_pure->review_protocol Yes purify Purify Starting Material (e.g., recrystallization) is_pure->purify No investigate Investigate In-situ Degradation (light, temp, pH, reagent incompatibility) review_protocol->investigate purify->check_purity rerun Rerun Experiment end Problem Solved rerun->end investigate->rerun Hypothetical Degradation Pathways parent This compound reduction Reduction (e.g., H₂, Pd/C) parent->reduction hydrolysis Hydrolysis (Acid or Base) parent->hydrolysis amino 6-amino-3,4-dihydroquinolin-2(1H)-one reduction->amino ring_opened Ring-Opened Product hydrolysis->ring_opened

References

Technical Support Center: 6-Nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the handling and storage of 6-nitro-3,4-dihydroquinolin-2(1H)-one. Researchers, scientists, and drug development professionals can consult the following troubleshooting guides and frequently asked questions (FAQs) to ensure safe and effective experimentation.

Physical and Chemical Properties

A summary of the known quantitative data for this compound is presented below.

PropertyValueSource
CAS Number 22246-16-8Biosynce[1]
Molecular Formula C₉H₈N₂O₃Inferred
Molecular Weight 192.17 g/mol Inferred
Melting Point 210.5-211°CBiosynce[1]
Boiling Point 420.3 ± 45.0 °C at 760 mmHgBiosynce[1]
Appearance Solid (form not specified)General knowledge
Solubility Likely slightly soluble in water; soluble in organic solvents like ethanol and DMSO.Inferred from similar compounds[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on data for analogous compounds like 6-nitro-1,2,3,4-tetrahydroquinoline and various nitro- and quinolinone-containing structures, this compound should be handled as a potentially hazardous substance. Key potential hazards include:

  • Toxicity if swallowed : Structurally similar nitro compounds can be toxic upon ingestion.[2]

  • Skin and eye irritation : Many quinoline derivatives are known to cause skin and serious eye irritation.[3][4]

  • Respiratory irritation : Inhalation of dust may cause respiratory tract irritation.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A comprehensive assessment of PPE should be guided by a site-specific risk assessment. However, based on the potential hazards, the following are strongly recommended:

  • Eye/Face Protection : Wear chemical safety goggles with side-shields or a face shield.

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.

  • Skin and Body Protection : A lab coat is mandatory. For larger quantities or where splashing is possible, consider additional protective clothing.

  • Respiratory Protection : If dusts are likely to be generated, use a NIOSH-approved respirator with a particulate filter.

Q3: What are the recommended storage conditions for this compound?

To ensure the stability and safety of the compound, the following storage conditions are advised:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Protect from light.

  • Store away from incompatible materials, such as strong oxidizing agents.

Q4: How should I dispose of this compound waste?

This compound should be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials through a licensed waste disposal company.

  • Do not dispose of it down the drain or in general waste.

  • Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Compound has discolored - Exposure to light, air, or moisture.- Potential degradation.- If the experiment is sensitive to impurities, consider purifying the material (e.g., recrystallization) if a suitable solvent is known.- For critical applications, it is advisable to use a fresh, unopened container of the compound.- Store the compound under an inert atmosphere (e.g., argon or nitrogen) if it is found to be particularly sensitive to air.
Inconsistent experimental results - Incomplete dissolution of the compound.- Degradation of the compound in the experimental medium.- Weighing errors.- Confirm the solubility of the compound in your specific solvent system. Use of sonication or gentle warming may aid dissolution.- Prepare solutions fresh before each experiment.- Verify the calibration of your balance.
Accidental Spill Improper handling or container failure.Follow the spill management protocol outlined below.

Experimental Protocols

Due to the limited specific data on this compound, detailed experimental protocols are not provided. However, a general workflow for preparing a solution is as follows:

  • Preparation : Conduct all work in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Weighing : Accurately weigh the desired amount of the solid compound using a calibrated analytical balance.

  • Dissolution : In a suitable container, add the desired solvent. Slowly add the weighed compound to the solvent while stirring. If necessary, use a vortex mixer or sonicator to aid dissolution. Gentle heating may be applied if the compound's stability at elevated temperatures is known, but proceed with caution.

  • Storage of Solution : If the solution is not for immediate use, store it in a tightly sealed container, protected from light, and at a temperature appropriate for its stability (typically refrigerated).

Visualizations

The following diagrams illustrate key logical workflows for handling this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Don PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Work in Fume Hood prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 store1 Tightly Closed Container handle2->store1 disp1 Collect in Labeled Hazardous Waste Container handle2->disp1 Post-Experiment store2 Cool, Dry, Dark Place store1->store2 disp2 Contact EHS for Pickup disp1->disp2

Caption: General workflow for handling this compound.

SpillResponse node_action node_action node_decision node_decision start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess_size Assess Spill Size & Hazard evacuate->assess_size small_spill Small Spill? assess_size->small_spill cleanup Contain & Clean Up with Appropriate Absorbent small_spill->cleanup Yes (Trained Personnel Only) contact_ehs Contact EHS/ Emergency Services small_spill->contact_ehs No / Unsure dispose Collect Waste in Sealed Container for Disposal cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate contact_ehs->decontaminate After Professional Cleanup

Caption: Decision workflow for responding to a spill.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 6-nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activity of 6-nitro-3,4-dihydroquinolin-2(1H)-one against alternative quinolinone-based compounds. The focus is on its potential as an antiproliferative agent, with supporting experimental data and detailed methodologies for key biological assays.

Introduction

Quinolinone scaffolds are present in numerous biologically active compounds.[1][2] The addition of a nitro group can significantly modulate the pharmacological properties of a molecule, often enhancing its cytotoxic or antimicrobial activities.[3][4] This guide evaluates the biological potential of this compound in comparison to its parent compound, 3,4-dihydroquinolin-2(1H)-one, and a clinically relevant anticancer drug, Doxorubicin. The analysis is based on hypothetical, yet plausible, antiproliferative and apoptosis-inducing effects derived from the known activities of structurally related nitroaromatic and quinolinone compounds.

Data Presentation: Antiproliferative Activity

The antiproliferative activity of this compound and comparator compounds was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below.

CompoundHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
This compound15.5 ± 2.125.3 ± 3.432.8 ± 4.5*
3,4-dihydroquinolin-2(1H)-one> 100> 100> 100
Doxorubicin0.8 ± 0.11.2 ± 0.21.5 ± 0.3

*Note: Data for this compound is hypothetical and projected based on the known antiproliferative activities of similar nitro-substituted heterocyclic compounds.

Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay)

This protocol outlines the determination of cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]

Materials:

  • Human cancer cell lines (HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (this compound, 3,4-dihydroquinolin-2(1H)-one, Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The test compounds are dissolved in DMSO and serially diluted with culture medium to the desired concentrations. The cells are then treated with these dilutions and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from dose-response curves.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[7][8]

Materials:

  • Cancer cells treated with test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and counted.

  • Fixation: The cells are resuspended in ice-cold 70% ethanol and incubated for at least 2 hours at -20°C for fixation.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing RNase A and Propidium Iodide for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using appropriate software.

Apoptosis Detection (Western Blot for Cleaved Caspase-3 and PARP)

This protocol details the detection of key apoptosis markers by Western blotting.[9][10]

Materials:

  • Cancer cells treated with test compounds

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Cells are lysed using RIPA buffer, and the total protein concentration is determined using the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an ECL detection reagent and a chemiluminescence imaging system.

  • Analysis: The expression levels of cleaved caspase-3 and cleaved PARP are normalized to the loading control (β-actin).

Visualizations

G cluster_0 Antiproliferative Activity Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance G cluster_1 Cell Cycle Analysis Workflow Harvest & Fix Cells Harvest & Fix Cells Stain with Propidium Iodide Stain with Propidium Iodide Harvest & Fix Cells->Stain with Propidium Iodide Flow Cytometry Analysis Flow Cytometry Analysis Stain with Propidium Iodide->Flow Cytometry Analysis Quantify Cell Cycle Phases Quantify Cell Cycle Phases Flow Cytometry Analysis->Quantify Cell Cycle Phases G cluster_2 Apoptosis Signaling Pathway This compound This compound DNA Damage DNA Damage This compound->DNA Damage Caspase-9 Activation Caspase-9 Activation DNA Damage->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

References

"comparative study of quinolinone derivatives in cancer research"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Quinolinone Derivatives in Oncology Research

The quinolinone scaffold is a prominent structural motif in medicinal chemistry, yielding a multitude of derivatives with potent anticancer activities.[1] These compounds exert their effects through diverse mechanisms of action, making them a fertile ground for the development of novel cancer therapeutics.[2][3] This guide provides a comparative analysis of various quinolinone derivatives, focusing on their efficacy against different cancer cell lines, their mechanisms of action, and the experimental protocols used to evaluate them.

Comparative Efficacy of Quinolinone Derivatives

The cytotoxic effects of quinolinone derivatives have been extensively evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The table below summarizes the IC50 values for several quinolinone derivatives, highlighting their activity spectrum.

Derivative ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrids Compound 12eMGC-803 (Gastric)1.38[4][5]
HCT-116 (Colon)5.34[4][5]
MCF-7 (Breast)5.21[4][5]
Compound 33(EGFR inhibitor)0.037[6]
4-Alkoxy-2-arylquinolines Compound analogous to CamptothecinVarious~1[7]
Quinoline-Indole Derivatives CPUeY020HT-29 (Colon)6.58[8]
HepG2 (Liver)7.61[8]
Tetrahydroquinolines Pyrazolo derivative 75VariousNot specified[9]
N-alkylated, 2-oxoquinolines Compounds 16-21HEp-2 (Larynx)49.01-77.67% inhibition[3]
Quinoline-based Hydrazides QTZ05HCT-116 (Colon)2.3 - 10.2[10]

Mechanisms of Action and Affected Signaling Pathways

Quinolinone derivatives target a variety of cellular processes and signaling pathways that are often dysregulated in cancer.[11] Their multifaceted mechanisms contribute to their potent anticancer effects.[12]

Key Mechanisms of Action:

  • Kinase Inhibition: Many quinolinone derivatives function as inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGF), c-Met, and Pim-1 kinase.[8][12][13][14]

  • Topoisomerase Inhibition: Certain derivatives interfere with the function of topoisomerases I and II, enzymes that are essential for DNA replication and repair. This leads to DNA damage and ultimately triggers cell death.[2][7]

  • Tubulin Polymerization Inhibition: Some quinolinone compounds disrupt the dynamics of microtubules by inhibiting tubulin polymerization. This arrests the cell cycle in the G2/M phase and induces apoptosis.[7][12]

  • Induction of Apoptosis: A common outcome of treatment with quinolinone derivatives is the induction of programmed cell death (apoptosis). This can be triggered through various intrinsic and extrinsic pathways, often involving the activation of caspases.[6][15]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases, such as G1, S, or G2/M, preventing cancer cells from dividing.[8][15]

  • Proteasome Inhibition: Inhibition of the proteasome, a cellular machinery responsible for protein degradation, is another mechanism employed by some quinolinone derivatives to induce apoptosis in cancer cells.[7]

Below is a diagram illustrating a common signaling pathway targeted by quinolinone derivatives, such as the EGFR signaling cascade.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinolinone Quinolinone Derivative Quinolinone->EGFR inhibits Ligand Ligand (EGF) Ligand->EGFR Experimental_Workflow Start Synthesized Quinolinone Derivatives Cell_Culture Cancer Cell Lines (e.g., MCF-7, HCT-116) Start->Cell_Culture MTT_Assay MTT Assay (Cytotoxicity & IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assays (DAPI/PI, Annexin V) MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Assay Mechanism_Study Mechanism of Action Studies (Western Blot, Kinase Assays) Apoptosis_Assay->Mechanism_Study Cell_Cycle_Assay->Mechanism_Study Lead_Compound Identification of Lead Compound(s) Mechanism_Study->Lead_Compound

References

A Comparative Guide to 6-nitro-3,4-dihydroquinolin-2(1H)-one and Other Nitroaromatic Compounds in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, nitroaromatic compounds are indispensable intermediates, prized for the versatile reactivity of the nitro group, which can be readily transformed into a variety of other functional groups. This guide provides a detailed comparison of 6-nitro-3,4-dihydroquinolin-2(1H)-one with other common nitroaromatic compounds, such as nitrobenzene and nitrotoluenes, focusing on their application in the synthesis of valuable molecules, particularly in the pharmaceutical industry.

Introduction to Nitroaromatic Compounds in Synthesis

Nitroaromatic compounds are characterized by the presence of at least one nitro (-NO2) group attached to an aromatic ring. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution.[1] A pivotal reaction of nitroaromatics is their reduction to anilines, which are foundational building blocks for a vast array of dyes, agrochemicals, and pharmaceuticals.[2]

This guide will focus on this compound, a key intermediate in the synthesis of several pharmaceuticals, and compare its synthetic utility against more conventional nitroaromatic starting materials.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from a suitable aniline derivative. The first step involves the formation of the 3,4-dihydroquinolin-2(1H)-one core, followed by nitration.

Step 1: Synthesis of 3,4-dihydroquinolin-2(1H)-one via Friedel-Crafts Cyclization

The dihydroquinolinone scaffold can be synthesized via an intramolecular Friedel-Crafts reaction. For instance, N-aryl-β-halopropionamides can undergo cyclization in the presence of a Lewis acid.[3]

A common route involves the reaction of an aniline with a 3-halopropionyl chloride to form the corresponding N-phenyl-3-chloropropionamide, which is then cyclized.

Experimental Protocol: Synthesis of 3,4-dihydroquinolin-2(1H)-one

Materials:

  • Aniline

  • 3-Chloropropionyl chloride

  • Aluminum chloride (AlCl3)

  • Dichloromethane (CH2Cl2)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Acylation: To a solution of aniline in dichloromethane at 0 °C, 3-chloropropionyl chloride is added dropwise. The reaction is stirred for 2-3 hours, allowing it to warm to room temperature.

  • Work-up: The reaction mixture is washed sequentially with dilute HCl, water, and saturated NaHCO3 solution. The organic layer is dried over anhydrous MgSO4 and the solvent is removed under reduced pressure to yield N-phenyl-3-chloropropionamide.

  • Cyclization: The N-phenyl-3-chloropropionamide is dissolved in a suitable solvent and cooled. Aluminum chloride is added portion-wise, and the mixture is heated to effect intramolecular Friedel-Crafts cyclization.[3]

  • Purification: After completion of the reaction (monitored by TLC), the mixture is poured onto ice and extracted. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to afford 3,4-dihydroquinolin-2(1H)-one.

Step 2: Nitration of 3,4-dihydroquinolin-2(1H)-one

The synthesized 3,4-dihydroquinolin-2(1H)-one is then nitrated to introduce the nitro group at the 6-position. This is a standard electrophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,4-dihydroquinolin-2(1H)-one

  • Concentrated sulfuric acid (H2SO4)

  • Concentrated nitric acid (HNO3)

Procedure:

  • 3,4-dihydroquinolin-2(1H)-one is dissolved in concentrated sulfuric acid at a low temperature (typically 0-5 °C).

  • A mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the low temperature.

  • After the addition is complete, the reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC).

  • The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • The solid is collected by filtration, washed with water until neutral, and then dried.

  • The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol. A yield of 89.12% has been reported for this nitration step.[4]

Reduction of Nitroaromatic Compounds: A Comparative Overview

The reduction of the nitro group to an amino group is a cornerstone of nitroaromatic chemistry. This transformation is crucial for the synthesis of many pharmaceutical ingredients.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitroarenes. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.

The following table summarizes the performance of different catalytic systems in the hydrogenation of various nitroarenes.

Nitroaromatic CompoundCatalystSolventTemperature (°C)Pressure (bar H2)Time (h)Yield of Amine (%)Reference
NitrobenzeneMn-1 complexToluene13080-97[5]
4-NitrotolueneMn-1 complexToluene13080-96[5]
1-Bromo-4-nitrobenzeneCu0NPsCH3OH/H2ORoom TempAmbient240[6]
1,3-DinitrobenzeneCu0NPsCH3OH/H2ORoom TempAmbient1100[6]
This compoundIron powder/NH4ClEtOH/H2ORefluxAmbient297[7]
NitrobenzenePd/NiFe2O4-CNL-60-299[8]

Note: The Mn-1 catalyst is a specific homogeneous manganese complex.[5] Cu0NPs refers to in-situ generated copper nanoparticles.[6]

From the data, it is evident that the choice of catalyst and reaction conditions significantly impacts the efficiency of the reduction. While noble metal catalysts like palladium are highly effective, there is a growing interest in using more abundant and less expensive metals like iron and copper.[6][7]

Reduction of this compound

The reduction of this compound to 6-amino-3,4-dihydroquinolin-2(1H)-one is a key step in the synthesis of the drug cilostazol. A common and efficient method for this reduction uses iron powder in the presence of an acid or an ammonium salt.

Experimental Protocol: Synthesis of 6-amino-3,4-dihydroquinolin-2(1H)-one

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride (NH4Cl)

  • Ethanol (EtOH)

  • Water

Procedure:

  • A suspension of this compound and ammonium chloride in a mixture of ethanol and water is prepared in a round-bottom flask.

  • Iron powder is added to the stirred suspension in portions.

  • The resulting mixture is heated to reflux for 2 hours.

  • After cooling to room temperature, the reaction mixture is filtered through celite to remove the iron salts.

  • The filtrate is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are dried over a drying agent (e.g., MgSO4) and concentrated under reduced pressure to yield 6-amino-3,4-dihydroquinolin-2(1H)-one as a solid. A reported yield for this reaction is 97%.[7]

Comparative Synthetic Utility

FeatureThis compoundNitrobenzeneNitrotoluenes
Primary Use Intermediate for specific pharmaceuticals (e.g., cilostazol).Bulk chemical, solvent, and precursor to aniline.Precursors to toluidines, dyes, and explosives.
Synthesis Multi-step synthesis from anilines.Direct nitration of benzene.Direct nitration of toluene.
Reduction to Amine High yields achievable with common reducing agents like Fe/NH4Cl.Widely studied, various high-yield methods available.Readily reduced, similar methods to nitrobenzene.
Downstream Applications Leads to complex, biologically active heterocyclic structures.Primarily used for aniline production.Used for the synthesis of a range of substituted anilines.
Safety Solid, likely less volatile than nitrobenzene. Data on specific toxicity is limited but should be handled with care as with all nitroaromatics.Liquid, toxic by inhalation and skin absorption, suspected carcinogen.[9][10]Liquid or solid depending on the isomer, toxic. o-Nitrotoluene is a suspected carcinogen.[2][11]

Application in Drug Synthesis

Cilostazol Synthesis

6-amino-3,4-dihydroquinolin-2(1H)-one is a crucial intermediate in the synthesis of cilostazol , a medication used to treat the symptoms of intermittent claudication.[12] The synthesis involves the alkylation of the phenolic hydroxyl group of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one, which is derived from the 6-amino derivative via a diazotization-hydrolysis sequence.

Cilostazol's Mechanism of Action

Cilostazol is a phosphodiesterase III (PDE3) inhibitor.[1][12][13] By inhibiting PDE3, it increases the levels of cyclic adenosine monophosphate (cAMP) in platelets and blood vessels. This leads to the inhibition of platelet aggregation and vasodilation.[13][14]

Cilostazol_Signaling_Pathway Cilostazol Cilostazol PDE3 Phosphodiesterase III (PDE3) Cilostazol->PDE3 Inhibits cAMP Increased cAMP Cilostazol->cAMP Leads to cAMP_degradation cAMP Degradation PDE3->cAMP_degradation Catalyzes PKA Protein Kinase A (PKA) Activation cAMP->PKA Platelet_Aggregation Platelet Aggregation PKA->Platelet_Aggregation Inhibits Vasodilation Vasodilation PKA->Vasodilation Promotes

Caption: Signaling pathway of Cilostazol.

Rivaroxaban Synthesis

While this compound is not a direct precursor to the anticoagulant rivaroxaban , the synthesis of rivaroxaban relies on a similar structural motif, starting from 4-(4-aminophenyl)morpholin-3-one.[15][16][17] This highlights the importance of substituted anilines, often derived from their nitro precursors, in the synthesis of complex pharmaceuticals.

Synthetic_Workflow cluster_synthesis Synthesis of 6-Amino-3,4-dihydroquinolin-2(1H)-one Aniline Aniline Acylation Acylation with 3-Chloropropionyl chloride Aniline->Acylation Propionamide N-phenyl-3-chloropropionamide Acylation->Propionamide Cyclization Friedel-Crafts Cyclization (AlCl3) Propionamide->Cyclization Dihydroquinolinone 3,4-dihydroquinolin-2(1H)-one Cyclization->Dihydroquinolinone Nitration Nitration (HNO3/H2SO4) Dihydroquinolinone->Nitration Nitro_compound This compound Nitration->Nitro_compound Reduction Reduction (Fe/NH4Cl) Nitro_compound->Reduction Amino_compound 6-amino-3,4-dihydroquinolin-2(1H)-one Reduction->Amino_compound

Caption: Synthetic workflow for 6-amino-3,4-dihydroquinolin-2(1H)-one.

Safety Considerations

Nitroaromatic compounds are generally toxic and should be handled with appropriate safety precautions.[2][9][10]

  • Toxicity: Many nitroaromatics are toxic by inhalation, ingestion, and skin absorption.[9] Nitrobenzene is classified as a probable human carcinogen.[10]

  • Flammability: While not highly flammable, they can combust to produce toxic oxides of nitrogen.

  • Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Logical_Comparison Nitroaromatics Nitroaromatic Compounds Target_Compound This compound Nitroaromatics->Target_Compound Other_Compounds Other Nitroaromatics (e.g., Nitrobenzene) Nitroaromatics->Other_Compounds Synthesis Synthesis Target_Compound->Synthesis Multi-step Application Application Target_Compound->Application Specific Pharmaceuticals Safety Safety Target_Compound->Safety Solid, Less Volatile Other_Compounds->Synthesis Direct Nitration Other_Compounds->Application Bulk Chemicals, General Intermediates Other_Compounds->Safety Liquid, Volatile, Known Carcinogen

Caption: Comparison of nitroaromatic compounds.

Conclusion

This compound serves as a valuable, albeit more structurally complex, alternative to simpler nitroaromatic compounds like nitrobenzene. While its synthesis is more involved, its direct utility in the construction of high-value pharmaceutical molecules like cilostazol makes it an important target for synthetic chemists. The choice between using a simple nitroaromatic and a more functionalized one like this compound depends on the specific synthetic goal. For the creation of complex heterocyclic scaffolds, starting with a more elaborated nitroaromatic can be a more efficient strategy. As with all nitroaromatic compounds, careful handling and adherence to safety protocols are paramount.

References

Spectroscopic Signatures of Substituted Quinolinone Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of molecular isomers is a critical step in chemical synthesis and drug discovery. Quinolinone scaffolds are prevalent in a wide array of biologically active compounds, and the positional isomerism of substituents on this core structure can significantly alter its physicochemical and pharmacological properties. This guide provides a detailed spectroscopic comparison of substituted quinolinone isomers, leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to facilitate their unambiguous identification.

The fundamental difference between quinolinone isomers lies in the position of the carbonyl group within the heterocyclic ring system. The two primary isomers are the 2-quinolinone (carbostyril) and 4-quinolinone skeletons. Substituents on the carbocyclic or heterocyclic rings of these isomers give rise to unique electronic environments and, consequently, distinct spectroscopic fingerprints. This guide will focus on a comparative analysis of representative substituted 2-quinolinone and 4-quinolinone isomers to highlight these key differences.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for representative substituted quinolinone isomers. The data has been compiled from various sources to provide a direct comparison of their characteristic signals.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of Substituted Quinolinone Isomers

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. The position of the carbonyl group and the substituents significantly influences the chemical shifts of the protons and carbons in the quinolinone ring system.

Compound/IsomerSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
7-Amino-4-methyl-quinolin-2(1H)-one DMSO-d₆2.3 (s, 3H, CH₃), 5.5 (s, 2H, NH₂), 6.0 (s, 1H, H3), 6.4 (d, 1H, H8), 6.6 (dd, 1H, H6), 7.4 (d, 1H, H5), 11.4 (s, 1H, NH)18.6 (CH₃), 98.8 (C8), 108.9 (C4a), 110.1 (C6), 114.7 (C3), 124.9 (C5), 139.8 (C4), 148.9 (C7), 151.1 (C8a), 162.3 (C=O)[1]
2-Phenylquinolin-4(1H)-one DMSO-d₆6.34 (s, 1H), 7.34 (t, J = 7.2 Hz, 1H), 7.55-7.63 (m, 3H), 7.64-7.70 (m, 1H), 7.77 (d, J = 8.3 Hz, 1H), 7.83 (dd, J = 6.6, 2.9 Hz, 2H), 8.10 (dd, J = 8.1, 1.1 Hz, 1H), 11.72 (s, 1H)107.32, 118.71, 123.24, 124.71, 124.86, 127.41, 128.99, 130.44, 131.80, 134.21, 140.50, 149.98, 176.92
7-Chloro-4-hydroxyquinoline (4-quinolinone tautomer) DMSO-d₆6.2 (d, 1H), 7.5 (dd, 1H), 8.0 (d, 1H), 8.1 (d, 1H), 8.3 (d, 1H), 11.8 (s, 1H)108.5, 118.0, 124.5, 125.5, 126.0, 127.0, 138.0, 140.0, 177.0[2]
Table 2: IR Spectroscopic Data of Substituted Quinolinone Isomers

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic vibrational frequencies of the C=O, N-H, and C-H bonds are particularly useful for distinguishing between quinolinone isomers.

Compound/IsomerSample Prep.Key IR Absorption Bands (cm⁻¹)Reference
2(1H)-Quinolinone Solid (Split Mull)3160 (N-H stretch), 1660 (C=O stretch), 1600, 1500 (C=C stretch), 750 (C-H bend)
7-Amino-4-methyl-quinolin-2(1H)-one KBr3421, 3330 (N-H stretch), 3100 (aromatic C-H stretch), 2920 (aliphatic C-H stretch), 1650 (C=O stretch), 1600, 1550 (C=C stretch)[1]
7-Chloro-4-hydroxyquinoline (4-quinolinone tautomer) KBr Wafer3400-2500 (broad, O-H/N-H stretch), 1640 (C=O stretch), 1610, 1580, 1500 (aromatic C=C/C=N stretch)[2]
Table 3: UV-Vis Spectroscopic Data of Substituted Quinolinone Isomers

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The position of the absorption maxima (λmax) is sensitive to the extent of conjugation and the presence of auxochromic and chromophoric groups.

Compound/IsomerSolventAbsorption Maxima (λmax, nm)Reference
Quinoline / 2-Hydroxyquinoline Not Specified289 (isosbestic point), 326 (Quinoline), 380 (2-Hydroxyquinoline)[3]
7-Chloro-4-hydroxyquinoline (4-quinolinone tautomer) Not Specified~235, 280, 330, 345[2]
Substituted 2(1H)-quinolone derivatives CH₃CN/Buffer366-402
Table 4: Mass Spectrometry Data of Substituted Quinolinone Isomers

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation pathways can be indicative of the isomeric structure.

Compound/IsomerIonization MethodMolecular Ion (m/z)Key Fragment Ions (m/z)Reference
N-methyl-2-quinolone Electron Impact159 (M⁺)130 (M-CO-H), 103, 77
N-methyl-4-quinolone Electron Impact159 (M⁺)131 (M-CO), 103, 77
7-Chloro-4-hydroxyquinoline (4-quinolinone tautomer) GC-MS179 (M⁺), 181 ([M+2]⁺)151, 116, 89[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the quinolinone isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. A typical spectral width is from -2 to 12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A typical spectral width is from 0 to 200 ppm. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phased and baseline corrected. Calibrate the chemical shifts using the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the solid quinolinone isomer with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Spectrum Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the quinolinone isomer in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration (e.g., 1 mM). Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.1 and 1.0.

  • Spectrum Acquisition: Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum over a wavelength range of approximately 200 to 800 nm.

  • Baseline Correction: Use a cuvette containing the pure solvent as a reference to record a baseline before measuring the sample.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, gas chromatography (GC) can be used for separation and introduction. For less volatile compounds, a direct insertion probe or liquid chromatography (LC) interface can be used.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesize Quinolinone Isomers purification Purify Isomers (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis ms Mass Spectrometry purification->ms structure Structure Elucidation nmr->structure ir->structure uv_vis->structure ms->structure comparison Comparative Analysis structure->comparison

General workflow for the spectroscopic comparison of quinolinone isomers.

Structural difference between 2-quinolinone and 4-quinolinone cores.

References

Comparative Biological Evaluation of 6-nitro-3,4-dihydroquinolin-2(1H)-one Derivatives and Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives and structurally related quinolinone compounds. The information presented is collated from recent scientific literature to offer an objective overview of their potential as therapeutic agents. This document summarizes quantitative data on their anticancer, antileishmanial, and enzyme-inhibitory activities, details relevant experimental protocols, and visualizes key biological pathways.

Performance Comparison of Quinolinone Derivatives

The following tables summarize the biological activities of various quinolinone derivatives, providing a benchmark for the potential efficacy of this compound analogs.

Table 1: Anticancer Activity of Quinoline and Quinolinone Derivatives
Compound/AlternativeTarget Cell LineIC50 (µM)Reference
Quinoline-Chalcone Derivative 12e MGC-803 (Gastric Cancer)1.38[1][2]
HCT-116 (Colon Cancer)5.34[1]
MCF-7 (Breast Cancer)5.21[1]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) C-32 (Amelanotic Melanoma)Comparable to Cisplatin/Doxorubicin[3]
MDA-MB-231 (Breast Cancer)Comparable to Cisplatin/Doxorubicin[3]
A549 (Lung Cancer)Comparable to Cisplatin/Doxorubicin[3]
Chlorinated 3,4-dihydropyrimidin-2-(1H)-one (Compound 16) HepaRG (Hepatic Cancer)Potent and Selective[4]
NHDF (Normal Dermal Fibroblasts)No noticeable cytotoxicity[4]
Table 2: Antileishmanial Activity of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivatives
CompoundActivityIC50 (µM) / % InhibitionReference
Compound 5m Anti-amastigoteIC50 = 8.36[5]
Cytotoxicity (CC50)65.11[5]
Selectivity Index (SI)7.79[5]
In vivo (Liver)56.2% inhibition[5]
In vivo (Spleen)61.1% inhibition[5]
Table 3: Antibacterial and Enzyme Inhibitory Activity of 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline Analogues
CompoundTargetActivityMIC (µmol L⁻¹) / InhibitionReference
8-hydroxy-6-nitroquinoline regioisomer of nitroxoline Mycobacterium bovis BCGAntibacterial10[6][7]
Methionine aminopeptidases (MetAPs) from M. tuberculosis and human MetAP2Enzyme InhibitionSubstantial differences observed[6][7]
Cathepsin B (endopeptidase and exopeptidase activities)Enzyme InhibitionSubstantial differences observed[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Synthesis of this compound

This compound is often synthesized as an intermediate for more complex molecules. A representative synthesis involves the nitration of 3,4-dihydroquinolin-2(1H)-one.

Procedure:

  • Dissolve 3,4-dihydroquinolin-2(1H)-one in a suitable solvent such as anhydrous DMF in an argon-purged round-bottom flask.[8]

  • Cool the reaction mixture in an ice-water bath.[8]

  • Add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise while maintaining the low temperature.[6]

  • Stir the reaction mixture at a controlled temperature for a specified duration.[6]

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified, typically by column chromatography.[6]

In Vitro Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Procedure:

  • Seed cancer cells (e.g., MGC-803, HCT-116, MCF-7) in 96-well plates at a specific density and incubate overnight.[3]

  • Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent like DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antileishmanial Activity Assay

The efficacy of compounds against Leishmania parasites is evaluated in both promastigote and amastigote stages.

Procedure:

  • Anti-promastigote activity: Culture Leishmania donovani promastigotes in medium and treat with different concentrations of the test compounds.[5] After a 72-hour incubation, assess parasite viability using a resazurin-based assay or by counting with a hemocytometer.

  • Anti-amastigote activity: Infect macrophages (e.g., J774A.1 cells) with L. donovani promastigotes. After infection, treat the cells with the test compounds for 72 hours.[5] Determine the number of amastigotes per macrophage by microscopy after Giemsa staining.[5]

Mandatory Visualizations

Signaling Pathway Inhibition

Quinolinone derivatives have been investigated as inhibitors of various signaling pathways crucial for cancer cell proliferation and survival. One of the key targets is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Inhibition of EGFR can block downstream cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, ultimately leading to reduced cell proliferation and apoptosis.[9]

EGFR_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinolinone This compound Derivatives Quinolinone->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation Survival MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibition

Caption: EGFR signaling pathway and the inhibitory point of quinolinone derivatives.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening potential anticancer compounds.

Anticancer_Screening_Workflow Synthesis Compound Synthesis (e.g., this compound derivatives) Cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) Synthesis->Cytotoxicity Cell_Culture Cancer Cell Line Culture (e.g., MGC-803, MCF-7) Cell_Culture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) IC50->Mechanism In_Vivo In Vivo Animal Models (e.g., Xenograft models) Mechanism->In_Vivo Lead Lead Compound Identification In_Vivo->Lead

Caption: A generalized workflow for the screening of novel anticancer agents.

References

The Pivotal Role of the Nitro Group in Quinolinone Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of nitroquinolinone compounds, delving into their structure-activity relationships (SAR) as potent anticancer and antibacterial agents. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document serves as a critical resource for the rational design of next-generation therapeutics.

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety, can significantly modulate the physicochemical properties and biological profile of the parent quinolinone. This guide explores how the position and substitution pattern of the nitro group, along with other structural modifications, influence the anticancer and antibacterial efficacy of these compounds.

Comparative Anticancer Activity of Quinolinone Derivatives

The development of novel anticancer agents is a cornerstone of oncological research. Quinolinone derivatives have emerged as promising candidates, exhibiting cytotoxicity against various cancer cell lines. The presence and position of a nitro group can dramatically enhance this activity. The following table summarizes the in vitro anticancer activity of several quinolinone and related derivatives, highlighting the impact of structural modifications on their potency, typically measured by the half-maximal inhibitory concentration (IC50).

Compound IDStructureCancer Cell LineIC50 (µM)Reference
6c 6-nitro-4-substituted quinazolineHCT-116 (Colon)Superior to Gefitinib[2]
A549 (Lung)Superior to Gefitinib[2]
Alkannin Naphthoquinone derivativeMDA-MB-468 (Breast)0.63[3]
MDA-MB-231 (Breast)0.64[3]
MCF-7 (Breast)0.42[3]
SK-BR-3 (Breast)0.26[3]
Juglone Naphthoquinone derivativeMDA-MB-468 (Breast)5.63[3]
MCF-7 (Breast)13.88[3]
PD9, PD10, PD11, PD13, PD14, PD15 Substituted 1,4-naphthoquinonesDU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon)1-3[4]
Hydroquinone-Chalcone-Pyrazoline Hybrid 8 HT-29 (Colorectal)> 28.8[5]

Structure-Activity Relationship Insights (Anticancer):

  • Nitro Group: The presence of a nitro group at the 6-position of the quinazoline ring in compound 6c resulted in potent anticancer activity, superior to the established EGFR inhibitor Gefitinib.[2] This highlights the critical role of this electron-withdrawing group in enhancing cytotoxicity.

  • Naphthoquinone Scaffold: Naphthoquinone derivatives like Alkannin and Juglone demonstrate significant cytotoxicity against breast cancer cell lines.[3] The position and nature of substituents on the naphthoquinone core are crucial for activity.

  • Substitutions on 1,4-Naphthoquinones: The SAR studies on substituted 1,4-naphthoquinones revealed that specific substitutions can lead to potent compounds like PD9 and PD18 , which act as STAT3 dimerization inhibitors.[4]

  • Hybrid Molecules: The hybridization of different pharmacophores, such as in the hydroquinone-chalcone-pyrazoline hybrids, can yield compounds with significant cytotoxic activity, although the potency can be influenced by the specific heterocyclic moieties incorporated.[5]

Comparative Antibacterial Activity of Quinolinone Derivatives

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Nitroquinolinone and related quinolone compounds have shown promise in combating bacterial pathogens, particularly Gram-positive strains. The minimum inhibitory concentration (MIC) is a key metric for evaluating antibacterial potency.

Compound IDStructureBacterial StrainMIC (µg/mL)Reference
Pyrimidoisoquinolinquinone Cmpd 28 MRSA< 0.5[1]
Aminated Quinolinequinone AQQ6 & AQQ9 Enterococcus faecalis78.12[6]
Quinolinequinone QQ1, QQ4, QQ6-9, QQ12, QQ13 Staphylococcus aureus1.22[7]
4-Aminoquinoline-Hydrazone HD6 Bacillus subtilis8[8]
Pseudomonas aeruginosa16[8]
Enterococcus faecalis128[8]
Staphylococcus aureus128[8]

Structure-Activity Relationship Insights (Antibacterial):

  • Quinone Core Modifications: Modifications to the quinone core of pyrimidoisoquinolinquinones have a significant impact on their antibacterial activity. Compound 28 demonstrated higher potency against MRSA than vancomycin.[1]

  • Amination of Quinolinequinones: The introduction of amino groups to the quinolinequinone scaffold can impart activity against Gram-positive bacteria like Enterococcus faecalis.[6]

  • Substitutions on Quinolinequinones: A broad SAR study on quinolinequinones revealed that specific substitution patterns lead to potent activity against Staphylococcus aureus, with several compounds showing efficacy comparable to cefuroxime.[7]

  • Hybridization with Hydrazones: Hybrid molecules combining a 4-aminoquinoline core with a hydrazone moiety, such as HD6 , exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[8]

Experimental Protocols

Reproducibility and standardization are crucial in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of nitroquinolinone compounds.

Protocol 1: Cell Viability (MTT) Assay for Anticancer Activity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains

  • 96-well microtiter plates

  • Test compounds

  • Standard antibiotic (positive control)

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria but no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) compared to the negative control.

Protocol 3: Western Blot for PI3K/Akt Pathway Inhibition

This protocol is used to detect the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, providing insights into the mechanism of action of the test compounds.

Materials:

  • Cancer cells

  • Test compounds

  • RIPA lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control (e.g., β-actin).

Signaling Pathway Inhibition

Nitroquinolinone compounds often exert their biological effects by modulating key cellular signaling pathways that are dysregulated in diseases like cancer. Understanding these pathways is crucial for targeted drug development.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[9][10] Its aberrant activation is a common feature in many cancers, making it an attractive therapeutic target.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Nitroquinolinone Nitroquinolinone Compound Nitroquinolinone->PI3K Nitroquinolinone->Akt

Caption: The PI3K/Akt signaling pathway and potential inhibition by nitroquinolinone compounds.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[6][11] Its dysregulation is implicated in cancer and inflammatory diseases.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Gene Transcription (Inflammation, Survival) Nitroquinolinone Nitroquinolinone Compound Nitroquinolinone->IKK

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

References

A Comparative Guide to the Synthesis of 6-Nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes for 6-nitro-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the methodologies, present quantitative data for easy comparison, and include visualizations of the reaction pathways.

Introduction

This compound is a crucial building block in medicinal chemistry. Its synthesis is a critical step in the development of novel therapeutics. This guide explores two principal synthetic strategies: direct nitration of the parent quinolinone and a multi-step approach involving the cyclization of a pre-nitrated precursor. The efficiency, safety, and scalability of each route are evaluated to assist researchers in selecting the most suitable method for their specific needs.

Route 1: Direct Nitration of 3,4-Dihydroquinolin-2(1H)-one

This approach involves the direct electrophilic nitration of the aromatic ring of 3,4-dihydroquinolin-2(1H)-one. The presence of the lactam ring and the dihydro nature of the heterocyclic ring influence the regioselectivity of the nitration.

Experimental Protocol

A solution of 3,4-dihydro-2(1H)-quinolinone (15.1 g) in concentrated sulfuric acid (78%, 30.4 mL) is prepared in a 250 mL reaction flask. The mixture is stirred and cooled to 0-5 °C using an ice-salt bath. A pre-mixed nitrating solution of concentrated sulfuric acid (78%, 31.5 mL) and nitric acid (65%, 9.2 mL, 0.1186 mol) is added dropwise to the reaction mixture. The rate of addition is controlled to maintain the reaction temperature below 10 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to proceed for an additional 3 hours at ambient temperature. The reaction mixture is then carefully poured into ice water and allowed to stand, leading to the precipitation of the product. The solid is collected by suction filtration, washed twice with water, and the filter cake is dried. The crude product is purified by crystallization from acetone to yield 17.6 g of a pale yellow solid, identified as 6-nitro-3,4-dihydro-2(1H)-quinolinone.[1]

Reaction Pathway

G 3,4-Dihydroquinolin-2(1H)-one 3,4-Dihydroquinolin-2(1H)-one This compound This compound 3,4-Dihydroquinolin-2(1H)-one->this compound HNO3, H2SO4 0-10 °C

Figure 1. Direct nitration of 3,4-dihydroquinolin-2(1H)-one.

Route 2: Cyclization of a Pre-nitrated Precursor

This synthetic strategy involves the initial synthesis of an N-aryl propionamide bearing a nitro group, followed by an intramolecular Friedel-Crafts reaction to construct the dihydroquinolinone ring system. This method offers the potential for greater control over the regiochemistry of the final product.

Experimental Protocol

Step 1: Synthesis of N-(4-nitrophenyl)-3-chloropropionamide

To a solution of 4-nitroaniline in a suitable solvent such as dichloromethane, 3-chloropropionyl chloride is added dropwise at a controlled temperature, typically 0-5 °C, in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct. The reaction mixture is stirred for several hours, and the resulting N-(4-nitrophenyl)-3-chloropropionamide is isolated by filtration and purified by recrystallization.

Step 2: Intramolecular Friedel-Crafts Cyclization

The N-(4-nitrophenyl)-3-chloropropionamide is treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like nitrobenzene or dichloromethane. The reaction mixture is heated to promote the intramolecular cyclization. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched by carefully adding it to ice water. The product, this compound, precipitates and is collected by filtration, washed, and purified by recrystallization.

Reaction Pathway

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization 4-Nitroaniline 4-Nitroaniline N-(4-nitrophenyl)-3-\nchloropropionamide N-(4-nitrophenyl)-3- chloropropionamide 4-Nitroaniline->N-(4-nitrophenyl)-3-\nchloropropionamide 3-Chloropropionyl chloride, Base This compound This compound N-(4-nitrophenyl)-3-\nchloropropionamide->this compound AlCl3, Heat

References

Comparative In Vitro Analysis of 6-Nitro-Quinoline Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the biological performance of 6-nitro-3,4-dihydroquinolin-2(1H)-one and related derivatives reveals their potential as anticancer and antimicrobial agents. This guide provides a synthesis of available in vitro data, detailed experimental protocols for key assays, and visual representations of experimental workflows to aid researchers in the field of drug development.

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities. The introduction of a nitro group at the 6-position of the quinoline ring, particularly in dihydroquinolin-2(1H)-one derivatives, has been a strategy to modulate their pharmacological properties. This guide focuses on the in vitro testing of these compounds, offering a comparative overview of their efficacy and methodologies for their evaluation.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of various quinoline and quinazolinone derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below.

Compound ClassDerivative/CompoundCell LineIC50 (µM)Reference
Dihydroquinazoline-2(1H)-oneCA1-eA2780 (Ovarian Cancer)22.76[1]
Dihydroquinazoline-2(1H)-oneCA1-gA2780 (Ovarian Cancer)22.94[1]
Dihydroquinazoline-2(1H)-oneCA1-eHepG-2 (Liver Cancer)37.59[1]
Dihydroquinazoline-2(1H)-oneCA1-gHepG-2 (Liver Cancer)45.41[1]
Quinoline-based dihydrazone3bMCF-7 (Breast Cancer)7.016[2]
Quinoline-based dihydrazone3cMCF-7 (Breast Cancer)7.05[2]
2-phenylquinolin-4-amine7aHT-29 (Colon Cancer)8.12[3]
2-phenylquinolin-4-amine7dHT-29 (Colon Cancer)9.19[3]
2-phenylquinolin-4-amine7iHT-29 (Colon Cancer)11.34[3]
6-nitro-4-substituted quinazoline6c-Superior to gefitinib[4]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly used to assess the biological activity of quinoline derivatives.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with quinolinone derivatives A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Add solubilizing agent E->F G Measure absorbance F->G

Caption: Workflow for the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH from cells with compromised plasma membrane integrity, indicating cytotoxicity.[3]

  • Cell Culture and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[3]

  • Supernatant Collection: After the incubation period, centrifuge the plate and collect the cell-free supernatant.

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product. Measure the absorbance of the formazan at a specific wavelength.

LDH_Assay_Workflow A Seed and treat cells B Incubate and centrifuge A->B C Collect supernatant B->C D Add LDH reaction mix C->D E Incubate in dark D->E F Measure absorbance E->F

Caption: Workflow for the LDH cytotoxicity assay.

Apoptosis Assays

These assays are used to identify and quantify programmed cell death. Common methods include Annexin V/Propidium Iodide (PI) staining and caspase activity assays.[3]

  • Cell Treatment: Treat cells with the quinoline compound for the desired time to induce apoptosis.[3]

  • Cell Harvesting and Staining: Harvest the cells and wash them with a binding buffer. Resuspend the cells in the binding buffer containing Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Signaling Pathways

The anticancer activity of quinoline derivatives can be attributed to their interaction with various cellular targets and signaling pathways. For instance, some 6-nitro-4-substituted quinazoline derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR).[4] Inhibition of EGFR can disrupt downstream signaling cascades that are crucial for cancer cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 6-Nitro-Quinazoline 6-Nitro-Quinazoline EGFR EGFR 6-Nitro-Quinazoline->EGFR Inhibits Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Proliferation Proliferation Downstream Signaling->Proliferation Survival Survival Downstream Signaling->Survival

Caption: Inhibition of the EGFR signaling pathway.

Concluding Remarks

The in vitro data presented in this guide highlight the potential of this compound derivatives and related compounds as promising candidates for further drug development. The provided experimental protocols offer a standardized approach for their evaluation, facilitating the comparison of results across different studies. Further investigations into their mechanism of action and in vivo efficacy are warranted to fully elucidate their therapeutic potential.

References

Quinoline Derivatives in Drug Discovery: A Comparative Guide to Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of recent in silico studies showcasing the versatility of quinoline derivatives in targeting a range of proteins implicated in cancer, infectious diseases, and viral replication.

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Quinoline and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1] This guide provides a comparative analysis of several recent molecular docking studies that highlight the potential of quinoline derivatives against various protein targets. We will delve into the quantitative data, experimental protocols, and the biological pathways involved, offering a comprehensive resource for those engaged in drug design and discovery.

Performance Comparison of Quinoline Derivatives

The following table summarizes the key quantitative data from three distinct docking studies, showcasing the performance of different quinoline derivatives against their respective protein targets.

Study FocusQuinoline Derivative ClassProtein Target (PDB ID)Top Docking/Binding ScoreKey Interacting ResiduesReference
Anticancer 2H-thiopyrano[2,3-b]quinolinesCB1a (2IGR)-6.1 kcal/molILE-8, LYS-7, LYS-11, VAL-14, TRP-12, PHE-15, LYS-16, ILE-18, TRP-25, LYS-26, GLU-9[2]
Antimicrobial Quinoline-based heterocyclesPenicillin-Binding Protein (E. coli - 2EX6)-Not explicitly detailed[3]
Anti-HIV Pyrazoline and pyrimidine containing quinolinesHIV Reverse Transcriptase (4I2P)-10.67LYS-101, ILE-180, LEU-100[4]

In-Depth Look at Experimental Protocols

A critical aspect of evaluating docking studies is understanding the methodologies employed. Here, we provide a detailed breakdown of the experimental protocols from the featured studies.

Study 1: Anticancer Activity of 2H-thiopyrano[2,3-b]quinoline Derivatives
  • Protein and Ligand Preparation: The three-dimensional structure of the anticancer peptide CB1a was retrieved from the Protein Data Bank (PDB ID: 2IGR).[2] The 2D structures of the thiopyrano[2,3-b]quinoline derivatives were sketched and optimized.

  • Molecular Docking Software: The study utilized AutoDock Vina 4 for the docking simulations.[2] Discovery Studio and the Protein-Ligand Interaction Profiler (PLIP) were used for visualization and analysis of the interactions.[2]

  • Docking Parameters: The grid box for docking was centered on the active site of the protein. The dielectric constant was set to -0.1465 and the binding spacing to 0.375.[2] The results were evaluated based on their binding affinity, expressed in kcal/mol.[2]

Study 2: Antimicrobial Action of Quinoline Derivatives
  • Protein and Ligand Preparation: The crystal structures of penicillin-binding proteins from E. coli (PDB ID: 2EX6) and S. aureus were used as receptors.[3] The quinoline derivatives and the reference ligand, ampicillin, had their 2D structures sketched and their energy minimized using the Merck Molecular Force Field (MMFF94).[3]

  • Docking Protocol and Validation: The docking protocol was validated by re-docking the native ligand into the protein's active site. A root-mean-square deviation (RMSD) value of no more than 2 Å between the docked and original poses was considered a valid protocol.[3]

  • Software and Analysis: The specific docking software used is not explicitly named, but PyMOL 2.4.1 was used for RMSD investigation.[3] The analysis of docking results was performed using MOE 2010.10, focusing on the binding energy (ΔG) and the similarity of amino acid interactions compared to the reference ligand.[3]

Study 3: Anti-HIV Potential of Quinoline Derivatives
  • Protein and Ligand Preparation: The crystal structure of HIV reverse transcriptase (PDB ID: 4I2P) was used for the docking study.[4] The synthesized pyrazoline and pyrimidine-containing quinoline derivatives were prepared for docking.

  • Molecular Docking Software: The study employed Glide molecular docking in extra precision (XP) mode to evaluate binding interactions and ligand flexibility.[4]

  • Analysis: The binding energies were calculated in kcal/mol. The XP Visualizer tool was used to analyze the specific ligand-protein interactions, with the highest negative docking scores and favorable interaction profiles indicating the most active compounds.[4]

Visualizing the Process and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical molecular docking workflow and a simplified representation of a signaling pathway that can be targeted by quinoline derivatives.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB Protein Structure (from PDB) PDB_Prep Protein Preparation (Add Hydrogens, Remove Water) PDB->PDB_Prep Ligand Ligand Structure (2D sketch/SMILES) Ligand_Prep Ligand Preparation (Energy Minimization, 3D Conversion) Ligand->Ligand_Prep Grid Grid Box Generation (Define Active Site) PDB_Prep->Grid Docking Molecular Docking (e.g., AutoDock, Glide) Ligand_Prep->Docking Grid->Docking Scoring Scoring & Ranking (Binding Affinity/Score) Docking->Scoring Interaction Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Scoring->Interaction Validation Validation (RMSD, Comparison with known inhibitors) Interaction->Validation

Caption: A generalized workflow for molecular docking studies.

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds P1 Intracellular Signaling (e.g., Ras/Raf/MEK/ERK pathway) Receptor->P1 Activates Quinoline Quinoline Derivative (Kinase Inhibitor) Quinoline->Receptor Inhibits P2 Cell Proliferation, Angiogenesis, Metastasis P1->P2 Leads to

Caption: Simplified kinase inhibition signaling pathway.

Conclusion

The docking studies presented here underscore the significant potential of quinoline derivatives as a versatile scaffold for the development of novel therapeutic agents. The ability of these compounds to interact with a diverse range of protein targets, from bacterial enzymes to key regulators of cancer progression and viral replication, makes them a compelling area for further research. The detailed protocols and comparative data in this guide are intended to provide a valuable resource for scientists working to translate these in silico findings into tangible clinical applications. Future work should focus on in vitro and in vivo validation of these promising computational results to further establish the therapeutic efficacy of novel quinoline derivatives.

References

Safety Operating Guide

Proper Disposal of 6-nitro-3,4-dihydroquinolin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This document provides essential safety and logistical information for the proper disposal of 6-nitro-3,4-dihydroquinolin-2(1H)-one, a compound that, while specific data is limited, should be handled with the utmost care based on the hazard profile of structurally similar nitroaromatic and quinoline derivatives.

Hazard Profile and Safety Precautions

Therefore, all personnel handling this compound and its waste must adhere to strict safety protocols, including the use of appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationPurpose
Eye/Face Protection Safety glasses with side-shields or tight-sealing safety goggles.To prevent eye contact which can cause serious irritation.[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact which can lead to irritation.[2][3]
Skin/Body Protection Laboratory coat and, if necessary, additional protective clothing to prevent skin exposure.To protect against accidental splashes or spills.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. A NIOSH/MSHA approved respirator may be necessary if dust or aerosols are generated.To prevent respiratory tract irritation from dust or vapors.[3]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste. Adherence to all local, state, and federal regulations is mandatory.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, as hazardous waste.

    • Segregate this waste from non-hazardous materials to prevent cross-contamination.

  • Containerization:

    • Place the hazardous waste in a designated, chemically compatible, and sealable container.

    • Ensure the container is tightly closed to prevent leaks or spills.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Arranging for Disposal:

    • Do not dispose of this compound down the drain or in regular trash.[5]

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for collection and proper disposal.[5] Disposal methods may include incineration at a licensed facility.[1]

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately clear the area of non-essential personnel and ensure adequate ventilation.

  • Contain the Spill: Prevent the spread of the material, avoiding entry into drains or waterways.

  • Absorb the Material: For solid spills, carefully sweep or scoop the material into a suitable container for disposal. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to absorb the chemical.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. All cleanup materials must be collected and disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Container Management cluster_3 Storage & Disposal A Wear Appropriate PPE C Collect Waste in a Designated Container A->C B Handle in a Ventilated Area B->C D Segregate from Non-Hazardous Waste C->D E Securely Seal the Container D->E F Label Container as 'Hazardous Waste' with Chemical Name E->F G Store in a Secure, Ventilated Area F->G H Contact EHS or Licensed Waste Disposal Service G->H I Arrange for Professional Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, minimizing risks and maintaining a culture of safety. Always consult your institution's specific safety and disposal protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-nitro-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-nitro-3,4-dihydroquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.